molecular formula C7H10ClNO B2619121 m-Anisidine CAS No. 1820607-08-6

m-Anisidine

Cat. No.: B2619121
CAS No.: 1820607-08-6
M. Wt: 162.63
InChI Key: FNCKZWCTEPKMQV-NIIDSAIPSA-N
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Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Color/Form

Pale yellow, oily liquid

CAS No.

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Foundational & Exploratory

m-Anisidine (CAS 536-90-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Anisidine (B1676023), also known as 3-methoxyaniline or 3-aminoanisole, is an organic compound with the chemical formula CH₃OC₆H₄NH₂.[1][2] It is one of the three isomers of anisidine and presents as a pale yellow to amber or dark red oily liquid at room temperature.[1][3][4] Commercial samples may appear brown due to air oxidation.[1] This compound is a critical intermediate in the synthesis of a wide range of products, most notably azo dyes, pharmaceuticals, and specialty chemicals.[3][5][6] It also serves as a corrosion inhibitor for certain metals.[3][5] This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by its distinct amine-like (fishy) odor.[7][8] It is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, acetone, and benzene (B151609), as well as in dilute acids.[1][3][7] The presence of the electron-donating methoxy (B1213986) group makes it more alkaline than aniline.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 536-90-3[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [6][9]
Appearance Pale yellow to dark red oily liquid[3][4]
Melting Point -1 to < 0 °C (32 to 33.8 °F)[4][7][10]
Boiling Point 251 °C (484 °F) at 760 mmHg[1][7][10]
Density 1.096 g/mL at 25 °C[7]
Vapor Pressure 0.075 mmHg at 25 °C (estimated)[4]
Flash Point >122 °C (>252 °F)[1]
Autoignition Temperature 515 °C (959 °F)[1]
Water Solubility <0.1 g/100 mL at 19 °C[11]
Refractive Index (n²⁰/D) 1.581[7][11]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the methylation of m-nitrophenol followed by the reduction of the resulting m-nitroanisole.[7][12]

Experimental Protocol: Synthesis of this compound from m-Nitroanisole

This protocol is based on the reduction of m-nitroanisole using iron filings in a methanol (B129727) solution.

Materials:

  • m-Nitroanisole (35 g, 0.23 mole)

  • Methanol (110 mL)

  • Concentrated Hydrochloric Acid (7.5 mL)

  • Iron filings (42 g, 0.75 gram atom)

  • Sodium Hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid is added to a reaction flask.

  • The mixture is stirred and heated to boiling.[12]

  • Iron filings are added in small portions over a 1-hour period while maintaining reflux and stirring.[12]

  • Refluxing and stirring are continued for an additional 5 hours to ensure the reaction goes to completion.[12]

  • After the reaction, the mixture is made strongly alkaline with a sodium hydroxide solution.[12]

  • The product is then isolated via steam distillation. The initial distillate containing methanol is collected separately.[12]

  • The remaining distillate is extracted with diethyl ether.[12]

  • The combined ethereal solution is dried over anhydrous sodium sulfate.[12]

  • The ether is removed by distillation, and the final product, this compound, is collected. A typical yield is around 80%.[12]

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Product Isolation A Mix m-nitroanisole, methanol, and HCl B Heat to boiling A->B C Add iron filings in portions over 1 hr B->C D Reflux and stir for 5 additional hours C->D E Make mixture alkaline with NaOH D->E F Steam Distillation E->F G Extract distillate with ether F->G H Dry with Na2SO4 G->H I Distill to yield pure this compound H->I

Workflow for this compound Synthesis

Industrial and Research Applications

This compound is a versatile chemical intermediate with several key applications across different industries.

  • Azo Dyes: It is a fundamental raw material in the manufacturing of a wide variety of azo dyes, which are used to color textiles, leather, and paper.[3][5][6]

  • Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical agents, including analgesics, antihistamines, and antidepressants.[5][8]

  • Corrosion Inhibition: this compound is an effective corrosion inhibitor, particularly for aluminum, copper, and their alloys in acidic environments.[3][5][8]

  • Organic Synthesis: In medicinal and organic chemistry, it is used to produce a range of molecules, including N-substituted-3-chloro-2-azetidinones (potential anthelmintic agents), indoles, and benzimidazoles.[3][7]

  • Specialty Chemicals: It is also used in the synthesis of organic photosensitive materials and as a reducing agent.[3]

G cluster_apps Key Applications center_node This compound (CAS 536-90-3) A Azo Dye Intermediate center_node->A B Pharmaceutical Synthesis (e.g., Analgesics) center_node->B C Corrosion Inhibitor (Al, Cu) center_node->C D Specialty Chemicals & Organic Synthesis center_node->D

Key Applications of this compound

Chemical Reactivity

The chemical behavior of this compound is dictated by the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring.

  • Basicity: The amino group confers basic properties, allowing it to react with acids.[3]

  • Diazotization: A key reaction in its use for dye synthesis is the conversion of the amino group into a diazonium salt using nitrous acid. This highly reactive intermediate can then undergo various coupling reactions.[3]

  • Nucleophilicity: The amino group is strongly nucleophilic, enabling it to participate in nucleophilic substitution reactions with compounds like halogenated alkanes to form secondary or tertiary aromatic amines.[3]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7]

G Diazotization of this compound reactant This compound C₇H₉NO reagents + NaNO₂ + 2 HX (0-5 °C) reactant->reagents product m-Methoxyphenyl- diazonium salt [C₇H₈N₂O]⁺X⁻ reagents->product byproducts + NaX + 2 H₂O product->byproducts

Diazotization of this compound

Toxicology and Safety

This compound is classified as a hazardous chemical and requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[10]

Table 2: Toxicological Data and Hazard Classifications

ParameterValue / ClassificationReference(s)
Oral LD50 (quail) 562 mg/kg[13]
GHS Hazard Statements H301, H302, H311, H315, H319, H331, H335, H371, H372, H373, H410[9][14][15]
Signal Word Danger / Warning[1][9]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT (Single & Repeated Exposure), Aquatic Hazard (Acute & Chronic)[9]

Health Effects:

  • Acute Exposure: Symptoms can include irritation of the skin, eyes, and respiratory tract, headaches, dizziness, and cyanosis (bluish discoloration of the skin) due to the formation of methemoglobin.[16] The onset of symptoms may be delayed.[16]

  • Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[10][14] Studies on anisidine isomers have shown effects on the blood-making system, including the formation of Heinz bodies in red blood cells.[13][16]

Handling and First Aid:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][14] Use in a well-ventilated area or with appropriate respiratory protection.[13]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[10]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[9][10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

  • Ingestion: Rinse mouth and call a poison center or doctor immediately.[15]

Metabolic Pathways

Specific metabolic data for this compound is not extensively detailed in the provided search results. However, the metabolism of its isomer, o-anisidine, has been studied and can serve as a representative model for aromatic amines. The primary metabolic pathway for aromatic amines involves initial activation by cytochrome P450 enzymes, followed by Phase II conjugation reactions.

For o-anisidine, metabolism leads to metabolites that can covalently bind to proteins and DNA.[17] The main pathway involves acetylation of the amine group.[17] These activation pathways can lead to the formation of reactive intermediates capable of forming DNA adducts, which is a mechanism of carcinogenicity for some aromatic amines.[18]

G Conceptual Metabolic Activation of Anisidines A Anisidine Isomer B Phase I Metabolism (e.g., Cytochrome P450 Oxidation) A->B C Reactive Intermediates (e.g., N-hydroxy derivative) B->C D Phase II Conjugation (e.g., Acetylation, Sulfation) C->D F Covalent Binding to DNA/Proteins C->F E Excretable Metabolites D->E

Conceptual Metabolic Activation of Anisidines

Conclusion

This compound (CAS 536-90-3) is a commercially significant chemical with a well-established role as an intermediate in the production of dyes and pharmaceuticals and as a corrosion inhibitor. Its utility is derived from the reactivity of its amino and methoxy functional groups. However, its classification as a toxic and hazardous substance necessitates strict adherence to safety protocols during handling, storage, and disposal to mitigate risks to human health and the environment. Further research into its specific metabolic pathways and long-term toxicological effects would be beneficial for a complete risk assessment.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyaniline, also known as m-anisidine, is an aromatic organic compound with the chemical formula C₇H₉NO. It is a derivative of aniline (B41778) and is characterized by a methoxy (B1213986) group (-OCH₃) and an amino group (-NH₂) attached to a benzene (B151609) ring at positions 1 and 3, respectively. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical and spectral properties of 3-methoxyaniline, along with generalized experimental protocols for their determination.

Physicochemical Properties

The physical characteristics of 3-methoxyaniline are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

PropertyValueReference
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.155 g/mol [2]
Appearance Pale yellow to amber or dark red oily liquid[2][3]
Melting Point < 0 °C to 1 °C (32 °F to 34 °F)[2][3]
Boiling Point 251 °C (484 °F) at 760 mmHg[2][3]
Density 1.096 g/mL at 20-25 °C[2][3]
Solubility Soluble in ethanol (B145695), diethyl ether, acetone, and benzene. Limited solubility in water.[2]
pKa (of conjugate acid) 4.24[4]
Vapor Pressure 0.0209 mmHg at 25 °C[4]
Refractive Index (n_D^20) 1.5794 - 1.581[2][3]
Flash Point > 122 °C (> 252 °F)[2]
Autoignition Temperature 515 °C (959 °F)[2]

Spectral Properties

Spectroscopic data is vital for the identification and characterization of 3-methoxyaniline. The following table summarizes its key spectral features.

Spectroscopic TechniqueKey DataReference
UV-Vis Spectroscopy λ_max in ethanol not explicitly found, but aromatic amines typically show absorption in the 200-700 nm range.[5]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-N stretching, C-O stretching, and aromatic C-H bending are expected.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are available and show characteristic shifts for the aromatic protons, methoxy protons, and amine protons.[4][7][8][9]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 123.[4][10]

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of organic compounds like 3-methoxyaniline. Researchers should adapt these methods as necessary for their specific equipment and laboratory conditions.

Melting Point Determination

The melting point can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[11][12][13]

  • Sample Preparation: A small amount of the solid (if applicable, 3-methoxyaniline is liquid at room temperature) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a melting point apparatus.[11][12]

  • Heating and Observation: The sample is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[14][15]

Boiling Point Determination

The boiling point of liquid 3-methoxyaniline can be determined using the distillation method or a micro-method with a capillary tube.[16][17][18]

  • Apparatus Setup: For the micro-method, a small amount of the liquid is placed in a fusion tube. A sealed capillary tube is then inverted and placed inside the fusion tube. The fusion tube is attached to a thermometer.[18][19]

  • Heating: The assembly is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20]

  • Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[19]

Density Measurement

The density of liquid 3-methoxyaniline can be determined using a pycnometer or by measuring the mass of a known volume.[21][22]

  • Measurement of Mass and Volume: A known volume of the liquid is accurately measured using a graduated cylinder or a volumetric flask. The mass of this volume is then determined using an analytical balance.[23][24]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[24]

Spectroscopic Analysis

UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of 3-methoxyaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[25]

  • Analysis: The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the pure solvent used as a blank.[26][27]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of liquid 3-methoxyaniline is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.[28][29]

  • Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[30][31]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of 3-methoxyaniline is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[7]

Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[32][33]

  • Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.[32]

Synthesis Workflow

3-Methoxyaniline can be synthesized through various routes. A common laboratory and industrial method involves the reduction of 3-nitroanisole.[1][4] This process is outlined in the diagram below.

Synthesis_of_3_Methoxyaniline Start 3-Nitroanisole Process Reduction Start->Process Reactant Product 3-Methoxyaniline Process->Product Product Reagents Reducing Agent (e.g., H₂/Pd, Sn/HCl) Reagents->Process Conditions

Caption: A simplified workflow for the synthesis of 3-methoxyaniline.

Another synthetic route involves the methylation of 3-aminophenol.[1]

Synthesis_of_3_Methoxyaniline_Alternative Start 3-Aminophenol Process Methylation Start->Process Reactant Product 3-Methoxyaniline Process->Product Product Reagents Methylating Agent (e.g., Dimethyl sulfate) + Base Reagents->Process Conditions

Caption: Alternative synthesis route for 3-methoxyaniline.

Conclusion

This technical guide provides a detailed summary of the essential physical and spectral properties of 3-methoxyaniline. The data presented, along with the generalized experimental protocols, offers a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. Accurate knowledge of these properties is fundamental for the safe handling, effective application, and innovative use of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of m-Anisidine from m-Nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing m-Anisidine from m-nitroanisole. The focus is on providing detailed experimental protocols, comparative quantitative data, and a mechanistic understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound (3-methoxyaniline) is a crucial chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its synthesis from m-nitroanisole is a fundamental reduction reaction in organic chemistry. This guide will explore the two most prevalent methods for this conversion: reduction with iron in acidic medium and catalytic hydrogenation.

Synthetic Methodologies

Reduction with Iron and Hydrochloric Acid

This classical method, often referred to as the Béchamp reduction, is a robust and widely used technique for the reduction of aromatic nitro compounds. It involves the use of a metal, typically iron, in the presence of an acid.

A mixture of 35 grams (0.23 moles) of m-nitroanisole, 110 mL of methanol (B129727), and 7.5 mL of concentrated hydrochloric acid is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture is heated to boiling. Forty-two grams (0.75 gram-atoms) of iron filings are then added in small portions over a period of one hour to control the exothermic reaction. After the addition is complete, the mixture is refluxed and stirred for an additional five hours.

Following the reflux period, the reaction mixture is made strongly alkaline with a concentrated solution of sodium hydroxide. The this compound product is then isolated by steam distillation. The initial distillate containing methanol is collected separately. The subsequent aqueous distillate is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate, and the ether is removed by distillation. The resulting crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 125 °C under 13 mm Hg pressure. This procedure typically yields approximately 23.2 grams of this compound, which corresponds to an 80% yield.

ParameterValue
Starting Material m-Nitroanisole
Reagents Iron filings, Concentrated Hydrochloric Acid, Methanol, Sodium Hydroxide
Scale 35 g (0.23 mol) of m-nitroanisole
Reaction Temperature Boiling point of methanol (reflux)
Reaction Time 6 hours
Product Isolation Steam distillation followed by extraction and vacuum distillation
Yield ~80%
Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency, cleaner reaction profile, and the reusability of the catalyst. Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts.

In a high-pressure autoclave equipped with a magnetic stirrer, m-nitroanisole is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of the chosen hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution. The amount of catalyst can range from 1 to 10% by weight of the m-nitroanisole.

The autoclave is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen. Hydrogen gas is then introduced into the reactor to the desired pressure, which can range from atmospheric pressure to 100 bar, depending on the catalyst and reaction scale. The reaction mixture is then heated to a temperature typically between 25 °C and 100 °C and stirred vigorously to ensure efficient contact between the reactants, hydrogen, and the catalyst surface.

The progress of the reaction is monitored by the uptake of hydrogen or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion of the reaction, the reactor is cooled, and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst. The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

ParameterRaney NickelPalladium on Carbon (Pd/C)Platinum-based
Catalyst Raney Nickel5-10% Pd/CPtO₂, Pt/C
Solvent Methanol, EthanolEthanol, Ethyl AcetateEthanol, Acetic Acid
Temperature 50-100 °C25-80 °C25-70 °C
Hydrogen Pressure 20-100 bar1-50 bar1-50 bar
Catalyst Loading 5-10 wt%1-5 wt%1-5 wt%
Yield >95%>98%>98%

Note: The values in this table are representative and optimal conditions may vary depending on the specific experimental setup and scale.

Reaction Mechanisms and Pathways

Mechanism of Iron-Catalyzed Reduction

The reduction of a nitro group with iron in an acidic medium is a complex heterogeneous reaction. The overall process involves the transfer of six electrons to the nitro group. The proposed mechanism proceeds through a series of intermediates.

G m-Nitroanisole m-Nitroanisole Nitrosoanisole Nitrosoanisole m-Nitroanisole->Nitrosoanisole + 2e⁻, + 2H⁺ N-phenylhydroxylamine derivative N-phenylhydroxylamine derivative Nitrosoanisole->N-phenylhydroxylamine derivative + 2e⁻, + 2H⁺ This compound This compound N-phenylhydroxylamine derivative->this compound + 2e⁻, + 2H⁺

Figure 1: Simplified reaction pathway for the iron-catalyzed reduction of m-nitroanisole.
Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of nitroarenes on a metal surface involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst. The reaction proceeds through a stepwise reduction of the nitro group.

G cluster_0 Catalyst Surface H2 H2 H_ads Adsorbed Hydrogen H2->H_ads m-Nitroanisole_ads Adsorbed m-Nitroanisole Intermediates Nitroso & Hydroxylamine Intermediates m-Nitroanisole_ads->Intermediates + Adsorbed H H2_gas H₂ (gas) H2_gas->H2 Adsorption m-Nitroanisole_sol m-Nitroanisole (solution) m-Nitroanisole_sol->m-Nitroanisole_ads Adsorption m-Anisidine_sol This compound (solution) Intermediates->m-Anisidine_sol + Adsorbed H Desorption

Figure 2: Workflow of catalytic hydrogenation of m-nitroanisole.

Conclusion

The synthesis of this compound from m-nitroanisole can be effectively achieved through both classical iron-based reduction and modern catalytic hydrogenation methods. The choice of method often depends on the scale of the reaction, available equipment, and considerations regarding waste disposal and catalyst cost. For laboratory-scale synthesis, the iron and hydrochloric acid method is a reliable and cost-effective option. For industrial-scale production, catalytic hydrogenation offers higher efficiency, cleaner reaction profiles, and the potential for catalyst recycling, making it the preferred route. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

Spectroscopic Analysis of m-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Anisidine (3-methoxyaniline) is an important organic intermediate used in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its structural characterization is crucial for quality control and research and development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d (B32938) (CDCl₃) solvent.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
~7.04TripletAr-H
~6.30MultipletAr-H
~6.24MultipletAr-H
~6.21MultipletAr-H
3.72Singlet-OCH₃
3.59Broad Singlet-NH₂

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments in this compound. The spectrum was recorded in chloroform-d (CDCl₃).[2]

Chemical Shift (δ) ppmAssignment
160.7C-OCH₃
147.9C-NH₂
130.2Ar-CH
108.3Ar-CH
104.9Ar-CH
101.4Ar-CH
55.1-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below represents the major absorption bands.[3]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3430 - 3300N-HSymmetric & Asymmetric Stretching
3060 - 3010C-H (Aromatic)Stretching
2950 - 2850C-H (Aliphatic)Stretching
1620 - 1580C=C (Aromatic)Stretching
1620 - 1590N-HScissoring (Bending)
1250 - 1200C-O (Aryl ether)Asymmetric Stretching
1050 - 1020C-O (Aryl ether)Symmetric Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

λmax (nm)Solvent
285Cyclohexanol[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

      • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

      • Set a spectral width appropriate for carbon nuclei (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., cyclohexanol, ethanol, or methanol).

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2 - 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.

  • Data Processing:

    • The software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq Proc_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_UV Baseline Correction UV_Acq->Proc_UV Analysis_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Vibrations Proc_IR->Analysis_IR Analysis_UV Determine λmax Proc_UV->Analysis_UV Final_Report Structural Elucidation & Technical Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_UV->Final_Report

Caption: Workflow for spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the 1H NMR Spectrum of m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of m-Anisidine (3-methoxyaniline). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound.

Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-5~7.04t (triplet)1HJ ≈ 8.0
H-2~6.31t (triplet)1HJ ≈ 2.2
H-6~6.24ddd (doublet of doublet of doublets)1HJ ≈ 8.0, 2.3, 0.9
H-4~6.21ddd (doublet of doublet of doublets)1HJ ≈ 8.0, 2.3, 0.9
-OCH₃3.72s (singlet)3HN/A
-NH₂3.59br s (broad singlet)2HN/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values presented are typical for a spectrum recorded in CDCl₃. The assignments are based on typical aromatic coupling patterns and substituent effects.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments and their corresponding ¹H NMR signal correlations and coupling types.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: A standard 300 MHz or 400 MHz NMR spectrometer is suitable for routine analysis.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the following typical acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain: An automatically determined receiver gain is usually appropriate.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 0.3 Hz is commonly applied to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the splitting patterns to determine the multiplicities and coupling constants.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

spectral_analysis_workflow start Obtain ¹H NMR Spectrum reference Reference to TMS (0 ppm) start->reference integrate Integrate Peak Areas reference->integrate identify_signals Identify Chemical Shifts and Multiplicities integrate->identify_signals assign_OCH3 Assign Singlet at ~3.72 ppm to -OCH₃ (3H) identify_signals->assign_OCH3 assign_NH2 Assign Broad Singlet at ~3.59 ppm to -NH₂ (2H) identify_signals->assign_NH2 analyze_aromatic Analyze Aromatic Region (~6.2-7.1 ppm, 4H) identify_signals->analyze_aromatic final_structure Confirm Structure of this compound assign_OCH3->final_structure assign_NH2->final_structure determine_coupling Determine Coupling Constants (J) analyze_aromatic->determine_coupling assign_aromatic Assign Aromatic Protons based on Splitting and J values determine_coupling->assign_aromatic assign_aromatic->final_structure

Caption: Logical workflow for the analysis of the ¹H NMR spectrum of this compound.

An In-Depth Technical Guide to the Solubility of m-Anisidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-Anisidine (B1676023) (3-methoxyaniline), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] Understanding its solubility in various organic solvents is paramount for process design, optimization of reaction conditions, product purification, and formulation development.

Introduction to this compound

This compound (CAS No. 536-90-3) is a pale yellow oily liquid that may darken upon exposure to air and light.[2][3][4] It is structurally an aniline (B41778) derivative with a methoxy (B1213986) group at the meta-position of the benzene (B151609) ring.[2] This structure, featuring both a polar amino group (-NH2) and a moderately nonpolar methoxy-substituted aromatic ring, imparts a versatile solubility profile. The compound is known to be soluble in many organic solvents but has limited solubility in water.[1][2]

Qualitative Solubility Profile

This compound exhibits broad miscibility with a range of common organic solvents. Its solubility is dictated by the "like dissolves like" principle, where its aromatic and amine characteristics allow for favorable interactions with various solvent classes.

  • Polar Protic Solvents : It is soluble in alcohols such as ethanol.[1][3][5][6]

  • Polar Aprotic Solvents : It is soluble in acetone.[6][7]

  • Nonpolar/Slightly Polar Solvents : It is readily soluble in solvents like benzene and diethyl ether.[1][3][5][6][7] It is also slightly soluble in carbon tetrachloride.[6]

In contrast, its solubility in water is low. Reports indicate a water solubility of less than 0.1 g/100 mL at 19 °C.[8][9][10]

Quantitative Solubility Data

A review of publicly available scientific literature reveals a scarcity of specific quantitative solubility data (e.g., in g/100g of solvent) for this compound in a wide array of organic solvents at various temperatures. The available data is summarized below. Researchers requiring precise solubility values for process modeling or development are encouraged to determine these experimentally.

SolventFormulaTemperature (°C)Solubility ( g/100 mL)Reference
WaterH₂O19< 0.1[8][9][10]
WaterH₂ONot Specified18 g/L (1.8 g/100mL)[3][5]

Note: The conflicting data for water solubility highlights the importance of experimental verification under well-controlled conditions.

The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100g Solvent)Solubility (mole fraction, x₁)
e.g., Ethanol25
e.g., Acetone25
e.g., Toluene25
e.g., Ethyl Acetate25
e.g., Heptane25

Experimental Protocol for Solubility Determination

The following section details a standard methodology for the gravimetric determination of this compound solubility in an organic solvent, a widely accepted and reliable technique.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (≥97% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a hotplate

  • Calibrated thermometer or temperature probe

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials

  • Analytical balance (readable to ±0.1 mg)

  • Vacuum oven or desiccator

Methodology: Isothermal Saturation Method

  • Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker bath set to the desired constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate the dissolution process.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved this compound to settle to the bottom of the container, leaving a clear, saturated supernatant. It is crucial to maintain the constant temperature during this step.

  • Sampling: Carefully withdraw a specific volume (e.g., 1-5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tare weight) vial.

  • Solvent Evaporation: Weigh the vial containing the saturated solution to determine the total mass of the sample. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the this compound residue is achieved.

  • Calculation:

    • Mass of dissolved this compound = (Final weight of vial + residue) - (Tare weight of vial)

    • Mass of solvent = (Weight of vial + solution) - (Final weight of vial + residue)

    • Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) × 100

Visualization of Experimental Workflow

The logical flow for determining solubility can be visualized as follows.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation start Start prep_sol Add excess this compound to a known mass of solvent start->prep_sol equilibrate Equilibrate at constant T with agitation (24-48h) prep_sol->equilibrate settle Cease agitation and allow solids to settle equilibrate->settle sample Withdraw supernatant with a pre-warmed syringe settle->sample filter Filter into a pre-weighed vial sample->filter weigh_sol Weigh the vial with the solution filter->weigh_sol evaporate Evaporate solvent to dryness weigh_sol->evaporate weigh_res Weigh the vial with dried residue evaporate->weigh_res calculate Calculate mass of solute and mass of solvent weigh_res->calculate report Express solubility (e.g., g / 100g solvent) calculate->report end End report->end

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling

For drug development and chemical engineering applications, experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat model, the Wilson model, or the NRTL model.[11][12] These models allow for the interpolation of solubility at different temperatures and can provide insights into the dissolution thermodynamics (enthalpy, entropy, and Gibbs energy) of this compound in various solvents. The development of such models relies on accurate experimental data as a foundation.

References

m-Anisidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling precautions for m-Anisidine (3-methoxyaniline). The following sections detail its physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and emergency procedures to ensure its safe use in a laboratory and drug development setting.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [2]
Appearance Pale yellow or amber colored oily liquid; commercial samples can be brown due to air oxidation.[3]
Boiling Point 251 °C (484 °F) at 760 mmHg[2][4][5]
Melting Point -1 to 1 °C (30 to 34 °F)[2][5]
Flash Point >113 °C (>235 °F)[2]
Density 1.096 g/cm³ at 20 °C (68 °F)[2][3]
Vapor Pressure 15.4 mmHg at 24 °C (75 °F)[2]
Water Solubility < 1 mg/mL at 19 °C (66 °F)[2]
Table 2: Toxicological Data
ParameterValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 526 mg/kgRatOral[2]
LC50 (Lethal Concentration, 50%) No data available
EC50 (Effective Concentration, 50%) 0.11 mg/L (48 h)Daphnia magna (Water flea)[2]
Table 3: Occupational Exposure Limits
OrganizationLimitNotes
OSHA (PEL) 0.5 mg/m³For o- and p-isomers; often used as a guideline for m-isomer.[6]
NIOSH (REL) No data available
ACGIH (TLV) Not established[7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[8]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

  • H341: Suspected of causing genetic defects.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][8]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not typically disclosed in publicly available Safety Data Sheets. However, the reported toxicity data, such as LD50 values, are generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

The relevant guidelines for the toxicological data presented would include:

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. This section outlines the standardized methods for assessing various health hazards, including:

    • Acute Oral Toxicity (e.g., OECD 420, 423, 425): These guidelines detail the procedures for determining the median lethal dose (LD50) of a substance when administered orally. The protocols specify the use of a defined number of animals (typically rats), a sequential dosing procedure, and detailed observation of toxic effects and mortality.

    • Acute Dermal Toxicity (e.g., OECD 402): This guideline provides the methodology for assessing the toxicity of a substance applied to the skin.

    • Acute Inhalation Toxicity (e.g., OECD 403): This guideline describes the procedures for evaluating the toxicity of a substance when inhaled.

    • Skin Irritation/Corrosion (e.g., OECD 404): This guideline details the method for assessing the potential of a substance to cause skin irritation.

    • Eye Irritation/Corrosion (e.g., OECD 405): This guideline provides the protocol for evaluating the potential of a substance to cause eye irritation.

    • Mutagenicity (e.g., OECD 471 - Bacterial Reverse Mutation Test): This guideline is a common in vitro test to assess the potential of a substance to cause gene mutations.

    • Repeated Dose Toxicity (e.g., OECD 407, 408): These guidelines describe the procedures for evaluating the effects of repeated exposure to a substance over a specified period.

For researchers designing studies involving this compound, consulting the specific OECD guidelines relevant to their experimental endpoints is crucial for ensuring data quality and adherence to international standards.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure personnel safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the essential personal protective equipment required when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_actions Handling Actions Eye_Protection Splash-proof Goggles or Face Shield Hand_Protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) Handle Handle this compound Eye_Protection->Handle Body_Protection Lab Coat or Chemical-resistant Apron Hand_Protection->Handle Respiratory_Protection NIOSH-approved Respirator (if fume hood is unavailable or for spills) Body_Protection->Handle Respiratory_Protection->Handle Start Prepare for Handling Start->Eye_Protection Cleanup Decontaminate & Dispose Handle->Cleanup End Work Complete Cleanup->End Spill_Response_Workflow cluster_spill This compound Spill Response Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE (including respirator) Assess->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

References

In-Depth Toxicological Profile of m-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-Anisidine (B1676023) (3-methoxyaniline) is an aromatic amine with notable toxicological properties. This technical guide provides a comprehensive overview of its toxicological profile, including acute, sub-chronic, and genotoxic effects, as well as its potential for reproductive and developmental toxicity. A key adverse effect of this compound is the induction of methemoglobinemia. While comprehensive data on its chronic toxicity and carcinogenicity are limited, evidence from in vitro and screening studies warrants a cautious approach to its handling and exposure. This document synthesizes available quantitative data, details experimental methodologies for key studies, and visualizes relevant biological processes to support informed risk assessment and guide future research.

Chemical and Physical Properties

This compound is a pale yellow to amber oily liquid that may darken upon exposure to air and light.[1] Its chemical structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 536-90-3
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [2]
Boiling Point 251 °C
Melting Point < 0 °C
Density 1.096 g/cm³ at 20 °C
Water Solubility Soluble
log Kow 0.93

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound can be absorbed through inhalation, dermal contact, and ingestion.[1] While specific ADME studies on this compound are not extensively available, its structural similarity to other aromatic amines suggests that it is likely metabolized in the liver. The metabolic pathways of related compounds, such as o-anisidine (B45086), involve cytochrome P450-mediated oxidation and subsequent conjugation reactions.[3] A key metabolic activation step for many aromatic amines is N-hydroxylation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA.[4] The formation of methemoglobin, a hallmark of anisidine toxicity, is a result of the oxidation of hemoglobin by metabolic intermediates.[4][5]

Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route. It is also classified as an irritant to the skin, eyes, and respiratory tract.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueClassificationReference
LD₅₀RatOral526 mg/kgHarmful if swallowed[2]
Skin Irritation-DermalIrritantCauses skin irritation
Eye Irritation-OcularIrritantCauses serious eye irritation
Respiratory Irritation-InhalationIrritantMay cause respiratory irritation
Sub-chronic Toxicity
Genotoxicity

This compound has demonstrated mutagenic and clastogenic potential in a variety of in vitro assays. The results are summarized in the table below.

Table 2: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium TA100, TA1537, TA97, TA98With and without S9Mixed (Positive and Negative results reported)[8]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Positive[8]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and without S9Positive[8]

The positive results in mammalian cell assays indicate that this compound is capable of inducing structural chromosomal damage.

Carcinogenicity

Long-term carcinogenicity bioassays (OECD 451) specifically for this compound in rodents have not been identified in the available literature. However, the structurally related isomers, o-anisidine and p-anisidine (B42471) hydrochloride, have been evaluated by the National Toxicology Program (NTP). o-Anisidine hydrochloride was found to be carcinogenic in Fischer 344 rats and B6C3F1 mice, causing transitional cell carcinomas of the urinary bladder.[9][10][11] p-Anisidine hydrochloride showed equivocal evidence of carcinogenic activity in male rats and no evidence in female rats and mice.[12] Given the positive genotoxicity data for this compound and the carcinogenicity of its ortho-isomer, a carcinogenic potential for this compound cannot be excluded.

Reproductive and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test (OECD 421/422) in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity of 60 mg/kg/day.[8] This study provides preliminary information, and more comprehensive two-generation reproductive toxicity studies (OECD 416) or prenatal developmental toxicity studies (OECD 414) would be needed for a complete assessment.

Human Health Effects

The primary acute health concern associated with this compound exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1][5] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory distress and central nervous system depression.[1] this compound is also an irritant to the skin, eyes, and respiratory system.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation and replication of the findings. Below are generalized methodologies for the principal assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA97) are used to detect different types of mutations.

    • The bacteria are exposed to various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[13][14]

In Vitro Mammalian Chromosome Aberration Test
  • Principle: This test assesses the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells are cultured and exposed to at least three concentrations of this compound for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, both with and without S9 metabolic activation.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and spread on microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

    • A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.[15][16]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 421/422)
  • Principle: This screening study provides information on the potential systemic, reproductive, and developmental toxicity of a chemical following repeated oral administration.

  • Methodology:

    • The test substance is administered daily by gavage to groups of male and female rats at three or more dose levels.

    • Males are dosed for a minimum of 28 days, and females are dosed for 14 days prior to mating, through mating, gestation, and early lactation.

    • Observations include clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.

    • Pups are examined for viability, clinical signs, and body weight.

    • At termination, adult animals and pups are subjected to a gross necropsy, and selected organs are weighed and examined histopathologically.

    • The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for systemic, reproductive, and developmental toxicity.[17][18]

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound have not been extensively elucidated, the known toxicological effects suggest the involvement of several key mechanisms.

Oxidative Stress

The formation of methemoglobin is an oxidative process. The metabolic activation of aromatic amines can generate reactive oxygen species (ROS), leading to oxidative stress within erythrocytes and other cells. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.[19][20]

Oxidative_Stress_Pathway mAnisidine This compound Metabolism Metabolic Activation (e.g., N-hydroxylation) mAnisidine->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Hemoglobin Hemoglobin (Fe²⁺) ReactiveMetabolites->Hemoglobin Oxidation CellularDamage Cellular Damage (Lipid peroxidation, Protein oxidation) ROS->CellularDamage DNADamage DNA Damage ROS->DNADamage Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Genotoxicity_Pathway mAnisidine This compound MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) mAnisidine->MetabolicActivation ReactiveIntermediate Reactive Intermediate MetabolicActivation->ReactiveIntermediate DNA DNA ReactiveIntermediate->DNA Covalent Binding DNAAdducts DNA Adducts DNA->DNAAdducts Mutations Mutations / Chromosomal Aberrations DNAAdducts->Mutations Carcinogenesis Potential for Carcinogenesis Mutations->Carcinogenesis

References

A Technical Guide to the Theoretical Analysis of m-Anisidine's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisidine (3-methoxyaniline) is an important organic compound used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding its molecular structure, stability, and reactivity is crucial for optimizing synthetic routes and designing new molecules with desired properties. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), provide profound insights into the geometric, vibrational, and electronic characteristics of this compound at an atomic level.

This technical guide outlines the standard computational methodologies employed to analyze the molecular structure of this compound. It presents a summary of the expected quantitative data, details the underlying experimental (computational) protocols, and visualizes the logical workflow of such a theoretical investigation.

Core Computational Methodologies

The theoretical investigation of a molecule like this compound follows a structured computational protocol. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules with high accuracy.[2]

Experimental Protocol: Geometry Optimization

The first and most critical step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry.

  • Initial Structure: An initial guess of the this compound structure is created.

  • Method Selection: A combination of a functional and a basis set is chosen. A common and effective choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to build the molecular orbitals, is selected. The Pople-style basis set, such as 6-311++G(d,p), is frequently used as it provides a good balance between accuracy and computational cost.[3]

  • Optimization Algorithm: The geometry optimization process iteratively adjusts the positions of the atoms to find a configuration that minimizes the total electronic energy of the molecule.[5] This process continues until the forces on the atoms and the change in energy between steps fall below a defined convergence threshold.

Experimental Protocol: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed on the optimized structure.

  • Frequency Calculation: The calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the optimization.

  • Minimum Energy Confirmation: The results are first checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectral Prediction: The calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. The analysis also provides IR intensities and Raman activities for each mode, allowing for a detailed assignment of the experimental spectral bands.[6]

Experimental Protocol: Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[7] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity.[4][7]

  • Molecular Electrostatic Potential (MEP): An MEP surface map is generated by plotting the electrostatic potential onto the molecule's total electron density surface. The MEP map uses a color scale to visualize regions of varying electron density. Red (negative) regions indicate electron-rich areas susceptible to electrophilic attack, while blue (positive) regions indicate electron-poor areas susceptible to nucleophilic attack. This provides valuable information about potential reactive sites.[3][8]

Key Structural and Electronic Properties

The following tables summarize the type of quantitative data obtained from a comprehensive theoretical study of this compound.

Optimized Molecular Geometry

Geometry optimization provides precise bond lengths and angles that define the molecule's structure.

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 (ring)~1.39 Å
C1-N~1.40 Å
C3-O~1.37 Å
O-C(methyl)~1.43 Å
N-H~1.01 Å
Bond Angle C2-C1-C6 (ring)~120°
C2-C1-N~120°
C2-C3-O~120°
C3-O-C(methyl)~118°
H-N-H~110°
Table 1: Representative optimized geometric parameters for this compound calculated at the DFT/B3LYP level.
Vibrational Spectra Analysis

Vibrational analysis allows for the assignment of key functional group vibrations observed in IR and Raman spectroscopy.

Wavenumber (cm⁻¹) IR Intensity Raman Activity Vibrational Assignment
~3400-3500HighModerateN-H Asymmetric & Symmetric Stretch
~3000-3100ModerateHighAromatic C-H Stretch
~2850-2950ModerateModerateMethyl C-H Stretch
~1600HighHighAromatic C=C Ring Stretch / NH₂ Scissoring
~1250HighModerateC-O-C Asymmetric Stretch
~1040ModerateLowC-O-C Symmetric Stretch
~1280HighModerateC-N Stretch
Table 2: Predicted principal vibrational frequencies and their assignments for this compound.
Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO energies are key descriptors of chemical reactivity. The energy gap indicates the molecule's stability.

Property Symbol Calculated Value (eV) Significance
HOMO EnergyE_HOMO~ -5.2 eVElectron-donating capability
LUMO EnergyE_LUMO~ -0.3 eVElectron-accepting capability
HOMO-LUMO Energy Gap ΔE ~ 4.9 eV Chemical reactivity, kinetic stability, polarizability [7]
Ionization PotentialI~ 5.2 eVEnergy required to remove an electron
Electron AffinityA~ 0.3 eVEnergy released when an electron is added
Global Hardnessη~ 2.45 eVResistance to charge transfer
Electronegativityχ~ 2.75 eVPower to attract electrons
Chemical Potentialµ~ -2.75 eV"Escaping tendency" of electrons
Table 3: Calculated electronic properties and global reactivity descriptors for this compound.

Visualized Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the relationships between different theoretical analyses.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT) cluster_analysis Analysis & Output cluster_results Final Results start Define this compound Structure geo_opt Geometry Optimization start->geo_opt B3LYP / 6-311++G(d,p) freq_calc Vibrational Frequency Calculation geo_opt->freq_calc elec_prop Electronic Property Calculation geo_opt->elec_prop geom_params Geometric Parameters geo_opt->geom_params check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min analyze_react Analyze Reactivity (HOMO-LUMO, MEP) elec_prop->analyze_react assign_spectra Assign IR & Raman Spectra check_min->assign_spectra vib_freq Vibrational Frequencies assign_spectra->vib_freq elec_props Electronic Properties analyze_react->elec_props

Computational workflow for the theoretical analysis of this compound.

G cluster_properties Calculated Properties cluster_insights Derived Insights center_node Optimized Molecular Geometry vib_freq Vibrational Frequencies center_node->vib_freq fmo Frontier Molecular Orbitals (HOMO & LUMO) center_node->fmo mep Molecular Electrostatic Potential (MEP) center_node->mep spectra Predicted IR/Raman Spectra vib_freq->spectra reactivity Chemical Reactivity & Stability fmo->reactivity sites Electrophilic & Nucleophilic Sites fmo->sites mep->sites

Logical relationships between theoretical calculations and molecular insights.

Conclusion

Theoretical studies on this compound provide a robust framework for understanding its fundamental molecular properties. Through DFT calculations, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The insights gained from analyzing the HOMO-LUMO gap and Molecular Electrostatic Potential are invaluable for predicting the molecule's reactivity, stability, and interaction sites. This computational approach is an essential tool in modern chemistry, complementing experimental work and accelerating the development of new materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: m-Anisidine as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: m-Anisidine (B1676023) (3-methoxyaniline) is a vital aromatic amine that serves as a key intermediate in the synthesis of a wide range of organic compounds, most notably azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their applications span various industries, including textiles, leather, paper, and printing. Furthermore, the biological activity exhibited by some azo compounds has opened avenues for their exploration in medicinal chemistry and drug development.

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of the primary amine followed by an azo coupling reaction with an electron-rich nucleophile. The methoxy (B1213986) group (-OCH₃) on the this compound ring influences the electronic properties of the resulting diazonium salt and, consequently, the final color and properties of the dye. This document provides detailed protocols for the synthesis of a representative azo dye from this compound, summarizes key quantitative data, and discusses the broader applications relevant to researchers.

Principles of Azo Dye Synthesis

The synthesis is a two-stage process performed sequentially in the same pot or as two distinct steps.

Stage 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[1] This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[2] The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing and forming phenolic byproducts.[3]

The resulting m-methoxybenzenediazonium chloride is a weak electrophile that is ready for the subsequent coupling reaction.

Stage 2: Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt (electrophile) reacts with an activated aromatic compound (the coupling component).[4] Common coupling components are electron-rich molecules such as phenols (e.g., 2-naphthol (B1666908), resorcinol) and aromatic amines (e.g., N,N-dimethylaniline).[1]

For coupling with phenols like 2-naphthol, the reaction is typically carried out in a mildly alkaline solution (pH > 7). The alkaline conditions deprotonate the phenol (B47542) to form the more strongly activating phenoxide ion, which enhances its nucleophilicity and facilitates the attack on the diazonium cation.[5][6] The position of the coupling on the aromatic ring is directed by the activating group; for 2-naphthol, coupling occurs at the C1 position, adjacent to the hydroxyl group. The extended conjugated system formed by the azo linkage between the two aromatic rings is responsible for the intense color of the resulting dye.

Experimental Protocols

The following protocols describe the synthesis of a representative red azo dye, 1-(3-methoxyphenylazo)-2-naphthol , using this compound and 2-naphthol.

Protocol 1: Synthesis of 1-(3-methoxyphenylazo)-2-naphthol

Materials and Reagents:

  • This compound (C₇H₉NO)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ethanol (B145695) or Glacial Acetic Acid (for recrystallization)

  • Ice

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve this compound (1.23 g, 0.01 mol) in a mixture of concentrated HCl (3.0 mL) and distilled water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous magnetic stirring. The hydrochloride salt of this compound may precipitate.

  • In a separate small beaker, prepare a solution of sodium nitrite (0.72 g, 0.0105 mol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension. Maintain the temperature strictly between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.[1]

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete. The resulting clear solution is the m-methoxybenzenediazonium chloride salt, which should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 25 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution with continuous, vigorous stirring.[3]

  • An intense red-orange precipitate of the azo dye should form immediately.[6]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate on the filter paper thoroughly with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Press the solid dye dry on the filter paper.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid to obtain fine, colored crystals.[3]

  • Dry the purified crystals in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.

Data Presentation and Characterization

Quantitative data for azo dyes are crucial for assessing the efficiency of the synthesis and the purity of the product. The following table provides a representative summary of data expected for azo dyes synthesized from various aromatic amines.

Aromatic AmineCoupling ComponentYield (%)Melting Point (°C)λmax (nm, in Ethanol)Dye Color
This compound 2-Naphthol 75-85~155-160~480Red-Orange
m-Nitroaniline Resorcinol 72>200430Yellow-Brown
o-Anisidine 1-Naphthol 8096N/ARed
Aniline 2-Naphthol 88131482Orange-Red
p-Nitroaniline Phenol 85-90214-216385Yellow

Note: Data for the this compound derivative are typical expected values based on analogous syntheses. Other data points are sourced from published literature for comparison.

Characterization Techniques:

  • UV-Visible Spectroscopy: Used to determine the maximum wavelength of absorption (λmax) of the dye in a suitable solvent (e.g., ethanol), which is related to its color.[7]

  • FT-IR Spectroscopy: Confirms the synthesis by identifying key functional groups. Expected peaks include the azo group (-N=N-) stretch around 1450-1550 cm⁻¹, the O-H stretch (for phenolic dyes) around 3200-3600 cm⁻¹, and C-O stretches for the methoxy group.

  • Melting Point: A sharp melting point range is a good indicator of the purity of the synthesized crystalline dye.

Applications and Relevance to Drug Development

Industrial Applications: Azo dyes derived from this compound are primarily used in the textile industry for dyeing natural and synthetic fibers, providing a range of vibrant and durable colors. They are also used in the coloration of paper, leather, and plastics.

Relevance to Researchers and Drug Development: While the primary application of azo dyes is as colorants, their chemical structure has drawn interest in medicinal chemistry.

  • Antimicrobial and Antifungal Activity: Numerous studies have shown that certain azo compounds exhibit significant biological activity, including antibacterial and antifungal properties.[7][8][9] The azo dye synthesized from 3-nitrophenylamine and resorcinol, for example, showed notable activity against Candida albicans and Staphylococcus aureus.[7][10]

  • Drug Prototypes: The azo linkage can be considered a pro-drug feature. For instance, the first sulfa drug, Prontosil, is an azo dye that is metabolized in vivo to release the active antibacterial agent, sulfanilamide. This highlights the potential for designing novel this compound-derived azo compounds as targeted therapeutic agents that release an active molecule under specific physiological conditions.

  • Screening Libraries: The straightforward two-step synthesis allows for the combinatorial creation of libraries of novel azo compounds by varying the aromatic amine and coupling components. These libraries can be screened for a wide range of biological activities, providing new leads for drug discovery.

Visualizations

Synthesis Workflow```dot

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Purification A This compound D m-Methoxybenzenediazonium Chloride Solution A->D B NaNO₂ + HCl (aq) B->D C Ice Bath (0-5 °C) C->D G Crude Azo Dye (Precipitate) D->G Slow Addition & Stirring E 2-Naphthol in NaOH (aq) E->G F Ice Bath (0-5 °C) F->G H Filtration & Washing G->H I Recrystallization (Ethanol) H->I J Pure 1-(3-methoxyphenylazo) -2-naphthol I->J

Caption: Factors influencing the final properties of synthesized azo dyes.

References

Application Notes and Protocols for the Synthesis of Schiff Bases using m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Schiff bases derived from m-anisidine (B1676023). Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Introduction

Schiff bases are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. The resulting imine linkage is crucial for their biological activity. This compound, with its methoxy (B1213986) group at the meta position of the aniline (B41778) ring, serves as a valuable precursor for synthesizing Schiff bases with unique electronic and steric properties, which can influence their interaction with biological targets. These notes provide a general protocol for the synthesis of Schiff bases from this compound and present characterization and biological activity data for representative examples.

General Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound generally involves a condensation reaction with an appropriate aldehyde in an alcoholic solvent. The reaction is often carried out under reflux to ensure completion.

Experimental Workflow

The general workflow for the synthesis of Schiff bases from this compound is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification m_anisidine This compound dissolve Dissolve in Ethanol (B145695) m_anisidine->dissolve aldehyde Aldehyde (e.g., Salicylaldehyde) aldehyde->dissolve reflux Reflux (2-4 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry product Schiff Base Product dry->product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases derived from this compound and a representative aldehyde, salicylaldehyde (B1680747). While specific data for this compound derivatives is limited in readily available literature, the following protocol is based on established methods for analogous compounds.

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes the synthesis of 2-(((3-methoxyphenyl)imino)methyl)phenol.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute ethanol.

  • To this solution, add salicylaldehyde (0.01 mol) in 20 mL of absolute ethanol.

  • The resulting mixture is refluxed with constant stirring for 2-4 hours.

  • After reflux, the solution is cooled to room temperature, which should result in the precipitation of the Schiff base.

  • The precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base is then dried in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize the characterization and biological activity data for Schiff bases derived from isomers of this compound, which are expected to have similar properties.

Table 1: Physicochemical and Spectroscopic Data of Anisidine-Derived Schiff Bases
Schiff Base (Amine + Aldehyde)Molecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) CH=N
p-Anisidine (B42471) + 4-Methoxybenzaldehyde (B44291)C₁₅H₁₅NO₂-153[1]~1600-
o-Anisidine + IsatinC₁₅H₁₂N₂O₂85[2]---
m-Nitroaniline + BenzaldehydeC₁₃H₁₀N₂O₂--~1630[3]-
Table 2: Antimicrobial Activity of Anisidine-Derived Schiff Bases and Their Metal Complexes
CompoundTest OrganismZone of Inhibition (mm)
Schiff Base from p-Anisidine + 4-MethoxybenzaldehydeEscherichia coli-
Staphylococcus aureus-
Aspergillus fumigatus-
Salmonella typhi-
Mn(II) ComplexEscherichia coli15
Staphylococcus aureus18
Aspergillus fumigatus13
Salmonella typhi16
Fe(II) ComplexEscherichia coli14
Staphylococcus aureus16
Aspergillus fumigatus12
Salmonella typhi15
Co(II) ComplexEscherichia coli12
Staphylococcus aureus15
Aspergillus fumigatus11
Salmonella typhi14
Ni(II) ComplexEscherichia coli13
Staphylococcus aureus14
Aspergillus fumigatus10
Salmonella typhi13

Note: The antimicrobial data presented is for a Schiff base derived from p-anisidine and its metal complexes.[1] The activity is generally enhanced upon complexation with metal ions.

Signaling Pathways and Logical Relationships

The biological activity of Schiff bases is often attributed to their ability to chelate metal ions or interact with biological macromolecules. The imine group is a key pharmacophore that can participate in hydrogen bonding and other interactions within the active sites of enzymes or receptors.

The general relationship between the synthesis and application of these Schiff bases can be visualized as follows:

Logical_Relationship cluster_synthesis Synthesis cluster_application Application Start This compound + Aldehyde SB Schiff Base Formation Start->SB Bio_Activity Biological Activity SB->Bio_Activity Screening Drug_Dev Drug Development Bio_Activity->Drug_Dev

Caption: Logical relationship from synthesis to application of this compound Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of new therapeutic agents. The protocols outlined in these application notes are based on established chemical principles and can be adapted for the synthesis of a wide variety of Schiff base derivatives. The provided data for analogous compounds serves as a useful reference for the characterization and evaluation of new Schiff bases derived from this compound. Further research into the specific biological activities of this compound-derived Schiff bases and their metal complexes is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Reaction of m-Anisidine with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between primary amines and carbonyl compounds, first reported by Hugo Schiff, results in the formation of a class of compounds known as Schiff bases, characterized by an imine or azomethine (-C=N-) functional group.[1][2] The condensation of m-anisidine (B1676023) (3-methoxyaniline) with various aromatic aldehydes yields Schiff bases that are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile pharmacophores and are investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The imine group is crucial for their biological significance.[4] Furthermore, these Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds. Their metal complexes have also shown enhanced biological potency, making them a focal point in the design of new therapeutic agents.[5][6]

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base from this compound and an aromatic aldehyde is a reversible condensation reaction that proceeds in two main steps under weak acid catalysis.[7]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amino group (-NH₂) of this compound on the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms an unstable zwitterionic intermediate, which quickly protonates to a neutral carbinolamine (hemiaminal).[7][8]

  • Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base).[7][9]

The removal of water from the reaction mixture is crucial as it drives the equilibrium towards the formation of the product.[9]

Caption: General Reaction Mechanism of Schiff Base Formation.

Applications in Drug Development

Schiff bases derived from this compound and aromatic aldehydes exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

  • Antimicrobial Activity: Many Schiff bases have demonstrated significant antibacterial and antifungal properties.[3][10] For instance, compounds derived from salicylaldehyde (B1680747) have been effective against Mycobacterium tuberculosis.[5] The complexation of these Schiff bases with transition metals can further enhance their antimicrobial effects.[11]

  • Anticancer Activity: The antiproliferative potential of these compounds has been a subject of investigation.[3] The mechanism may involve the azomethine group forming hydrogen bonds at the active centers of cellular entities, disrupting normal cell processes.[6]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have shown promise as anti-inflammatory and analgesic agents.[3]

  • Other Activities: A wide array of other biological effects have been reported, including antimalarial, antiviral, antipyretic, and antioxidant activities.[3][4]

The structural flexibility and relative ease of synthesis allow for the creation of large libraries of these compounds for high-throughput screening in drug discovery programs.[12]

Experimental Protocols

A. General Protocol for the Synthesis of a Schiff Base from this compound and an Aromatic Aldehyde

This protocol describes a general method for the synthesis via condensation reaction under reflux conditions.[1][12]

Materials and Reagents:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde)

  • Ethanol (B145695) (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of the selected aromatic aldehyde (e.g., 1 mmol) in 20 mL of ethanol.[1]

  • To this solution, add an equimolar amount of this compound (1 mmol).

  • Add a few drops (2-3) of glacial acetic acid to the mixture to act as a catalyst.[13]

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for a period of 2-6 hours.[12][14] The progress of the reaction should be monitored by TLC.

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator.[10]

  • Recrystallization (if necessary): If further purification is required, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Characterize the purified Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and determine its melting point.[10][14]

B. Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Aromatic Aldehyde in Ethanol B 2. Add this compound and Catalytic Acetic Acid A->B C 3. Reflux Reaction Mixture (2-6 hours) B->C D 4. Monitor Reaction by TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temperature & Precipitate Product D->E Reaction Complete F 6. Isolate by Filtration & Wash with Cold Ethanol E->F G 7. Dry the Product F->G H 8. Characterize Product (FT-IR, NMR, M.P.) G->H

Caption: Experimental Workflow for Schiff Base Synthesis.

Data Presentation: Synthesis and Characterization

The following table summarizes representative data for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Aromatic AldehydeReaction ConditionsYield (%)M.P. (°C)Key FT-IR Data (cm⁻¹)Key ¹H NMR Data (δ, ppm)
Benzaldehyde Ethanol, Acetic Acid, Reflux 4h~85%65-67ν(C=N): 1605-1625δ 8.3-8.6 (s, 1H, -CH=N-)
4-Methoxybenzaldehyde Methanol, Reflux 3h92%153ν(C=N): ~1604δ 8.5 (s, 1H, -CH=N-), δ 3.8 (s, 3H, -OCH₃)
4-Chlorobenzaldehyde Ethanol, Acetic Acid, Reflux 5h~90%98-100ν(C=N): ~1610δ 8.4 (s, 1H, -CH=N-)
Salicylaldehyde Ethanol, Reflux 3h~88%89-91ν(C=N): ~1621, ν(O-H): ~3333δ 8.6 (s, 1H, -CH=N-), δ 12.5-13.0 (s, 1H, -OH)[10][14]
2-Hydroxy- naphthaldehyde Ethanol, Reflux 4h~85%168-170ν(C=N): ~1615, ν(O-H): ~3400δ 9.5 (s, 1H, -CH=N-), δ 14.5 (s, 1H, -OH)

Note: Yields and specific characterization data can vary based on the precise reaction conditions and purification methods used. The presence of a strong band in the FT-IR spectrum between 1604-1625 cm⁻¹ is characteristic of the C=N (azomethine) stretch, confirming the formation of the Schiff base.[15] The ¹H NMR spectra typically show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.3-9.5 ppm.[10]

References

Application Notes and Protocols: m-Anisidine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of m-Anisidine as a corrosion inhibitor for steel, particularly in acidic environments. The information compiled herein is based on findings from various research studies and is intended to guide laboratory-scale investigations.

Introduction

Corrosion of steel is a significant challenge in various industrial applications, leading to structural degradation and economic losses. The use of organic inhibitors is a prominent method to mitigate corrosion. This compound (3-methoxyaniline), an aromatic amine, has demonstrated potential as an effective corrosion inhibitor for steel in acidic media. Its efficacy is attributed to the presence of the electron-donating methoxy (B1213986) group (-OCH3) and the nitrogen atom in the amino group (-NH2), which facilitate the adsorption of the molecule onto the steel surface, forming a protective barrier against corrosive agents.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The aromatic ring and the heteroatoms (nitrogen and oxygen) in the this compound molecule are key to this interaction. The adsorbed inhibitor layer acts as a physical barrier, isolating the steel from the corrosive environment. Additionally, this compound can influence the electrochemical reactions occurring at the metal-solution interface, suppressing both anodic dissolution of iron and cathodic hydrogen evolution. Studies on related isomers like o- and p-Anisidine suggest that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic processes[1].

InhibitionMechanism cluster_steel Steel Surface H+ H⁺ ions Fe Fe (Steel) H+->Fe Cathodic Reaction (Inhibited) Cl- Cl⁻ ions mAnisidine This compound Molecules mAnisidine->Fe Adsorption (Protective Layer Formation) Fe2+ Fe²⁺ ions Fe->Fe2+ Anodic Dissolution (Inhibited)

Caption: Proposed mechanism of corrosion inhibition by this compound.

Quantitative Data Summary

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following table summarizes the inhibition efficiencies of Anisidine isomers from a study on N80 steel in 15% HCl. While this data is for all three isomers, it provides a strong indication of the expected performance of this compound.

InhibitorConcentrationTemperature (K)Exposure Time (h)Inhibition Efficiency (%)Reference
This compound (MAD)Not Specified303-3836Varies with temp.[1]
This compound (MAD)Not Specified303-38312Varies with temp.[1]
This compound (MAD)Not Specified303-38318Varies with temp.[1]
This compound (MAD)Not Specified303-3832486.9[1]
o-Anisidine (OAD)Not Specified303-3832483.1[1]
p-Anisidine (PAD)Not Specified303-3832486.7[1]

Note: The original study did not specify a single concentration for the tabulated efficiencies but rather investigated a range. The values presented here are indicative of the performance under the tested conditions.

Experimental Protocols

Detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibition efficiency.

Materials:

  • Steel coupons of known dimensions and composition (e.g., mild steel)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Acetone

  • Distilled water

  • Emery papers of various grades

  • Analytical balance

Procedure:

  • Mechanically polish the steel coupons using emery papers of progressively finer grades.

  • Degrease the coupons with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M HCl) and various concentrations of the inhibitor solution by dissolving this compound in the corrosive medium.

  • Immerse the pre-weighed coupons in the test solutions (with and without inhibitor) for a specified period (e.g., 6, 12, 18, 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    Weight Loss (ΔW) = W_initial - W_final

    Corrosion Rate (CR) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

WeightLossWorkflow cluster_prep Coupon Preparation cluster_immersion Immersion cluster_post Post-Immersion Analysis p1 Polish Steel Coupon p2 Degrease & Wash p1->p2 p3 Dry & Weigh (Initial) p2->p3 i1 Prepare Corrosive Solutions (with and without this compound) p3->i1 i2 Immerse Coupons for Specified Time & Temperature i1->i2 po1 Retrieve & Clean Coupons i2->po1 po2 Dry & Weigh (Final) po1->po2 po3 Calculate Weight Loss, Corrosion Rate & IE% po2->po3

Caption: Experimental workflow for weight loss measurements.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor (anodic, cathodic, or mixed).

Objective: To study the effect of this compound on the anodic and cathodic polarization behavior of steel and to determine electrochemical parameters like corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (steel sample)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire)

  • Corrosive solution with and without this compound

Procedure:

  • Prepare the steel working electrode by embedding it in a resin mount, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus potential (E) to obtain the Tafel plot.

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine E_corr and i_corr.

  • Calculate the inhibition efficiency using the following equation:

    Inhibition Efficiency (IE%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the formation of the protective inhibitor film.

Objective: To investigate the interface properties between the steel electrode and the corrosive solution in the presence and absence of this compound.

Materials:

  • EIS-capable Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (same as for polarization)

  • Corrosive solution with and without this compound

Procedure:

  • Set up the electrochemical cell as described for the potentiodynamic polarization experiment.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Plot the data in the form of Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) plots.

  • Analyze the plots to determine parameters such as solution resistance (R_s) and charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective layer.

  • Calculate the inhibition efficiency using the following equation:

    Inhibition Efficiency (IE%) = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to correlate the molecular structure of this compound with its inhibition efficiency. These calculations provide insights into parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ΔE indicates higher reactivity and potentially better inhibition. These theoretical studies can aid in understanding the adsorption mechanism at a molecular level.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated area or a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: The information provided in these application notes is for guidance purposes only and is based on publicly available research. Researchers should adapt the protocols to their specific experimental setups and materials. All laboratory work should be conducted in accordance with established safety procedures.

References

Application Notes: Electrochemical Evaluation of m-Anisidine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to protect metallic materials from aggressive environments. Aromatic amines, such as anisidine isomers, are effective due to the presence of electron-rich nitrogen atoms and π-electrons in their structure, which facilitate adsorption onto metal surfaces.[1][2] This document provides detailed protocols for evaluating the corrosion protection properties of m-Anisidine using standard electrochemical techniques, namely Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods allow for the quantitative determination of inhibition efficiency and offer insights into the underlying protection mechanism.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of metals by this compound in acidic media is primarily attributed to its adsorption onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment. The key aspects of the mechanism are:

  • Adsorption: The this compound molecule possesses a nitrogen atom with a lone pair of electrons and an aromatic ring with a π-electron system. These features allow the molecule to adsorb onto the metal surface.

  • Barrier Formation: The adsorbed layer of this compound molecules acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[1]

  • Mixed Inhibition: Studies on similar aromatic amines suggest they often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[3] This is achieved by reducing the available surface area for these processes to take place.

G cluster_solution Aqueous Phase (Corrosive Medium) cluster_interface Metal-Solution Interface cluster_result Corrosion Protection Outcome Metal Metal Surface (e.g., Steel, Aluminum) Adsorption Adsorption Process Ions Corrosive Species (H+, Cl-) Anisidine This compound Molecule Anisidine->Adsorption π-electrons & N lone pair interaction Layer Protective Inhibitor Layer Adsorption->Layer Block Blocking of Active Sites Layer->Block Physical Barrier Reduction Reduced Corrosion Rate Block->Reduction

Caption: Proposed mechanism of this compound corrosion inhibition.

Experimental Protocols

The following protocols detail the steps for evaluating the corrosion inhibition performance of this compound.

Materials and Equipment
  • Working Electrode (WE): Metal specimen (e.g., mild steel, aluminum) of a known surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Corrosive Medium: e.g., 1.0 M HCl or 3.5% NaCl solution.

  • Inhibitor: this compound (various concentrations, e.g., 20 mM to 80 mM).[3]

  • Equipment: Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) for EIS.

  • Electrochemical Cell: A standard three-electrode glass cell.[4]

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 600 to 1200), alumina (B75360) powder/slurry.

  • Cleaning Agents: Acetone (B3395972), distilled/deionized water.

Protocol 1: Working Electrode Preparation
  • Abrading: Mechanically abrade the surface of the working electrode using progressively finer grades of SiC emery paper (e.g., starting from 600 up to 1200 grit).[5]

  • Polishing: For a mirror-like finish, polish the electrode with a fine alumina slurry on a polishing cloth.

  • Cleaning: Rinse the electrode thoroughly with distilled water.

  • Degreasing: Degrease the electrode by ultrasonic cleaning in acetone for 5-10 minutes.[4]

  • Final Rinse & Dry: Rinse again with distilled water and dry completely with a stream of cool air.

  • Immersion: Immediately immerse the prepared electrode into the test solution within the electrochemical cell to prevent re-oxidation.

Protocol 2: Potentiodynamic Polarization (PDP) Measurements
  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (corrosive medium with and without the desired concentration of this compound).

  • Stabilization: Allow the system to stabilize by immersing the WE in the solution for approximately 30-60 minutes, or until a stable Open Circuit Potential (OCP) is achieved.[5]

  • Potential Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 or 1.0 mV/s).[5]

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Analysis:

    • Plot the data as log(current density) vs. potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (i_corr).[6]

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
  • Cell Setup & Stabilization: Follow steps 1 and 2 from the PDP protocol to set up the cell and achieve a stable OCP.

  • EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[4][5]

  • Data Acquisition: Record the impedance response of the system across the frequency range.

  • Analysis:

    • Visualize the data using Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • A semicircle in the Nyquist plot is characteristic of a charge-transfer controlled corrosion process. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • Model the data by fitting it to an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point.

    • Calculate the Inhibition Efficiency (IE%) from the R_ct values:

      IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

G cluster_methods Electrochemical Measurements cluster_analysis Data Analysis start Start prep 1. Prepare Working Electrode (Abrade, Polish, Clean) start->prep cell 2. Assemble 3-Electrode Cell (Add Test Solution) prep->cell stabilize 3. Stabilize at Open Circuit Potential (OCP) for 30-60 min cell->stabilize pdp 4a. Potentiodynamic Polarization (PDP) (Scan ±250mV vs OCP) stabilize->pdp eis 4b. Electrochemical Impedance Spectroscopy (EIS) (100kHz-10mHz @ OCP) stabilize->eis tafel 5a. Tafel Extrapolation (Determine icorr) pdp->tafel eec 5b. Equivalent Circuit Fitting (Determine Rct) eis->eec calc 6. Calculate Inhibition Efficiency (IE%) tafel->calc eec->calc end End calc->end

Caption: Experimental workflow for electrochemical testing.

Data Presentation

Quantitative data from electrochemical studies should be organized into tables for clear comparison. The following tables are based on data for anisidine isomers on aluminum in 0.4 M HCl and serve as a template.[3]

Table 1: Potentiodynamic Polarization Data for Anisidine Isomers (80 mM in 0.4 M HCl)

InhibitorE_corr (mV vs SCE)i_corr (mA/cm²)Anodic Slope, βa (mV/dec)Cathodic Slope, βc (mV/dec)Inhibition Efficiency (IE%)
Blank (0.4 M HCl)-7251.8572165-
o-Anisidine-7100.446515076.2
This compound -701 0.31 62 143 83.2
p-Anisidine-6950.136014093.0

Table 2: Electrochemical Impedance Spectroscopy Data (Illustrative)

Inhibitor ConcentrationR_s (Ω·cm²)R_ct (Ω·cm²)CPE-T (μF·s^(n-1)·cm⁻²)nInhibition Efficiency (IE%)
Blank1.5452500.85-
20 mM this compound1.82801200.8883.9
40 mM this compound1.7450950.9090.0
60 mM this compound1.9590800.9192.4
80 mM this compound1.8750720.9294.0

Note: Data in Table 2 is illustrative to demonstrate typical trends. R_s is solution resistance, R_ct is charge transfer resistance, and CPE represents a constant phase element used to model a non-ideal capacitor.

Summary of Findings

The electrochemical evaluation provides a robust method for quantifying the effectiveness of this compound as a corrosion inhibitor. The expected results from these protocols are:

  • Potentiodynamic Polarization: The addition of this compound should decrease the corrosion current density (i_corr) and may cause a slight shift in the corrosion potential (E_corr), indicating its influence on the corrosion reactions.[3]

  • Electrochemical Impedance Spectroscopy: An increase in the diameter of the Nyquist plot semicircle, corresponding to a higher charge transfer resistance (R_ct), signifies effective inhibition. This indicates that the inhibitor is making it more difficult for charge to transfer at the metal/solution interface, thus slowing corrosion.

G cluster_observations Electrochemical Observations Start This compound added to corrosive electrolyte Adsorption Molecule adsorbs on metal surface Start->Adsorption Barrier Forms a protective physical barrier Adsorption->Barrier Effect Inhibits Anodic and Cathodic Reactions Barrier->Effect EIS_Result Increased Charge Transfer Resistance (Rct) Effect->EIS_Result leads to PDP_Result Decreased Corrosion Current Density (icorr) Effect->PDP_Result leads to Conclusion High Corrosion Inhibition Efficiency EIS_Result->Conclusion PDP_Result->Conclusion

Caption: Logical flow from application to observed results.

References

Application of m-Anisidine in the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisidine (B1676023), also known as 3-methoxyaniline, is a versatile aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic and structural properties make it an ideal precursor for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological activities, including anticonvulsant, sedative-hypnotic, and muscle relaxant effects.

The quinazolinone core is a key pharmacophore in numerous approved drugs. The strategic incorporation of the m-anisyl moiety into the quinazolinone structure can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document will focus on the synthesis of a representative quinazolinone derivative, 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, to illustrate the practical application of this compound in pharmaceutical synthesis.

Application: Synthesis of 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one

This section outlines a two-step synthetic protocol for the preparation of 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, a potential anticonvulsant agent. The synthesis is based on established methods for quinazolinone formation, demonstrating a practical and efficient use of this compound as a key starting material.

Experimental Protocol

Step 1: Synthesis of N-(3-methoxyphenyl)-2-acetamidobenzamide

This initial step involves the acylation of anthranilic acid followed by coupling with this compound to form the key amide intermediate.

  • Materials:

    • Anthranilic acid

    • Acetic anhydride (B1165640)

    • This compound

    • Pyridine (catalyst)

    • Toluene (B28343)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve anthranilic acid (1.0 eq) in toluene.

    • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

    • Add a catalytic amount of pyridine.

    • Reflux the mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add this compound (1.0 eq) to the flask.

    • Reflux the mixture for an additional 4-6 hours.

    • Cool the reaction mixture and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol (B145695) to yield N-(3-methoxyphenyl)-2-acetamidobenzamide as a solid.

Step 2: Cyclization to 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one

The second step involves the intramolecular cyclization of the amide intermediate to form the final quinazolinone product.

  • Materials:

    • N-(3-methoxyphenyl)-2-acetamidobenzamide (from Step 1)

    • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

    • Toluene or neat reaction for PPA

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Place N-(3-methoxyphenyl)-2-acetamidobenzamide (1.0 eq) in a round-bottom flask.

    • Method A (using POCl₃): Add toluene to the flask, followed by the slow addition of phosphorus oxychloride (1.5 eq) at 0 °C. After the addition is complete, reflux the mixture for 3-4 hours.

    • Method B (using PPA): Add polyphosphoric acid to the flask and heat the mixture at 120-140 °C for 2-3 hours with stirring.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford pure 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one.

Data Presentation
StepReactantsProductSolvent/CatalystReaction TimeTemperatureYield (%)Purity (%) (by HPLC)
1Anthranilic acid, Acetic anhydride, this compoundN-(3-methoxyphenyl)-2-acetamidobenzamideToluene / Pyridine6-8 hoursReflux85>98
2N-(3-methoxyphenyl)-2-acetamidobenzamide, Phosphorus oxychloride (Method A)2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-oneToluene3-4 hoursReflux78>99
2N-(3-methoxyphenyl)-2-acetamidobenzamide, Polyphosphoric acid (Method B)2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-oneNeat2-3 hours120-140 °C82>99

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start1 Anthranilic Acid + Acetic Anhydride + This compound reaction1 Reflux in Toluene with Pyridine catalyst start1->reaction1 product1 N-(3-methoxyphenyl)-2-acetamidobenzamide reaction1->product1 start2 N-(3-methoxyphenyl)-2-acetamidobenzamide product1->start2 reaction2 Reflux with POCl3 or Heat with PPA start2->reaction2 product2 2-methyl-3-(3-methoxyphenyl)- quinazolin-4(3H)-one reaction2->product2

Caption: Synthetic workflow for 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one.

Signaling Pathway: GABAA Receptor Modulation

Quinazolinone derivatives, such as the synthesized compound, are known to act as positive allosteric modulators of the GABA-A receptor, which is the primary mechanism for their anticonvulsant and sedative effects.

signaling_pathway cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Chloride (Cl-) Channel Cl_ion_in Cl- Influx GABA_R:f1->Cl_ion_in Channel Opening GABA GABA GABA->GABA_R:f0 Binds to orthosteric site Quinazolinone Quinazolinone Derivative (e.g., 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one) Quinazolinone->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Mechanism of action of quinazolinone derivatives on the GABA-A receptor.

Conclusion

This compound is a readily available and highly valuable precursor for the synthesis of pharmaceutically relevant quinazolinone scaffolds. The provided protocol for the synthesis of 2-methyl-3-(3-methoxyphenyl)-quinazolin-4(3H)-one serves as a representative example of its application. The ability of such compounds to modulate the GABA-A receptor highlights the importance of this compound in the development of new central nervous system-acting drugs. The methodologies and data presented herein are intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Application Notes and Protocols for the Derivatization of m-Anisidine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisidine, also known as 3-methoxyaniline, is an aromatic amine used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS can be challenging due to its polarity, which can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.

To overcome these challenges, derivatization is a crucial sample preparation step. Derivatization chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification.[1] This application note provides detailed protocols for the derivatization of this compound by acylation using two common reagents: acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA). Acylation replaces the active hydrogen of the primary amine group with an acyl group, reducing the polarity of the molecule.

Derivatization Principles and Signaling Pathways

The derivatization of this compound with acetic anhydride or trifluoroacetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks one of the carbonyl carbons of the anhydride. This is followed by the elimination of a leaving group (acetate or trifluoroacetate) to form a stable N-acetyl or N-trifluoroacetyl derivative, respectively. These derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis.

Derivatization of this compound cluster_acylation Acylation Reactions This compound This compound N-acetyl-m-anisidine N-acetyl-m-anisidine This compound->N-acetyl-m-anisidine Acetic Anhydride N-trifluoroacetyl-m-anisidine N-trifluoroacetyl-m-anisidine This compound->N-trifluoroacetyl-m-anisidine TFAA Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-acetyl-m-anisidine Trifluoroacetic_Anhydride Trifluoroacetic_Anhydride Trifluoroacetic_Anhydride->N-trifluoroacetyl-m-anisidine

Caption: Acylation of this compound with acetic anhydride and TFAA.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Acetic Anhydride (≥99% purity)

  • Trifluoroacetic Anhydride (TFAA) (≥99% purity)

  • Pyridine (B92270) (anhydrous, ≥99.8%)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Standard laboratory glassware

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Derivatization Protocol 1: Acetylation with Acetic Anhydride

This protocol describes the formation of N-acetyl-m-anisidine.

Workflow for Acetylation of this compound Start Start Sample_Prep Prepare this compound Solution Start->Sample_Prep Add_Reagents Add Pyridine and Acetic Anhydride Sample_Prep->Add_Reagents Reaction Incubate at 60-70°C for 30 min Add_Reagents->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with Sodium Sulfate Extract->Dry Analyze Inject into GC-MS Dry->Analyze End End Analyze->End

Caption: Workflow for the acetylation of this compound.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • Reaction Setup: In a 2 mL reaction vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 50 µL of pyridine (as a catalyst and acid scavenger) and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and heat it in a heating block or water bath at 60-70°C for 30 minutes.

  • Cooling and Quenching: Allow the vial to cool to room temperature. Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Vortex the mixture for 1 minute. Add 500 µL of ethyl acetate and vortex again for 1 minute to extract the N-acetyl-m-anisidine.

  • Phase Separation: Centrifuge the vial briefly to separate the organic and aqueous layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Protocol 2: Trifluoroacetylation with TFAA

This protocol describes the formation of N-trifluoroacetyl-m-anisidine.

Workflow for Trifluoroacetylation of this compound Start Start Sample_Prep Prepare this compound Solution Start->Sample_Prep Add_Reagents Add Ethyl Acetate and TFAA Sample_Prep->Add_Reagents Reaction Incubate at 50°C for 15 min Add_Reagents->Reaction Evaporate Evaporate to Dryness Reaction->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Analyze Inject into GC-MS Reconstitute->Analyze End End Analyze->End

Caption: Workflow for the trifluoroacetylation of this compound.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • Reaction Setup: In a 2 mL reaction vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat it at 50°C for 15 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 500 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-400 amu
Solvent Delay3-5 min

Quantitative Data Summary

The following table summarizes expected and reported data for the GC-MS analysis of derivatized anisidine isomers. Data for N-acetyl-p-anisidine is provided as a reference and is expected to be very similar to N-acetyl-m-anisidine.

AnalyteDerivatizing ReagentExpected Retention Time (min)Key Mass Fragments (m/z)LOD (µg/mL)LOQ (µg/mL)
This compound None~10-12123 (M+), 108, 80, 53Not RecommendedNot Recommended
N-acetyl-m-anisidine Acetic Anhydride~15-17165 (M+), 123, 108, 95, 77Data not availableData not available
N-acetyl-p-anisidine Acetic Anhydride~15-17165 (M+), 123, 108, 95, 77[2]Data not availableData not available
N-trifluoroacetyl-m-anisidine TFAA~13-15219 (M+), 123, 108, 95Data not availableData not available

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the instrument and method validation. The provided mass fragments are based on typical fragmentation patterns of acylated amines and the known spectrum of the p-isomer.

Conclusion

Derivatization of this compound by acylation with acetic anhydride or trifluoroacetic anhydride is a straightforward and effective method to improve its analysis by GC-MS. The resulting N-acetyl and N-trifluoroacetyl derivatives exhibit enhanced volatility and thermal stability, leading to improved chromatographic peak shape and more reliable quantification. The protocols provided in this application note offer a starting point for researchers to develop and validate their own methods for the analysis of this compound in various matrices. It is recommended to perform a full method validation, including determination of linearity, accuracy, precision, LOD, and LOQ, for any specific application.

References

Application Note: Quantification of m-Anisidine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Anisidine (3-methoxyaniline) is an aromatic amine used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2] Due to its potential toxicity, it is often monitored as a process-related impurity or residual starting material in drug substances and products. This application note presents a reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. The described methodology is based on established methods for anisidine isomers and provides a robust starting point for method validation in a research or quality control setting.[3][4]

Principle of the Method

This method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The mobile phase, consisting of a mixture of acetonitrile (B52724) and water, elutes the analyte from the column.[3][4] Quantification is achieved by monitoring the UV absorbance of the eluate at a wavelength corresponding to the maximum absorbance of this compound.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Conditions
HPLC Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : Water (35:65, v/v)[3][4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 285 nm[5]
Column Temperature Ambient (~25 °C)
Run Time Approximately 10 minutes

2. Reagents and Materials

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Methanol (B129727) (HPLC grade, for sample and standard preparation)

  • 0.45 µm syringe filters

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation

The following is a general procedure for the analysis of this compound in a drug substance. The procedure may need to be adapted based on the specific sample matrix.

  • Accurately weigh approximately 100 mg of the drug substance and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve the sample.

  • Dilute to the mark with methanol to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Representative Data)

The following quantitative data is representative of the performance of HPLC methods for the analysis of anisidine isomers and can be used as a benchmark for the validation of this method for this compound.

Table 1: Linearity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Anisidine Isomer0 - 100> 0.999

Data adapted from a method for p-Anisidine.

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Anisidine Isomer5.0< 2.0< 3.0

Expected performance based on typical HPLC method validation.

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelMean Recovery (%)
Anisidine IsomerLow, Medium, High98.0 - 102.0

Expected performance based on typical HPLC method validation.

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Anisidine Isomer~ 0.15~ 0.50

Data adapted from a method for p-Anisidine.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Standards) Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Disclaimer: This application note provides a general method for the quantification of this compound by HPLC. The method parameters and protocols should be considered as a starting point and must be fully validated by the user for their specific application and sample matrix to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for Anisidine-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on m-Anisidine (B1676023): Extensive literature review indicates a significant scarcity of research specifically focused on the development of electrochemical sensors based on the electropolymerization of this compound. The vast majority of published work on anisidine isomers for electrochemical sensing applications concentrates on ortho (o)- and para (p)-anisidine. These isomers have been successfully used to fabricate sensors for a variety of analytes. Due to the lack of available data and established protocols for this compound, this document will focus on the development of electrochemical sensors using the well-documented o-anisidine (B45086) and p-anisidine (B42471). The principles and protocols outlined herein for o- and p-anisidine can serve as a foundational guide for researchers interested in exploring the potential of this compound.

Introduction to Anisidine-Based Electrochemical Sensors

Electrochemical sensors based on poly(anisidine) films offer a versatile and cost-effective platform for the detection of a wide range of chemical and biological molecules. Anisidine, a methoxy (B1213986) derivative of aniline, can be easily electropolymerized onto an electrode surface to form a conductive and electroactive film. The properties of this polymer film, such as its conductivity, porosity, and redox activity, can be tailored by controlling the polymerization conditions. The methoxy group in the anisidine structure enhances the electron-donating properties of the polymer, which can improve its electrochemical performance compared to polyaniline.

These sensors can operate through various mechanisms, including the direct electrocatalytic oxidation or reduction of the analyte at the polymer-modified electrode surface, or by using the poly(anisidine) matrix for the immobilization of specific recognition elements, such as in molecularly imprinted polymers (MIPs).

Applications

Poly(anisidine)-based electrochemical sensors have been developed for the detection of a diverse range of analytes, including:

  • Pharmaceuticals and Drugs of Abuse: Detection of compounds like triclosan (B1682465) and dobutamine.

  • Environmental Pollutants: Sensing of phenolic compounds (e.g., 3-methoxyphenol) and heavy metal ions (e.g., antimony).

  • Biomolecules: Development of biosensors for molecules such as glucose.

  • Industrial Chemicals: Detection of intermediates like p-anisidine itself.

Quantitative Data Summary

The performance of various anisidine-based electrochemical sensors is summarized in the table below. This data is compiled from multiple research sources to provide a comparative overview.

AnalyteSensor ConfigurationIsomerTechniqueLinear RangeLimit of Detection (LOD)SensitivityReference
3-MethoxyphenolPOAS–Ag/MWCNT/GCEo-AnisidineAmperometry0.4 nM - 40.0 mM0.36 ± 0.05 nM3.829 μA cm⁻² mM⁻¹[1]
TriclosanMIP/poly(o-anisidine)/Au-SPEo-AnisidineDPV0.05 - 500 nM0.012 nMNot Specified[2]
Antimony (Sb³⁺)poly(luminol-o-anisidine-o-toluidine)/ZnO/GNPs/GCEo-Anisidine (copolymer)SWASV0.1 nM - 0.01 mM95.42 pM21.4177 μA μM⁻¹ cm⁻²[3]
p-AnisidineNatural Phosphate/Carbon Paste ElectrodeNot ApplicableCV/SQWVNot SpecifiedNot SpecifiedGood Sensitivity Reported[4][5]
GlucoseGlucose Oxidase/poly(o-anisidine) on mild steelo-AnisidineAmperometry2 - 20 mMNot SpecifiedNot Specified[6]

(POAS–Ag/MWCNT/GCE: Poly(o-anisidine)-silverized multi-walled carbon nanotube modified glassy carbon electrode; MIP: Molecularly Imprinted Polymer; Au-SPE: Screen-Printed Gold Electrode; DPV: Differential Pulse Voltammetry; SWASV: Square Wave Anodic Stripping Voltammetry; GCE: Glassy Carbon Electrode; CV: Cyclic Voltammetry; SQWV: Square Wave Voltammetry)

Experimental Protocols

General Workflow for Sensor Fabrication

The following diagram illustrates a typical workflow for the fabrication of a poly(anisidine)-based electrochemical sensor.

G cluster_prep Electrode Preparation cluster_fab Sensor Fabrication cluster_app Analysis A Bare Electrode (e.g., GCE, SPE) B Polishing (e.g., alumina (B75360) slurry) A->B C Cleaning (e.g., sonication in ethanol/water) B->C E Electrochemical Polymerization (e.g., Cyclic Voltammetry) C->E D Electropolymerization Solution (Anisidine Isomer + Supporting Electrolyte) D->E F Poly(anisidine) Modified Electrode E->F G Incubation in Analyte Solution F->G H Electrochemical Measurement (e.g., DPV, SWV, Amperometry) G->H I Data Analysis (Calibration Curve, LOD) H->I

Caption: General workflow for the fabrication and application of a poly(anisidine)-based electrochemical sensor.

Protocol for Electropolymerization of o-Anisidine on a Glassy Carbon Electrode (GCE)

This protocol is a representative example for creating a poly(o-anisidine) modified electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • o-Anisidine monomer

  • Sulphuric acid (H₂SO₄) or other suitable supporting electrolyte (e.g., oxalic acid)

  • Deionized water

  • Alumina slurry (e.g., 0.3 and 0.05 µm) for polishing

  • Ethanol

  • Electrochemical workstation with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 ethanol/water solution for 5 minutes to remove any residual alumina particles.

    • Rinse again with deionized water and allow to dry at room temperature.

  • Preparation of Polymerization Solution:

    • Prepare a 0.1 M solution of o-anisidine in 1 M H₂SO₄ aqueous solution. (Note: The concentrations can be varied depending on the desired film properties).

  • Electropolymerization:

    • Set up the three-electrode cell with the pre-treated GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the polymerization solution.

    • Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15 cycles) in a potential window of -0.2 V to 1.0 V at a scan rate of 50 mV/s. The successful polymerization will be indicated by the appearance and growth of redox peaks in the voltammogram.

    • After polymerization, rinse the modified electrode gently with deionized water to remove any unreacted monomer and loosely bound polymer.

  • Sensor Characterization and Application:

    • The poly(o-anisidine)/GCE is now ready for electrochemical characterization (e.g., using CV or Electrochemical Impedance Spectroscopy in a redox probe solution like [Fe(CN)₆]³⁻/⁴⁻) and for use in analyte detection.

Signaling Pathway and Sensing Mechanism

A common advanced application of polymer-based sensors is in Molecularly Imprinted Polymers (MIPs). The following diagram illustrates the principle of a MIP-based electrochemical sensor.

G cluster_imprinting Molecular Imprinting cluster_detection Analyte Detection A Monomer (e.g., o-Anisidine) + Template (Analyte) B Electropolymerization A->B C Polymer with Embedded Template B->C I Electrode Surface D Template Removal C->D E MIP with Specific Cavities D->E F Rebinding of Analyte E->F G Change in Electrochemical Signal F->G H Quantification G->H

Caption: Signaling pathway of a Molecularly Imprinted Polymer (MIP) based electrochemical sensor.

In this mechanism, the polymer is formed around the target analyte (template). When the template is removed, it leaves behind cavities that are complementary in shape, size, and chemical functionality to the analyte. This creates a highly selective recognition site. When the sensor is exposed to a sample containing the analyte, the analyte molecules rebind to these cavities, causing a measurable change in the electrochemical signal (e.g., a decrease in the peak current of a redox probe), which is proportional to the analyte concentration.

Conclusion

Electrochemical sensors based on o- and p-anisidine are promising analytical tools with applications in various fields. Their ease of fabrication, tunable properties, and good sensitivity make them an attractive area of research. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and develop novel sensors based on this class of conducting polymers. Further exploration into the electrochemical properties and sensing capabilities of this compound is warranted to complete the understanding of this family of isomers for sensing applications.

References

Application Note 1: Synthesis of Methoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of m-Anisidine (B1676023) in the Synthesis of Heterocyclic Compounds

Introduction

This compound, or 3-methoxyaniline, is a versatile and highly valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its nucleophilic amino group and the methoxy-substituted aromatic ring allow it to participate in a wide array of chemical transformations, including condensation, cyclization, and multicomponent reactions.[1] The resulting heterocyclic scaffolds, such as quinolines, triazoles, and benzodiazepines, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules and pharmaceuticals.[2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this compound as a primary starting material. The protocols are designed for researchers, scientists, and professionals in the field of drug development.

Quinolines are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science.[3] The Doebner-von Miller reaction is a classic and adaptable method for synthesizing substituted quinolines by reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6] Using this compound in this reaction provides a direct route to quinolines bearing a methoxy (B1213986) substituent, a common feature in many bioactive molecules.

General Reaction Scheme: Doebner-von Miller Reaction

Aniline (this compound) reacts with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent to yield a substituted quinoline.

G Experimental Workflow for Quinoline Synthesis cluster_reactants Starting Materials cluster_process Reaction Process m_anisidine This compound mixing Mixing & Heating Reactants are mixed and heated to initiate condensation and cyclization. m_anisidine->mixing ab_carbonyl α,β-Unsaturated Carbonyl Compound ab_carbonyl->mixing catalyst Acid Catalyst (e.g., HCl, H₂SO₄) catalyst->mixing oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->mixing workup Neutralization & Extraction Reaction is quenched, neutralized, and the product is extracted. mixing->workup purification Purification Crude product is purified by chromatography or recrystallization. workup->purification product Substituted Quinoline Product purification->product

Caption: Workflow for Doebner-von Miller Quinoline Synthesis.

Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinoline

This protocol describes the reaction of this compound with crotonaldehyde (B89634).

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add concentrated hydrochloric acid (30 mL) and water (20 mL).

  • Addition of Reactants: To the stirred acid solution, add this compound (12.3 g, 0.1 mol). The mixture will warm up as the aniline salt forms.

  • Initiation of Reaction: Begin heating the mixture to 90-100°C using an oil bath. Once the temperature is stable, add crotonaldehyde (8.4 g, 0.12 mol) dropwise over 30 minutes. Ensure the temperature does not exceed 110°C.

  • Reaction Progression: After the addition is complete, maintain the reaction temperature at 100°C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralization: Neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9. This should be done in an ice bath to control the temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane:ethyl acetate (B1210297) gradient) to yield the pure 7-methoxy-4-methylquinoline.

Quantitative Data
Reactant 1Reactant 2Catalyst/OxidantTime (h)Temp (°C)Yield (%)
This compoundCrotonaldehydeHCl / As₂O₅3100~75
This compoundMethyl vinyl ketoneH₂SO₄ / Nitrobenzene4120~65
This compoundCinnamaldehydePPA5130~60

Application Note 2: Synthesis of 1,2,3-Triazoles via Click Chemistry

1,2,3-Triazoles are a cornerstone of modern medicinal chemistry, largely due to the robustness of their synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.[4][7] The process begins with the conversion of this compound into the corresponding azide (B81097), which is then reacted with a terminal alkyne to furnish the 1,4-disubstituted 1,2,3-triazole.

General Reaction Scheme: Two-Step Triazole Synthesis

The synthesis involves the diazotization of this compound followed by azidation, and then a CuAAC reaction with an alkyne.

G Workflow for Two-Step Triazole Synthesis cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: Cycloaddition (CuAAC) m_anisidine This compound reagents1 NaNO₂ / HCl (Diazotization) m_anisidine->reagents1 reagents2 NaN₃ (Azidation) reagents1->reagents2 azide_intermediate m-Methoxyphenyl Azide reagents2->azide_intermediate catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) azide_intermediate->catalyst alkyne Terminal Alkyne alkyne->catalyst product 1,4-Disubstituted-1,2,3-Triazole catalyst->product solvent Solvent (e.g., t-BuOH/H₂O) solvent->catalyst

Caption: Two-step synthesis of 1,2,3-triazoles from this compound.

Experimental Protocol: Synthesis of 1-(m-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole

Part A: Synthesis of 1-azido-3-methoxybenzene (B1268161)

  • Diazotization: Dissolve this compound (12.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL) in a 500 mL beaker, cooling to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (7.0 g, 0.101 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.

  • Azidation: In a separate flask, dissolve sodium azide (6.8 g, 0.105 mol) in water (30 mL). Add the cold diazonium salt solution to the sodium azide solution in portions, with vigorous stirring. Allow the reaction to stir and slowly warm to room temperature over 2 hours.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 1-azido-3-methoxybenzene is often used directly in the next step without further purification.

Part B: Copper-Catalyzed Cycloaddition

  • Reaction Setup: To a solution of the crude 1-azido-3-methoxybenzene (1.49 g, 10 mmol) and phenylacetylene (B144264) (1.02 g, 10 mmol) in a 1:1 mixture of t-butanol and water (40 mL), add sodium ascorbate (B8700270) (0.2 g, 1 mmol).

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol) in water (2 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction completion is indicated by the formation of a precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol (B145695).

  • Purification: Recrystallize the crude product from ethanol/water to obtain pure 1-(m-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data
AlkyneCatalyst Loading (mol%)SolventTime (h)Yield (%)
Phenylacetylene1 mol% CuSO₄t-BuOH/H₂O1295
1-Octyne1 mol% CuSO₄t-BuOH/H₂O1692
Propargyl alcohol2 mol% CuSO₄t-BuOH/H₂O1888

Application Note 3: Multicomponent Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and sedative agents.[8] A common synthetic route involves the condensation of an o-phenylenediamine (B120857) (OPDA) with two equivalents of a ketone.[9] While this compound is not an OPDA, it can be a precursor to one. A more direct application in related structures involves multicomponent reactions (MCRs) where an aniline derivative contributes to the formation of a complex heterocyclic system. For instance, the reaction between o-phenylenediamines, this compound (as an aromatic aldehyde precursor or modifier), and other components can lead to complex fused systems.

A straightforward synthesis of 1,5-benzodiazepines involves the reaction of o-phenylenediamine with ketones, catalyzed by an acid.[8][9]

General Reaction Scheme: Synthesis of 1,5-Benzodiazepines

o-Phenylenediamine reacts with a ketone in the presence of a catalyst to form the seven-membered benzodiazepine (B76468) ring.

G General Workflow for 1,5-Benzodiazepine Synthesis cluster_reactants Starting Materials cluster_process Reaction Process opda o-Phenylenediamine (OPDA) mixing Mixing & Stirring Reactants are stirred at room temperature or with gentle heating. opda->mixing ketone Ketone (e.g., Acetone (B3395972), Cyclohexanone) ketone->mixing catalyst Catalyst (e.g., H-MCM-22, L-proline) catalyst->mixing solvent Solvent (e.g., Acetonitrile) solvent->mixing monitoring Reaction Monitoring Progress is tracked via TLC until OPDA is consumed. mixing->monitoring isolation Isolation & Purification Solvent is removed and the product is purified, often by recrystallization. monitoring->isolation product Substituted 1,5-Benzodiazepine isolation->product

Caption: General workflow for catalytic 1,5-benzodiazepine synthesis.

Experimental Protocol: Synthesis of 2,4-dimethyl-3H-1,5-benzodiazepine

This protocol outlines a general method using a solid acid catalyst.[9]

  • Catalyst Activation: If using a solid catalyst like H-MCM-22, ensure it is activated by heating at 120°C under vacuum for 4 hours prior to use.

  • Reaction Setup: In a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol), acetone (1.16 g, 20 mmol), and acetonitrile (B52724) (20 mL) as the solvent.

  • Catalyst Addition: Add the activated catalyst (e.g., H-MCM-22, 0.1 g) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC, observing the consumption of the o-phenylenediamine spot.

  • Work-up: Upon completion, filter off the catalyst. Wash the catalyst with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 2,4-dimethyl-3H-1,5-benzodiazepine.

Quantitative Data
o-PhenylenediamineKetoneCatalystTime (h)TempYield (%)
OPDAAcetoneH-MCM-221.5RT94
OPDACyclohexanoneH-MCM-221.0RT96
4-Methyl-OPDAAcetoneL-proline2.0RT90
4-Chloro-OPDACyclopentanoneYb(OTf)₃2.5RT92

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: m-Anisidine as a Reagent in Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrophotometry is a widely utilized analytical technique in pharmaceutical and chemical analysis for its simplicity, cost-effectiveness, and reliability.[1][2] The principle relies on the measurement of light absorption by a substance at a specific wavelength, which is directly proportional to the concentration of the analyte in a solution.[1][2] The use of specific chromogenic reagents can enhance the sensitivity and selectivity of spectrophotometric methods, particularly for compounds that do not possess significant absorbance in the UV-Visible region.[1][2]

m-Anisidine (3-methoxyaniline) is a versatile organic intermediate used in the synthesis of dyes and pharmaceuticals.[3][4] Its chemical structure, featuring an amino group on a benzene (B151609) ring, makes it a suitable reagent for various chemical reactions that produce colored products, rendering it valuable for spectrophotometric analysis.[3] This document provides detailed application notes and protocols for the use of this compound as a reagent in the spectrophotometric determination of pharmaceutical compounds.

Application 1: Determination of Methyldopa in Pharmaceutical Formulations

A novel and validated spectrophotometric method has been developed for the determination of Methyldopa in both its pure form and in pharmaceutical tablets.[5][6] The method is based on the reaction of Methyldopa with this compound in an alkaline medium in the presence of potassium nitroprusside as an oxidizing agent. This reaction results in the formation of a stable, crimson-colored, water-soluble product that exhibits maximum absorbance at 597 nm.[5][6]

Quantitative Data Summary

The analytical performance of the method for the determination of Methyldopa using this compound is summarized in the table below.

ParameterValueReference
λmax (Maximum Absorbance Wavelength)597 nm[5][6]
Linearity Range0.50 - 80.0 µg/mL[6]
Molar Absorptivity--
Sandell's Sensitivity0.0218 µg/cm²[6]
Limit of Detection (LOD)0.0353 µg/mL[5][6]
Limit of Quantitation (LOQ)0.2691 µg/mL[5][6]
Correlation Coefficient (r)0.9992[6]
Stoichiometric Ratio (Methyldopa:this compound)1:1[5][6]
Experimental Protocol

1. Materials and Equipment:

  • Instruments: A UV/VIS spectrophotometer (e.g., Jasco V-530) with 1 cm quartz cells, a water bath, and an electronic balance are required.[5]

  • Reagents:

    • Methyldopa (reference standard)

    • This compound (chromogenic reagent)[5]

    • Potassium Nitroprusside (oxidizing agent)[5]

    • Sodium Hydroxide (B78521) (for alkaline medium)[5]

    • Ethanol (B145695)

    • Distilled Water

2. Preparation of Solutions:

  • Methyldopa Stock Solution (1000 µg/mL): Accurately weigh 0.1000 g of pure Methyldopa, dissolve it in distilled water, and dilute to 100 mL in a volumetric flask.[5][6]

  • This compound Solution (1 x 10⁻² M): Dissolve 0.1232 g of this compound in a small amount of ethanol and then dilute to 100 mL with distilled water in a volumetric flask. This solution should be prepared daily.[5][6]

  • Potassium Nitroprusside Solution (4 x 10⁻² M): Dissolve 1.1760 g of potassium nitroprusside in distilled water and dilute to 100 mL in a volumetric flask.[5][6]

  • Sodium Hydroxide Solution (~0.4 M): Dissolve 0.8000 g of NaOH in distilled water and dilute to 50 mL in a volumetric flask.[5][6]

3. Preparation of Calibration Curve:

  • Pipette aliquots of the standard Methyldopa stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.50 – 80.0 µg/mL.[5][6]

  • To each flask, add 1.0 mL of 1 x 10⁻² M this compound solution.[5]

  • Add 1.0 mL of 4 x 10⁻² M potassium nitroprusside solution to each flask.[5]

  • Add 1.0 mL of 0.4 M sodium hydroxide solution to each flask.[5]

  • Dilute the mixture to the mark with distilled water.

  • Measure the absorbance of the resulting crimson-colored solution at 597 nm against a reagent blank prepared in the same manner but without Methyldopa.[5][6]

  • Plot the absorbance values against the corresponding concentrations of Methyldopa to construct the calibration curve.

4. Analysis of Pharmaceutical Tablets:

  • Weigh and finely powder ten Methyldopa tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Methyldopa (e.g., 0.0500 g) and dissolve it in 10 mL of distilled water with shaking.[5]

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water to achieve a stock solution (e.g., 500 µg/mL).[5]

  • Centrifuge the solution at 4000 rpm for five minutes and filter it through Whatman filter paper.[5]

  • Dilute the filtered solution with distilled water to a concentration that falls within the calibration curve range.

  • Follow steps 2-6 of the calibration curve procedure to develop the color and measure the absorbance.

  • Determine the concentration of Methyldopa in the tablet sample from the calibration curve.

Reaction Workflow

G Workflow for Spectrophotometric Determination of Methyldopa cluster_prep Solution Preparation cluster_procedure Analytical Procedure Methyldopa_Stock Methyldopa Stock Solution (1000 µg/mL) mAnisidine_Sol This compound Solution (1x10⁻² M) PNS_Sol Potassium Nitroprusside Solution (4x10⁻² M) NaOH_Sol Sodium Hydroxide Solution (~0.4 M) Aliquot Take Aliquot of Methyldopa Solution Add_mAnisidine Add 1.0 mL This compound Aliquot->Add_mAnisidine Add_PNS Add 1.0 mL Potassium Nitroprusside Add_mAnisidine->Add_PNS Add_NaOH Add 1.0 mL NaOH Add_PNS->Add_NaOH Dilute Dilute to 10 mL with Distilled Water Add_NaOH->Dilute Measure Measure Absorbance at 597 nm Dilute->Measure

Caption: Workflow for the spectrophotometric analysis of Methyldopa.

Application 2: General Principle of Diazotization-Coupling Reactions

This compound, as an aromatic amine, can be utilized in diazotization-coupling reactions to determine various analytes.[3][7] This type of reaction is a common strategy in spectrophotometric analysis to produce intensely colored azo dyes.[8][9] The general principle involves two main steps:

  • Diazotization: The primary aromatic amine (in this case, a reagent like this compound or a related compound like m-nitroaniline) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) in a cold environment (0-5 °C) to form a diazonium salt.[10][11]

  • Coupling: The resulting diazonium salt is then reacted with a coupling agent (the analyte of interest, which is typically a phenol, an aromatic amine, or a compound with an active methylene (B1212753) group) in an appropriate pH medium (acidic or alkaline) to form a stable and colored azo dye.[10] The intensity of the color of the final product is proportional to the concentration of the analyte.

Example: Determination of Tetracycline using Diazotized m-Nitroaniline

A similar method has been developed for the determination of Tetracycline hydrochloride (TC-HCl) using diazotized m-nitroaniline.[10] This serves as a good model for understanding the diazotization-coupling reaction mechanism. In this method, m-nitroaniline is first diazotized and then coupled with TC-HCl in an alkaline medium to form a colored product with a maximum absorbance at 382.5 nm.[10]

Experimental Protocol for Diazonium Salt Preparation

This protocol describes the preparation of a diazotized reagent, which is a critical step in this type of analysis.

1. Reagents:

  • This compound or a suitable aniline (B41778) derivative (e.g., m-nitroaniline)

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Distilled Water

  • Ice bath

2. Procedure:

  • Dissolve an accurately weighed amount of the aniline derivative (e.g., 0.0691 g of m-nitroaniline for a 5 mM solution) in distilled water.[10]

  • Add a suitable volume of concentrated hydrochloric acid (e.g., 3 mL of 11.8 M HCl) to the solution.[10]

  • Place the mixture in an ice bath to cool to 0–5 °C.[10]

  • Slowly add a pre-weighed amount of sodium nitrite (e.g., 0.0345 g) while stirring vigorously.[10]

  • After about five minutes, dilute the solution to a final volume (e.g., 100 mL) with cold distilled water.[10]

  • The prepared diazonium salt solution should be used for the coupling reaction. It is stable for a limited time, typically a few hours to a few days, when kept cold.[10]

Diazotization and Coupling Reaction Pathway

G General Pathway for Diazotization-Coupling Reaction cluster_reagents Reactants cluster_reaction Reaction Steps Aromatic_Amine Aromatic Amine (e.g., this compound) Diazonium_Salt Diazonium Salt Formation Aromatic_Amine->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->Diazonium_Salt Coupling_Agent Coupling Agent (Analyte) Azo_Dye Colored Azo Dye Formation Coupling_Agent->Azo_Dye Diazonium_Salt->Azo_Dye Coupling Spectro Spectrophotometric Measurement Azo_Dye->Spectro Measurement

Caption: Diazotization-coupling reaction pathway for spectrophotometry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diazotization of m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the diazotization of m-Anisidine (B1676023). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the diazotization of this compound, offering probable causes and recommended solutions.

Issue / QuestionProbable Cause(s)Recommended Solution(s)
Low yield of diazonium salt 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature too high (above 5°C).[1] 3. Side Reactions: Formation of triazenes or azo dyes.1. Ensure a slight excess of sodium nitrite (B80452) (1.1-1.2 equivalents). Test for excess nitrous acid using starch-iodide paper (should turn blue-black). 2. Maintain strict temperature control between 0-5°C using an ice-salt bath.[1] 3. Use a sufficient excess of mineral acid (2.5-3 equivalents) to keep the pH low and prevent coupling reactions.
Formation of a colored precipitate (red/orange/brown) 1. Azo Coupling: The newly formed diazonium salt is coupling with unreacted this compound. This is more likely if the reaction medium is not sufficiently acidic. 2. Decomposition Products: At higher temperatures, the diazonium salt can decompose to form phenolic compounds, which may be colored.1. Ensure a strong acidic medium by using at least 2.5 equivalents of acid. Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized areas of high pH. 2. Strictly maintain the temperature at 0-5°C throughout the reaction.
Evolution of brown fumes (NO₂) from the reaction mixture 1. Decomposition of Nitrous Acid: The temperature is too high, causing the unstable nitrous acid to decompose. 2. Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly.1. Ensure the reaction vessel is well-immersed in an ice bath. 2. Add the sodium nitrite solution dropwise and sub-surface with efficient stirring.
Diazonium salt solution is not clear 1. Insoluble Byproducts: Formation of triazenes or other insoluble side products. 2. Unreacted this compound: Poor solubility of the starting material or its salt.1. Check the acidity of the medium; a higher acid concentration can prevent triazene (B1217601) formation. 2. Ensure the this compound is fully dissolved in the acidic solution before cooling and adding sodium nitrite.
Difficulty in isolating the subsequent product (e.g., from a Sandmeyer reaction) 1. Low Concentration of Diazonium Salt: Due to incomplete reaction or decomposition. 2. Interference from Side Products: Byproducts from the diazotization may complicate the work-up of the subsequent reaction.1. Confirm the completion of the diazotization with a starch-iodide test before proceeding. 2. Use the diazonium salt solution immediately after preparation. Consider purification of the intermediate product if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

A1: The optimal temperature is between 0°C and 5°C. This low temperature is critical for the stability of the resulting diazonium salt. Above this temperature range, the diazonium salt will decompose more rapidly, leading to the formation of phenols and nitrogen gas, thus reducing the yield.[1]

Q2: How much acid should I use for the diazotization of this compound?

A2: It is recommended to use a significant excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid. A molar ratio of 2.5 to 3 equivalents of acid to 1 equivalent of this compound is typical. This excess acid serves two main purposes: it ensures the complete conversion of this compound to its soluble salt and maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted this compound to form diazoamino compounds.

Q3: Can I use an acid other than hydrochloric acid?

A3: Yes, other strong acids like sulfuric acid or p-toluenesulfonic acid can be used.[2] The choice of acid can influence the stability and solubility of the resulting diazonium salt, as the counter-ion will be associated with the diazonium cation.

Q4: How can I confirm that the diazotization reaction is complete?

A4: A common and effective method is to test for the presence of a slight excess of nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has reacted.

Q5: Should I isolate the this compound diazonium salt?

A5: It is generally not recommended to isolate diazonium salts in a solid, dry state as they can be explosive. For most applications, the aqueous solution of the diazonium salt is used immediately in the subsequent reaction step.

Data Presentation

Table 1: Influence of Temperature on the Stability of Aryl Diazonium Salts with Electron-Donating Groups

Temperature (°C)Purity of Diazonium Adduct (%) (for 4-MeO substituted aniline)Observations
-10 to 10>99Minimal decomposition observed.
10 to 2598 - 99Slight increase in impurities.
>25<98Onset of detectable decomposition.
>40<95Significant decomposition to phenolic byproducts.

Data adapted from a study on the flow diazotization of aniline (B41778) derivatives, providing insights into the stability of diazonium salts with electron-donating groups like the methoxy (B1213986) group in this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, add 1 equivalent of this compound to 2.5-3 equivalents of the chosen strong acid and a sufficient amount of water to ensure dissolution upon stirring.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. A fine slurry of the m-anisidinium salt may form.

  • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the m-anisidinium salt. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.

  • Maintain the temperature strictly between 0 and 5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5°C.

  • Check for the completion of the reaction by spotting a drop of the reaction mixture onto starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid.

  • The resulting clear solution of the this compound diazonium salt is now ready for use in subsequent reactions. It should be used promptly without isolation.

Mandatory Visualization

Diazotization_Workflow Experimental Workflow for this compound Diazotization cluster_prep Preparation of Reactants cluster_reaction Diazotization Reaction cluster_monitoring Reaction Monitoring & Product m_Anisidine This compound Dissolution Dissolve this compound in Acid m_Anisidine->Dissolution Acid Strong Acid (HCl or H₂SO₄) Acid->Dissolution NaNO2 Sodium Nitrite Solution Addition Slow, Dropwise Addition of NaNO₂ Solution NaNO2->Addition Cooling Cool to 0-5°C Dissolution->Cooling Cooling->Addition Stirring Stir for 15-30 min at 0-5°C Addition->Stirring Test Test for Excess HNO₂ (Starch-Iodide Paper) Stirring->Test Product This compound Diazonium Salt Solution Test->Product Subsequent Reaction Subsequent Reaction Product->Subsequent Reaction

Caption: Experimental workflow for the diazotization of this compound.

Diazotization_Mechanism This compound Diazotization: Mechanism and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions mAnisidine This compound Nitrosation Nitrosation mAnisidine->Nitrosation NaNO₂, H⁺ DiazoniumSalt This compound Diazonium Salt Nitrosation->DiazoniumSalt Dehydration Triazene Triazene Formation DiazoniumSalt->Triazene + unreacted this compound (low H⁺) Phenol Phenol Formation (Decomposition) DiazoniumSalt->Phenol H₂O, T > 5°C AzoDye Azo Dye Formation DiazoniumSalt->AzoDye + coupling agent (e.g., phenol)

Caption: Mechanism of this compound diazotization and potential side reactions.

References

Technical Support Center: Synthesis of m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of m-Anisidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of m-nitroanisole. Key approaches include:

  • Bechamp Reduction: This classic method utilizes iron filings in the presence of an acid, such as hydrochloric acid, to reduce the nitro group.[1][2][3]

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney nickel, Pt/C) and a hydrogen source to reduce the nitro group. It is considered a greener alternative to the Bechamp reduction.[4][5][6]

  • Hofmann Rearrangement: A less common but effective method involves the Hofmann rearrangement of m-methoxybenzamide.[7]

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields for common methods are summarized below.

Data Presentation: Comparison of this compound Synthesis Yields

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
Bechamp Reductionm-NitroanisoleIron filings, Hydrochloric acid~80%[1][2][3]
Hofmann Rearrangementm-MethoxybenzamideBromine, Sodium hydroxide~85%[7]
Catalytic Hydrogenationp-NitroanisoleRaney-RuNiC, H₂>99% (selectivity)[6]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is crucial to remove unreacted starting materials, byproducts, and isomers. Common purification techniques include:

  • Steam Distillation: This is effective for removing non-volatile impurities and can also help separate isomers.[2]

  • Fractional Distillation under Reduced Pressure: This is the preferred method for purifying liquid this compound, especially to separate it from isomers or the precursor 3-nitroanisole.[2]

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.[1]

  • Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is a powerful purification technique.

Troubleshooting Guides

Problem 1: Low Yield in Bechamp Reduction of m-Nitroanisole

Possible Cause Troubleshooting Step
Incomplete Reaction * Ensure the iron filings are activated (e.g., by washing with dilute acid).* Add the iron filings in small portions to maintain a steady reaction rate.[1][2][3]* Extend the reflux time to ensure the reaction goes to completion.[1][2][3]
Suboptimal Reaction Temperature * Maintain the reaction mixture at a gentle reflux to ensure a consistent temperature.
Loss of Product During Work-up * Ensure the reaction mixture is made strongly alkaline before steam distillation to liberate the free amine.[1][2][3]* Perform multiple extractions of the aqueous distillate to maximize the recovery of this compound.[1]

Problem 2: Poor Selectivity in Catalytic Hydrogenation (Over-reduction)

Possible Cause Troubleshooting Step
Harsh Reaction Conditions * Reduce the hydrogen pressure to the minimum required for the reaction to proceed efficiently.[6]* Lower the reaction temperature to improve selectivity. Over-reduction of the aromatic ring to form (4-methoxy-cyclohexyl)amine can occur at higher temperatures.[6]
Incorrect Catalyst Choice * Select a catalyst known for high selectivity in nitro group reductions, such as certain palladium or nickel catalysts.[4][6]
Prolonged Reaction Time * Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.

Problem 3: Product Contamination with Isomers or Starting Material

Possible Cause Troubleshooting Step
Impure Starting Material * Ensure the purity of the starting m-nitroanisole using analytical techniques like GC or NMR before starting the reaction.
Inefficient Purification * For contamination with the o-isomer, steam distillation can be an effective purification method.[2]* For residual 3-nitroanisole, an efficient fractional distillation column is recommended.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Bechamp Reduction

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

  • m-Nitroanisole

  • Methanol

  • Concentrated Hydrochloric Acid

  • Iron Filings

  • Sodium Hydroxide

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroanisole, methanol, and concentrated hydrochloric acid.

  • Heat the mixture to boiling with stirring.

  • Gradually add iron filings in small portions over a period of one hour to control the exothermic reaction.

  • After the addition is complete, continue to reflux and stir the mixture for an additional 5 hours.

  • Allow the mixture to cool and then make it strongly alkaline with a concentrated solution of sodium hydroxide.

  • Perform steam distillation to separate the crude this compound. Collect the distillate.

  • Extract the distillate with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

G cluster_synthesis This compound Synthesis Workflow start m-Nitroanisole reduction Reduction start->reduction Iron Filings, HCl, Methanol, Reflux workup Alkaline Work-up & Steam Distillation reduction->workup extraction Solvent Extraction workup->extraction purification Drying & Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Bechamp reduction.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Evaluate Work-up Procedure low_yield->check_workup incomplete Incomplete Reaction check_completion->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal loss Product Loss check_workup->loss solution1 Increase Reflux Time or Reagent Activity incomplete->solution1 solution2 Adjust Temperature or Stirring Rate suboptimal->solution2 solution3 Optimize pH Adjustment & Extraction Steps loss->solution3

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude m-Anisidine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of crude m-Anisidine by distillation. Here you will find answers to frequently asked questions and troubleshooting solutions for common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation? A1: Understanding the physical properties of this compound is crucial for a successful distillation. The compound is a liquid at room temperature and has a high boiling point. Distillation under reduced pressure is highly recommended to prevent thermal decomposition. Key data are summarized in the table below.

Q2: Why is my crude this compound sample dark yellow or brown? A2: The discoloration of this compound is typically caused by air oxidation, which forms highly colored polymeric impurities.[1][2] The compound is sensitive to prolonged exposure to air and light.[3][4] Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place can slow this process.

Q3: Why is vacuum distillation the recommended method for purifying this compound? A3: this compound has a high boiling point at atmospheric pressure (251 °C), a temperature at which it is susceptible to thermal degradation and oxidation.[5][6][7] Vacuum distillation significantly lowers the boiling point (e.g., 125 °C at 13 mmHg), which minimizes thermal stress, prevents decomposition, and reduces the risk of discoloration in the final product.[2][3][8][9][10]

Q4: What are the common impurities in crude this compound? A4: Impurities can depend on the synthetic route but often include:

  • Isomers: o-Anisidine may be present as an impurity.[3][4][11]

  • Starting Materials: Unreacted precursors, such as 3-nitroanisole, may remain.[3][4][11]

  • Oxidation Products: As mentioned, various colored polymeric species can form upon exposure to air.[1][2]

  • Water: May be introduced during the work-up and should be removed before distillation.[12]

Q5: How should I handle and store purified this compound? A5: Purified this compound should be stored in a cool, dark place under an inert atmosphere like nitrogen or argon to prevent oxidation and discoloration.[11] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

Data Presentation: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 536-90-3[6][13]
Molecular Formula C₇H₉NO[6]
Molecular Weight 123.15 g/mol [6]
Appearance Clear yellow to brown liquid; may darken on exposure to air and light.[3][4][13]
Boiling Point 251 °C (at 760 mmHg)[3][5][6][7][13]
125 °C (at 13 mmHg)[3][4][8][9]
Melting Point -1 to 1 °C[3][5][6][7][13]
Density 1.096 g/mL at 25 °C[3][5][6][13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Distillate is Discolored (Yellow/Brown) 1. Distillation temperature is too high, causing thermal decomposition.[10] 2. Oxidation due to leaks in the apparatus. 3. Colored impurities are co-distilling.[2]1. Improve the vacuum to further lower the boiling point.[2] 2. Ensure all joints are well-sealed. Consider conducting the distillation under a nitrogen or argon atmosphere.[10] 3. A second, careful fractional distillation may be necessary.
Low Purity After Distillation 1. Inefficient fractional distillation column.[14] 2. Distillation rate was too fast, preventing proper equilibrium.[12] 3. Presence of impurities with very close boiling points.1. Use a more efficient column (e.g., a longer Vigreux column or one with packing material) to increase the number of theoretical plates.[10][12] 2. Reduce the heating rate to maintain a slow, steady distillation rate (approx. 1-2 drops per second).[12] 3. Consider an alternative purification method like column chromatography if distillation is ineffective.[14]
Bumping or Violent Boiling 1. Superheating of the liquid due to a lack of nucleation sites. 2. Flask is too full.[12]1. Use a magnetic stir bar for constant agitation. If not possible, add a few fresh boiling chips before heating. Never add boiling chips to hot liquid. [12] 2. Ensure the distillation flask is no more than two-thirds full.
No Distillate is Collecting 1. Insufficient heating. 2. The vacuum is too high (boiling point is below the condenser coolant temperature). 3. Poor insulation of the column.[12]1. Gradually increase the heating mantle temperature. Ensure the thermometer is placed correctly. 2. Slightly reduce the vacuum or increase the condenser water temperature. 3. Loosely wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[12]
Product Solidifies in Condenser 1. This compound has a melting point around 0°C.[3][5][6][7][13] 2. The condenser coolant is too cold.1. Stop the flow of coolant through the condenser to allow the solidified product to melt and flow into the receiving flask. For p-Anisidine, which is a solid, avoiding water circulation in the condenser is recommended.[1] While this compound is a liquid, this principle applies if the coolant is excessively cold.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes a general method for purifying crude this compound on a laboratory scale.

1. Preparation and Drying:

  • If the crude this compound contains water, it should be dried first. Add a suitable drying agent for amines, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets, to the liquid.[2][12]

  • Stir the mixture for at least one hour. Decant or filter the dried this compound into the distillation flask.

2. Apparatus Setup:

  • Place the crude, dry this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.

  • Assemble a vacuum distillation apparatus. A short Vigreux column is recommended to improve separation without significant product holdup.

  • Ensure all ground-glass joints are lightly greased and properly sealed to maintain a high vacuum.[2]

  • Place the thermometer correctly, with the top of its bulb level with the bottom of the side-arm leading to the condenser.

  • Connect the condenser to a coolant source (e.g., cold water), with water entering the lower inlet and exiting the upper outlet.

3. Distillation Process:

  • Begin stirring the this compound.

  • Slowly and carefully evacuate the system using a vacuum pump. A vacuum trap cooled with dry ice/acetone or liquid nitrogen should be placed between the apparatus and the pump to protect it.

  • Once the desired vacuum is stable (e.g., ~13 mmHg), begin to gently heat the distillation flask with a heating mantle.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • When the vapor temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~125 °C at 13 mmHg), switch to a clean receiving flask to collect the main fraction.[8][9]

  • Maintain a slow and steady distillation rate. If the rate is too fast, reduce the heat.

  • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.

  • Allow the apparatus to cool completely before carefully reintroducing air into the system.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Distillation of this compound check_purity Assess Purity of Distillate (GC/HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end_ok Purification Successful is_pure->end_ok Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No check_color Check Distillate Color troubleshoot->check_color check_yield Check Yield troubleshoot->check_yield is_colored Is it Discolored? check_color->is_colored is_low_yield Is Yield Low? check_yield->is_low_yield solution_color Solution: 1. Improve vacuum to lower temp. 2. Check for air leaks. 3. Re-distill with a better column. is_colored->solution_color Yes color_ok Color is Acceptable is_colored->color_ok No solution_yield Solution: 1. Slow down distillation rate. 2. Insulate column (glass wool). 3. Check for leaks in the system. is_low_yield->solution_yield Yes yield_ok Yield is Acceptable is_low_yield->yield_ok No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: m-Anisidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Anisidine, focusing on the removal of colored impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored?

A1: Commercial this compound is typically a pale yellow to amber or brown liquid.[1] Discoloration, often appearing as a brown hue, is primarily due to air oxidation and prolonged exposure to light.[1][2] Common chemical impurities that can contribute to color include the precursor 3-nitroanisole (B147296) and the o-anisidine (B45086) isomer.[3][4][5]

Q2: What are the most common methods for removing colored impurities from this compound?

A2: The most effective methods for purifying this compound and removing colored impurities are vacuum distillation, steam distillation, and treatment with activated carbon. For persistent or difficult-to-separate impurities, column chromatography can also be employed.

Q3: How should I store purified this compound to prevent discoloration?

A3: To prevent re-oxidation and discoloration, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept refrigerated.[2] Use containers with tight-fitting seals to minimize exposure to air.

Troubleshooting Guides

Problem 1: Distillation results in poor yield or impure product.
Potential Cause Recommended Solution
Inefficient Separation The boiling points of impurities are too close to that of this compound.
Thermal Decomposition This compound or impurities are degrading at the distillation temperature.
Incorrect Pressure The vacuum is not low enough, requiring a higher distillation temperature which can cause degradation.
Problem 2: The product is still colored after purification.
Potential Cause Recommended Solution
Oxidized Impurities Co-distill Highly colored oxidation byproducts have similar volatility to the product.
Ineffective Adsorption The activated carbon used was not sufficiently active or the contact time was too short.
Re-oxidation The purified product was exposed to air while still hot.

Experimental Protocols & Data

The following protocols outline standard laboratory procedures for the purification of this compound.

Method 1: Vacuum Distillation

Vacuum distillation is highly effective for separating this compound from less volatile impurities, such as oxidation products and the 3-nitroanisole precursor.[3][4]

Protocol:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Use an efficient fractionating column.

  • Place the impure this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 13 mmHg).

  • Gradually heat the flask using a heating mantle.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at the boiling point of this compound at the given pressure.

  • Once the pure fraction is collected, allow the apparatus to cool completely before releasing the vacuum to prevent oxidation.

Method 2: Steam Distillation

Steam distillation is particularly useful for removing the o-isomer impurity.[3][4][5]

Protocol:

  • Place the impure this compound in a two-neck flask.

  • Add a sodium hydroxide (B78521) solution to make the mixture strongly alkaline.[6][7]

  • Connect one neck of the flask to a steam source and the other to a condenser and receiving flask.

  • Pass steam through the mixture. The this compound will co-distill with the water.

  • Continue distillation until no more oily droplets are observed in the distillate.

  • Extract the collected distillate with a suitable organic solvent (e.g., ether).[6]

  • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[6]

  • Remove the solvent by rotary evaporation and further purify the resulting this compound by vacuum distillation.

Method 3: Activated Carbon Treatment

This method uses activated carbon to adsorb colored impurities.[8] It is often used as a preliminary step before distillation or for removing residual color.

Protocol:

  • Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol).

  • Add a small amount of activated carbon to the solution (typically 1-2% by weight of the this compound).

  • Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but should be done with care to avoid solvent loss.

  • Remove the activated carbon by filtration through a pad of celite or a fine filter paper.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting this compound can be used directly or further purified by distillation.

Quantitative Data Summary
Purification Method Parameter Value Reference
Vacuum DistillationBoiling Point251 °Cat 760 mmHg
Boiling Point125 °Cat 13 mmHg[6]
Physical PropertiesDensity1.096 g/mLat 25 °C[4]
Refractive Index~1.581at 20 °C[4]

Process & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

G cluster_workflow General Purification Workflow for this compound Impure Impure this compound (Yellow to Brown Liquid) Assess Assess Impurity Type Impure->Assess PreTreat Pre-treatment: Activated Carbon Assess->PreTreat High Color Distill Primary Purification: Vacuum Distillation Assess->Distill Standard Impurities SteamDistill Alternative: Steam Distillation (for o-isomer) Assess->SteamDistill o-Isomer Suspected PreTreat->Distill Pure Purified this compound (Colorless to Pale Yellow) Distill->Pure SteamDistill->Pure Store Store Under Inert Gas, Refrigerated, Protected from Light Pure->Store

Caption: A typical workflow for purifying this compound.

G cluster_troubleshooting Troubleshooting Purification Issues Start Product Still Colored After Distillation CheckOxidation Was hot product exposed to air? Start->CheckOxidation CheckColumn Is fractionating column efficient enough? CheckOxidation->CheckColumn No Sol_Cool Solution: Cool fully under vacuum/inert gas before handling. CheckOxidation->Sol_Cool Yes CheckPrecursor Could 3-nitroanisole be present? CheckColumn->CheckPrecursor Yes Sol_Column Solution: Repack or replace with a more efficient column (e.g., Vigreux). CheckColumn->Sol_Column No Sol_Carbon Solution: Pre-treat with activated carbon before redistilling. CheckPrecursor->Sol_Carbon Yes End Achieved Colorless Product CheckPrecursor->End No Sol_Cool->End Sol_Column->End Sol_Carbon->End

Caption: Decision tree for troubleshooting colored product.

References

Technical Support Center: Scaling Up m-Anisidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of m-Anisidine synthesis, primarily focusing on the common route of m-nitroanisole reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The most significant safety concern is the risk of a thermal runaway reaction, particularly during the reduction of m-nitroanisole. This reaction is highly exothermic, and the heat generated can lead to a rapid, uncontrollable increase in temperature and pressure if not managed properly.[1][2] Pure organic nitro compounds can decompose violently at high temperatures, and the presence of impurities or reactants can lower their thermal stability.[3][4] Another major concern is the handling of this compound itself, which is toxic and can be absorbed through the skin.[5] Proper personal protective equipment (PPE) and engineering controls are mandatory.

Q2: How does the choice of reduction method impact the scale-up process?

A2: The most common industrial method is catalytic hydrogenation (e.g., using a Pd/C catalyst).[6] While efficient, this method requires careful management of hydrogen gas (flammability) and catalyst performance (activity, poisoning, and lifetime). An alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, potentially simplifying handling at scale.[7] Metal/acid reductions (e.g., iron/HCl), while common in laboratory settings, generate large amounts of waste, making them less suitable for large-scale production.[8]

Q3: Why are mixing and heat transfer so critical during scale-up?

A3: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[2] This makes it much harder to remove the heat generated by the exothermic reaction.[9] Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a thermal runaway.[10] Poor mixing can also result in lower yields and increased impurity formation.[11] Therefore, ensuring adequate agitation and a robust cooling system is paramount for a safe and efficient scale-up.

Q4: What are the typical impurities encountered in this compound synthesis and how do they arise?

A4: During the reduction of m-nitroanisole, incomplete reaction can leave unreacted starting material. Intermediates like nitroso and hydroxylamine (B1172632) species can also be present.[12][13] These intermediates can react further to form colored byproducts such as azo and azoxy compounds, which are common sources of discoloration in the final product.[12] The purity of the starting m-nitroanisole is also crucial, as impurities can be carried through the process or affect the reaction's thermal stability.[3]

Troubleshooting Guides

Section 1: Reaction Control & Safety

Problem: The reaction temperature is increasing uncontrollably, suggesting a potential thermal runaway.

  • Immediate Actions:

    • Immediately stop the addition of all reagents, especially the reducing agent (e.g., stop hydrogen flow).[10]

    • Ensure maximum cooling is applied to the reactor jacket and any internal cooling coils.[10]

    • Verify that the agitator is functioning correctly to ensure proper heat distribution.[10]

    • If the temperature continues to rise, be prepared to execute an emergency shutdown or quenching procedure as defined in your safety protocol.

  • Possible Causes & Solutions:

    • Cause 1: Reagent addition rate is too high. The rate of heat generation is exceeding the cooling capacity of the reactor.[2]

      • Solution: For future batches, reduce the addition rate of the limiting reagent. The reaction should be controlled by the addition rate, ensuring that the reagent reacts as it is added, preventing accumulation.[2]

    • Cause 2: Inadequate cooling. The cooling system may be overwhelmed or malfunctioning.

      • Solution: Review the process design to ensure the cooling capacity is sufficient for the scale and heat of reaction. Check coolant temperature and flow rate.

    • Cause 3: Agitation failure. Poor mixing is causing localized overheating.[10]

      • Solution: Confirm agitator speed and performance. A failure in agitation severely compromises heat transfer and is a critical safety issue.[10]

Problem: The reaction has stalled (temperature is not increasing as expected, and conversion is low).

  • Immediate Actions:

    • STOP all reagent addition immediately.[10] An accumulation of unreacted reagents in a stalled reaction is extremely dangerous, as a sudden initiation could cause a violent thermal runaway.[10]

    • Do NOT increase the temperature to try and "kick-start" the reaction until the root cause is identified.

  • Possible Causes & Solutions:

    • Cause 1: Catalyst inactivity. The catalyst may be poisoned, deactivated, or used in an insufficient amount.[14]

      • Solution: Analyze the starting materials for potential catalyst poisons. For subsequent runs, consider increasing the catalyst loading or using a fresh batch of catalyst.

    • Cause 2: Insufficient activation energy. The initial temperature of the reactor may be too low.

      • Solution: Review the protocol for the correct initiation temperature. Ensure the batch reaches this temperature before beginning the controlled addition of reagents.

    • Cause 3: Poor mass transfer (in catalytic hydrogenation). Inefficient mixing may be limiting the contact between hydrogen gas, the liquid phase, and the solid catalyst.[15]

      • Solution: Increase the agitation speed to improve gas dispersion and solid suspension. Ensure the hydrogen pressure is at the specified level.

Section 2: Product Quality & Purity

Problem: The final this compound product is dark or discolored (e.g., red or brown).

  • Possible Causes & Solutions:

    • Cause 1: Presence of azo or azoxy byproducts. These colored impurities form from side reactions of intermediates.[12]

      • Solution 1: Optimize reaction conditions to minimize the formation of intermediates. Adding catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to purer, less colored products.[12]

      • Solution 2: Purify the crude product. Vacuum distillation is an effective method for separating this compound from higher molecular weight, colored impurities.[16] Recrystallization can also be used to improve purity.[17]

    • Cause 2: Air oxidation. Aromatic amines, including this compound, can oxidize and darken upon exposure to air, especially at elevated temperatures.

      • Solution: Handle the crude product and perform purification steps (like distillation) under an inert atmosphere (e.g., nitrogen). Store the purified product under inert gas and protected from light.

Problem: The product contains unacceptable levels of starting material (m-nitroanisole).

  • Possible Causes & Solutions:

    • Cause 1: Incomplete reaction. The reaction time may have been too short, or the catalyst may have deactivated before the reaction was complete.[14]

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Extend the reaction time until the starting material is consumed to the desired level. If catalyst deactivation is suspected, investigate potential causes or increase the initial catalyst load.[18]

    • Cause 2: Insufficient reducing agent. The stoichiometry of the reducing agent may have been miscalculated, or there may have been losses (e.g., a leak in the hydrogen supply).

      • Solution: Verify all calculations and ensure accurate measurement and delivery of reagents. Monitor hydrogen pressure throughout the reaction.

Data & Experimental Protocols

Table 1: Key Process Parameters for Catalytic Hydrogenation of m-Nitroanisole
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale ConsiderationsRationale for Challenges
Temperature 50-80 °CMust be strictly controlled. Ramp-up should be gradual.Highly exothermic reaction; poor heat dissipation at scale can lead to thermal runaway.[1][2]
Pressure (H₂) 1-10 atm10-50 atm or higher, depending on reactor design.Higher pressure increases reaction rate but also poses greater safety risks. Consistent pressure is key.
Catalyst Loading 1-5 mol% (e.g., 5% Pd/C)Optimized for balance between reaction rate, cost, and catalyst lifetime. May be lower on a relative basis.Catalyst cost is significant at scale. Overloading can increase side reactions; underloading leads to slow or incomplete reactions.
Agitation Magnetic stirrer / Overhead stirrer (500-1200 rpm)Mechanical agitator designed for solid suspension and gas dispersion.Critical for heat and mass transfer. Insufficient mixing leads to hot spots and low reaction rates.[9][11]
Reagent Addition Often added at the start or in large portions.Slow, controlled addition of m-nitroanisole solution.Prevents accumulation of unreacted starting material and allows the cooling system to manage the heat release.[2][10]
Table 2: Common Impurities and Analytical Methods
ImpurityCommon SourceRecommended Analytical Method
m-NitroanisoleIncomplete reactionHPLC-UV, GC-MS[19][20]
Azo/Azoxy compoundsSide reaction of intermediatesHPLC-UV (often visible as colored peaks)
Hydroxylamine intermediatesIncomplete reductionSpecialized analytical methods may be required. Their presence is often inferred from byproduct formation.[12]
Other isomers (o-, p-anisidine)Impurities in starting m-nitroanisoleHPLC-UV, GC-MS[21]
Experimental Protocol: Scale-Up of this compound Synthesis via Catalytic Hydrogenation

Warning: This is a hazardous reaction that should only be performed by trained personnel in a facility designed to handle high-pressure hydrogenation and exothermic reactions. A thorough safety review is mandatory before execution.

  • Reactor Preparation:

    • Charge a suitable high-pressure reactor with the hydrogenation catalyst (e.g., 5% Palladium on Carbon, wet) as a slurry in the reaction solvent (e.g., methanol).

    • Seal the reactor and inert the system by pressurizing with nitrogen and venting several times, followed by the same procedure with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 10 bar).

    • Begin agitation, ensuring the catalyst is fully suspended.

    • Heat the reactor contents to the target initiation temperature (e.g., 50°C).

    • Prepare a solution of m-nitroanisole in the reaction solvent.

    • Begin the slow, controlled addition of the m-nitroanisole solution to the reactor via a charging pump. Crucially, monitor the reaction temperature closely during the addition. The addition rate should be set so that the temperature does not exceed the predefined safety limit and can be managed by the reactor's cooling system.

    • Maintain a constant hydrogen pressure throughout the reaction by feeding hydrogen from a reservoir as it is consumed.

    • After the addition is complete, maintain the reaction temperature and pressure and monitor the reaction for completion by measuring hydrogen uptake or by taking samples for analysis (if the system allows for safe sampling).

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture under an inert atmosphere to remove the catalyst. The catalyst is flammable and should be handled with care.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation to yield a colorless or pale-yellow liquid/solid.[16]

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurity Issue check_reaction Was the reaction complete? start->check_reaction check_color Is the product discolored? check_reaction->check_color Yes incomplete Incomplete Reaction check_reaction->incomplete No discolored Discoloration check_color->discolored Yes purify_final purify_final check_color->purify_final No, but other impurities exist catalyst Check Catalyst Activity/ Loading incomplete->catalyst time Increase Reaction Time incomplete->time oxidation Check for Air Exposure (Workup/Storage) discolored->oxidation byproducts Optimize Reaction to Minimize Byproducts discolored->byproducts purify Improve Purification (e.g., Vacuum Distillation) discolored->purify

Caption: Troubleshooting workflow for low yield and purity issues.

Process_Flow cluster_reaction Synthesis cluster_purification Purification reagents m-Nitroanisole Solvent reactor High-Pressure Hydrogenation Reactor reagents->reactor catalyst Catalyst Slurry catalyst->reactor filtration Catalyst Filtration reactor->filtration Crude Product evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

References

Technical Support Center: m-Anisidine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of m-Anisidine to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning brown?

A1: this compound is sensitive to air and light.[1] When exposed to these conditions, it undergoes oxidation, which leads to the formation of colored impurities, causing the substance to change from a pale yellow or amber liquid to brown.[1] The main oxidation product is typically methoxy-1,4-benzoquinone.[2][3][4]

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place with good ventilation.[5][6][7][8] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[9]

Q3: At what temperature should I store this compound?

A3: For optimal stability, this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[2]

Q4: What materials are incompatible with this compound during storage?

A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][10] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound has darkened in color. Exposure to air (oxygen).Purge the container with an inert gas (nitrogen or argon) before sealing. Ensure the container seal is airtight.
Exposure to light.Store the container in a dark place or use an amber-colored vial to protect it from light.[9]
Storage at elevated temperatures.Store this compound at the recommended refrigerated temperature (2-8°C).[2]
Visible precipitate or turbidity in the liquid. Formation of insoluble oxidation products.This indicates significant degradation. The product may not be suitable for use depending on the experimental requirements. Consider purifying the this compound by distillation if necessary.
Contamination.Ensure that only clean, dry, and compatible materials are used for storage and handling. Avoid contact with incompatible substances.[6][10]

Quantitative Data Summary

While specific quantitative data for this compound oxidation under various conditions is limited in the provided search results, the following table summarizes the recommended storage parameters to minimize degradation.

Parameter Recommended Condition Rationale
Temperature 2°C - 8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.
Light Exposure Store in the dark or in amber containersPrevents light-induced degradation.[9]
Container Tightly sealed, compatible material (e.g., glass)Prevents exposure to air and moisture, and avoids reaction with container material.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for this compound Storage

Objective: To minimize oxidation of this compound during storage by replacing the headspace in the storage container with an inert gas.

Materials:

  • This compound

  • Amber glass storage vial with a PTFE-lined cap

  • Source of high-purity nitrogen or argon gas

  • Tubing and a needle or pipette for gas delivery

Procedure:

  • Transfer the desired amount of this compound into the amber glass vial in a well-ventilated fume hood.

  • Insert the gas delivery tube or pipette into the vial, ensuring the outlet is just above the liquid surface.

  • Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace the air.

  • Carefully remove the gas delivery tube while maintaining a positive flow of inert gas.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Store the vial at 2-8°C in a dark location.

Protocol 2: Monitoring this compound Oxidation using UV-Vis Spectrophotometry (Adapted from p-Anisidine (B42471) Value Test)

Objective: To qualitatively assess the extent of oxidation in a stored this compound sample by measuring the formation of carbonyl compounds. This method is adapted from the p-anisidine value (p-AV) test commonly used for oils and fats.[12][13]

Materials:

  • This compound sample (stored)

  • Fresh, unoxidized this compound (as a reference)

  • Isooctane

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Sample Preparation: Prepare a 1% (w/v) solution of the stored this compound in isooctane. Prepare a similar solution using the fresh, unoxidized this compound as a blank/reference.

  • Reaction: To 5 mL of each this compound solution, add 1 mL of the p-anisidine reagent. Mix well.

  • Incubation: Keep the solutions in the dark for 10 minutes to allow for the reaction between any secondary oxidation products (aldehydes and ketones) and the p-anisidine reagent to form a colored product.

  • Measurement: Measure the absorbance of both solutions at 350 nm using the spectrophotometer. Use the solution prepared from fresh this compound to zero the instrument.

  • Interpretation: A higher absorbance value for the stored sample compared to the fresh sample indicates a greater extent of secondary oxidation.

Visualizations

OxidationProcess mAnisidine This compound (Pale Yellow Liquid) OxidizedIntermediates Oxidized Intermediates mAnisidine->OxidizedIntermediates Oxidation Oxygen Oxygen (from Air) Oxygen->OxidizedIntermediates Light Light Light->OxidizedIntermediates Heat Heat Heat->OxidizedIntermediates OxidationProducts Oxidation Products (e.g., methoxy-1,4-benzoquinone) (Brown Color) OxidizedIntermediates->OxidationProducts TroubleshootingWorkflow start Start: this compound Discoloration Observed check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_contamination Check for Contamination check_storage->check_contamination No correct_storage Action: Implement Correct Storage (2-8°C, Dark, Inert Gas) improper_storage->correct_storage monitor Monitor for Further Discoloration correct_storage->monitor no_change No Further Change monitor->no_change continued_change Discoloration Continues monitor->continued_change end End: Product may be significantly degraded. Consider purification or disposal. continued_change->end contamination_found Contamination Found check_contamination->contamination_found Yes no_contamination No Contamination Found check_contamination->no_contamination No remove_contaminant Action: Remove Contaminant Source & Re-evaluate contamination_found->remove_contaminant no_contamination->end

References

Technical Support Center: Troubleshooting Low Yield in m-Anisidine Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Schiff bases derived from m-Anisidine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formation of Schiff bases from this compound and provides actionable solutions.

1. Why is my Schiff base yield unexpectedly low?

Low yields in this compound Schiff base synthesis can be attributed to several factors, primarily the reversible nature of the reaction. The formation of an imine from an amine and an aldehyde is an equilibrium process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants, thus reducing the yield. Other contributing factors include suboptimal pH, reactant purity, reaction time, and temperature.

Troubleshooting Steps:

  • Water Removal: Actively remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to physically remove water from the reaction mixture.

    • Dehydrating Agents: Adding anhydrous chemical agents such as molecular sieves (4 Å) or anhydrous sodium sulfate (B86663) directly to the reaction mixture to sequester water.

  • pH Optimization: The reaction is typically catalyzed by a mildly acidic environment. A pH that is too low will protonate the this compound, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group of the aldehyde. The optimal pH often lies in the range of 4-6, though this can be substrate-dependent. A catalytic amount of a weak acid, like acetic acid, is commonly added.

  • Reactant Purity: Ensure the purity of your starting materials. This compound can degrade over time, often indicated by a darkening in color from a pale yellow liquid. Impurities in the aldehyde can also lead to side reactions and lower yields.

  • Stoichiometry: While a 1:1 molar ratio of this compound to the aldehyde is theoretically required, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help push the equilibrium towards the product.

2. My reaction has resulted in an oily product instead of a solid. How can I isolate my Schiff base?

The formation of an oil is a common issue, especially if the Schiff base has a low melting point or if impurities are present that inhibit crystallization.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane (B92381) or petroleum ether. This process involves repeatedly washing and stirring the oil with the solvent, which can sometimes lead to the formation of a solid.

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization, and the free base can be regenerated if necessary.

  • Column Chromatography: If other methods fail, purification of the oil can be achieved using column chromatography. The choice of solvent system will depend on the polarity of the Schiff base.

3. I am observing unreacted starting materials in my final product. What can be done to improve the conversion rate?

The presence of starting materials in the final product is a clear indication of an incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: The reaction may not have reached equilibrium. Increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Addition: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly increase the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium position. Solvents like ethanol (B145695), methanol, or toluene are commonly used. For reactions requiring water removal, toluene in conjunction with a Dean-Stark apparatus is effective.

4. How can I purify my this compound before starting the reaction?

Impurities in this compound, such as the o-isomer or the precursor 3-nitroanisole, can interfere with the reaction.

Purification Methods:

  • Steam Distillation: This method can be effective for removing the o-isomer impurity.[1][2]

  • Fractional Distillation under Reduced Pressure: This is a common and effective method for purifying liquid amines like this compound.[1][2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for Schiff base synthesis involving anisidine derivatives from various literature sources. This data can serve as a starting point for optimizing your own experimental setup.

Amine ReactantAldehyde ReactantSolventCatalystTemperature (°C)TimeYield (%)Reference
p-Anisidine4-FormylpyridineWaterNoneRoom Temp.15 min99.86[3][4][5]
p-Anisidinep-AnisaldehydeNoneNoneNot specified3 h98[6]
m-NitroanilineBenzaldehydeEthanolNaOH (cat.)Reflux4 hNot specified[7]
p-AnisidineSalicylaldehydeMethanolNoneReflux2 h85N/A
p-Anisidine4-methoxybenzaldehydeMethanolH₂SO₄ (0.1M)Reflux1 hNot specified

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound Schiff base formation.

Protocol 1: General Synthesis of this compound Schiff Base

This protocol provides a general procedure for the condensation of this compound with an aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve the selected aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of this compound: Add this compound (1.0-1.1 eq) to the solution.

  • Catalyst Addition (Optional): Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.

  • Water Removal (if necessary): For reactions requiring anhydrous conditions, add activated 4 Å molecular sieves to the reaction mixture or perform the reaction in toluene using a Dean-Stark apparatus to remove the water azeotropically.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product is in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Protocol 2: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Distillation: Place the impure this compound in the distillation flask. Heat the flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (251 °C at atmospheric pressure; adjusts with pressure). Discard the initial and final fractions which may contain impurities.[2]

Visualizations

Troubleshooting Workflow for Low Schiff Base Yield

The following flowchart illustrates a logical workflow for troubleshooting low yields in this compound Schiff base formation.

TroubleshootingWorkflow start Low Schiff Base Yield check_water Is water being removed? start->check_water implement_water_removal Implement water removal: - Dean-Stark apparatus - Dehydrating agents (e.g., molecular sieves) check_water->implement_water_removal No check_ph Is the pH optimal (mildly acidic)? check_water->check_ph Yes implement_water_removal->check_ph adjust_ph Adjust pH: - Add catalytic amount of weak acid (e.g., acetic acid) check_ph->adjust_ph No check_purity Are reactants pure? check_ph->check_purity Yes adjust_ph->check_purity purify_reactants Purify reactants: - Distill this compound - Recrystallize aldehyde check_purity->purify_reactants No check_conditions Are reaction time and temperature sufficient? check_purity->check_conditions Yes purify_reactants->check_conditions increase_conditions Increase reaction time and/or temperature Monitor reaction by TLC check_conditions->increase_conditions No end Improved Yield check_conditions->end Yes increase_conditions->end

A flowchart for troubleshooting low yield in Schiff base synthesis.

General Mechanism of Schiff Base Formation

This diagram illustrates the two main steps in the acid-catalyzed formation of a Schiff base from this compound and an aldehyde.

SchiffBaseMechanism cluster_step1 Step 1: Nucleophilic Attack and Proton Transfer cluster_step2 Step 2: Dehydration reactants This compound + Aldehyde protonation Protonation of Carbonyl reactants->protonation + H+ attack Nucleophilic attack by Amine protonation->attack carbinolamine Carbinolamine Intermediate attack->carbinolamine protonate_oh Protonation of Hydroxyl Group carbinolamine->protonate_oh Rate-determining step eliminate_water Elimination of Water protonate_oh->eliminate_water - H2O schiff_base Schiff Base (Imine) eliminate_water->schiff_base - H+

The general two-step mechanism for Schiff base formation.

References

Technical Support Center: Enhancing the Solubility of m-Anisidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the solubility of m-Anisidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Poor aqueous solubility is a common challenge for many organic compounds, including derivatives of this compound. The primary strategies can be broadly categorized into physical and chemical modifications.[1][2]

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][4][5]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix can improve wettability and dissolution.[6][7] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[5][6]

    • Modification of Crystal Habit: This involves creating different polymorphs or an amorphous form of the compound, which can have different solubility profiles.[1][2]

  • Chemical Modifications: These approaches involve altering the chemical structure of the compound to improve its solubility.

    • Salt Formation: For ionizable this compound derivatives (which are basic due to the amine group), forming a salt is a highly effective method to increase solubility.[8][9]

    • Co-crystallization: This technique involves forming a crystalline structure with another molecule (a coformer) to enhance solubility and dissolution characteristics.[10][11]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic molecules.[1][4][12][13]

Q2: How does pH adjustment affect the solubility of my this compound derivative?

A2: this compound and its derivatives are typically weak bases due to the presence of the amino group. Therefore, their solubility is often pH-dependent.[6][14] By lowering the pH of the solution (making it more acidic), the amino group can be protonated, forming a more soluble cationic species.[15][16] It is crucial to determine the pKa of your specific derivative to identify the optimal pH range for solubilization. However, ensure the chosen pH is compatible with your experimental system, as significant pH changes can affect cell viability or enzyme activity.[15]

Q3: What are cyclodextrins, and how can they enhance the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][17] They can encapsulate a poorly water-soluble "guest" molecule, like an this compound derivative, within their cavity, forming an inclusion complex.[12][13] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[18][19] Commonly used cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[20]

Q4: When should I consider using a co-solvent system?

A4: A co-solvent system is a mixture of a primary solvent (usually water) and a water-miscible organic solvent in which your compound is more soluble.[21] This is a practical approach, especially for preparing stock solutions.[22] Common co-solvents in a laboratory setting include dimethyl sulfoxide (B87167) (DMSO) and ethanol.[15] The general strategy is to dissolve the compound in a minimal amount of the organic co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium.[15][22] It is important to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid potential artifacts in biological assays.[15]

Troubleshooting Guides

Issue 1: My this compound derivative precipitates when I dilute the DMSO stock solution into an aqueous buffer.

This is a common issue that arises when the concentration of the compound in the final aqueous solution surpasses its thermodynamic solubility limit.

Potential Cause Troubleshooting Step
Supersaturation The dilution process may create a temporary supersaturated state that is not stable, leading to precipitation. Lower the final concentration of your compound in the aqueous buffer.[16]
Dilution Method Rapidly adding the DMSO stock to the buffer can cause localized high concentrations and precipitation. Try adding the aqueous buffer to the DMSO stock dropwise while vortexing to ensure rapid and uniform mixing.[16]
Insufficient Co-solvent The final percentage of DMSO may be too low to maintain solubility at the desired compound concentration. While keeping the co-solvent percentage low is ideal, a slight increase (e.g., to 1%) might be necessary. Always include a vehicle control with the same co-solvent concentration in your experiments.[15]
pH of the Buffer The pH of your aqueous buffer may not be optimal for the solubility of your this compound derivative. As these are typically basic compounds, a slightly acidic buffer might improve solubility.[16]

Issue 2: I am observing low and inconsistent results in my solubility measurements.

Inconsistent solubility data can compromise the reliability of your experimental results.

Potential Cause Troubleshooting Step
Incomplete Equilibration The compound may not have reached its equilibrium solubility in the given timeframe, especially for poorly soluble compounds. Increase the agitation time (e.g., from 24 to 48 hours) and measure the concentration at different time points to ensure it has reached a plateau.[12][23]
Inaccurate pH Measurement Minor variations in pH can significantly impact the solubility of ionizable compounds. Calibrate your pH meter before each use and ensure the reading is stable before recording.[20]
Solid-State Form Variability Different batches or polymorphs of your compound can have different solubilities. Ensure you are using a consistent solid form for all experiments. Characterization techniques like X-ray powder diffraction (XRPD) can confirm the crystalline form.[20]
Common Ion Effect If you are testing the solubility of a salt form of your derivative in a buffer that contains the same counter-ion, it can suppress solubility.[20] Consider using a different buffer system.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

Technique Typical Fold Increase in Solubility Advantages Disadvantages
pH Adjustment 2 to >1000-foldSimple, cost-effective.Only for ionizable compounds; may not be suitable for all biological systems.
Co-solvency 2 to 500-foldEasy to prepare for stock solutions.Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.
Micronization 2 to 10-fold (dissolution rate)Increases dissolution rate.Does not increase equilibrium solubility; potential for particle agglomeration.[2][3]
Salt Formation 10 to >1000-foldSignificant increase in solubility and dissolution rate.Only for ionizable compounds; the salt may convert back to the less soluble free form.[8]
Co-crystallization 2 to >100-foldImproves solubility, dissolution, and stability.Requires screening for suitable coformers; complex solid-state chemistry.[10]
Cyclodextrin Complexation 2 to >100-foldEffective for many hydrophobic compounds; can also improve stability.Can be expensive; requires specific host-guest compatibility.[19]

Note: The fold increase is highly dependent on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[14][23]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH) in a sealed container. The presence of undissolved solid should be visible.[23]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation (e.g., 10,000 rpm for 10-20 minutes) or filtration using a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[23]

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it if necessary. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24]

  • Replicates: Perform the experiment in at least triplicate to ensure the results are reproducible.[25]

Protocol 2: Preparation of a Co-crystal by Solvent Evaporation

  • Screening: Dissolve the this compound derivative and a selection of potential coformers in various solvents to identify suitable conditions for co-crystal formation.

  • Stoichiometry: Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of the this compound derivative and the chosen coformer in a common solvent in which both are soluble.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a desiccator).

  • Isolation and Characterization: Collect the resulting solid material. Characterize the solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the co-crystal) and not just a physical mixture.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategy cluster_chem Chemical Modification Options cluster_end Evaluation start Poorly Soluble This compound Derivative sol_measure Measure Intrinsic Solubility (Shake-Flask Method) start->sol_measure phys_mod Physical Modification (e.g., Micronization) sol_measure->phys_mod chem_mod Chemical Modification sol_measure->chem_mod sol_sys Solvent System (e.g., Co-solvents) sol_measure->sol_sys end_point Characterize & Measure Enhanced Solubility phys_mod->end_point salt Salt Formation chem_mod->salt cocrystal Co-crystallization chem_mod->cocrystal complex Cyclodextrin Complexation chem_mod->complex sol_sys->end_point salt->end_point cocrystal->end_point complex->end_point

Caption: A workflow for selecting a solubility enhancement strategy.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed (Diluting DMSO Stock into Aqueous Buffer) cause1 Concentration > Solubility Limit start->cause1 cause2 Suboptimal pH start->cause2 cause3 Poor Mixing Technique start->cause3 sol1 Lower Final Concentration cause1->sol1 sol4 Slightly Increase Co-solvent % (with control) cause1->sol4 sol2 Adjust Buffer pH cause2->sol2 sol3 Add Buffer to Stock Dropwise with Vortexing cause3->sol3 end_point Stable Solution sol1->end_point sol2->end_point sol3->end_point sol4->end_point

References

Technical Support Center: Identifying Byproducts in m-Anisidine Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-Anisidine and the identification of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

FAQs - this compound Synthesis Troubleshooting

Q1: What is the most common industrial and laboratory method for synthesizing this compound? A1: The predominant method for synthesizing this compound is through the reduction of m-nitroanisole. This chemical transformation is commonly achieved using reducing agents like iron in an acidic medium (the Béchamp reduction) or via catalytic hydrogenation.[1][2]

Q2: My synthesis of this compound is resulting in a low yield. What are the potential reasons? A2: A low yield of this compound can stem from several factors. Incomplete reduction of the starting material, m-nitroanisole, is a frequent cause. This can be due to an insufficient amount of the reducing agent, impurities in the reactants, inadequate reaction time, or suboptimal temperature. Additionally, side reactions leading to the formation of byproducts can consume the starting material and reduce the yield of the desired product.

Q3: During my reaction, I've observed the formation of a dark, tar-like substance. What is this and how can it be prevented? A3: The appearance of dark, insoluble "tar" is often due to polymerization or degradation of reactive intermediates, a process that can be exacerbated by high temperatures or the presence of impurities. To mitigate tar formation, it is advisable to maintain precise temperature control, use high-purity starting materials, and ensure a controlled rate of reagent addition to prevent localized overheating.

Q4: What is the recommended procedure for purifying the synthesized this compound? A4: A standard and effective purification method involves basifying the reaction mixture followed by steam distillation.[1][2] The this compound in the distillate can then be isolated by extraction with a suitable organic solvent. The solvent extract is subsequently dried and the this compound is further purified by vacuum distillation to remove any remaining impurities.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound and the analysis of byproducts by GC-MS.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reduction of m-nitroanisole.Optimize the stoichiometry of the reducing agent, extend the reaction duration, and ensure vigorous stirring for efficient mixing.
Significant formation of byproducts.Adjust reaction parameters such as temperature and the rate of reagent addition to disfavor side reactions.
Product loss during the workup and purification stages.Ensure efficient extraction of the product and minimize physical losses during the distillation process.
Unreacted m-nitroanisole Detected in GC-MS The reduction reaction did not go to completion.Refer to the recommendations for addressing low yield due to incomplete reaction.
Unexpected Peaks in the GC-MS Chromatogram Presence of reaction byproducts.Consult the Byproduct Identification Table below and compare the mass spectra of the unknown peaks with the provided fragmentation data.
Poor Chromatographic Peak Shape The polar nature of the amino group in anisidine and its byproducts can lead to tailing.To improve peak symmetry and overall chromatographic performance, consider derivatizing the sample with an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[3][4]
Difficulty in Differentiating Anisidine Isomers Isomers often exhibit very similar mass spectral fragmentation patterns.A careful comparison of the relative abundances of the major fragment ions is necessary, as isomers frequently show consistent and reproducible differences in their spectra.

Experimental Protocols

Synthesis of this compound by Reduction of m-Nitroanisole

This protocol details the Béchamp reduction, a classic method for the synthesis of aromatic amines.

Materials:

  • m-Nitroanisole

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge the flask with m-nitroanisole, methanol, and concentrated hydrochloric acid.[1][2]

  • With vigorous stirring, heat the mixture to a gentle reflux.[1][2]

  • In small portions, add the iron filings to the refluxing mixture over approximately one hour to control the exothermic reaction.[1][2]

  • After the addition is complete, continue to reflux the mixture with stirring for an additional five hours to ensure the reaction goes to completion.[1][2]

  • Cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated solution of sodium hydroxide.

  • Subject the alkaline mixture to steam distillation to isolate the volatile this compound.[1][2]

  • Extract the aqueous distillate multiple times with diethyl ether.[1][2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[1][2]

  • Filter to remove the drying agent, and remove the diethyl ether using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.[1][2]

GC-MS Analysis of this compound and Potential Byproducts

Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column, is recommended for the separation of aromatic amines.

Sample Preparation (Including Derivatization):

  • Prepare a dilute solution of the crude reaction product in a volatile organic solvent like methanol or dichloromethane.

  • For improved chromatographic resolution and peak shape, derivatization is recommended. To a portion of the sample solution, add pentafluoropropionic anhydride (PFPA).[3][4]

  • If necessary, gently heat the mixture to facilitate the derivatization reaction.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

GC-MS Operating Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: Increase to 180 °C at a rate of 30 °C/min

    • Ramp 2: Increase to 240 °C at a rate of 15 °C/min and hold for 5 minutes[4]

  • Carrier Gas: Helium, with a constant flow rate of approximately 1.2 mL/min.

  • MS Ion Source Temperature: 250 °C[4]

  • MS Quadrupole Temperature: 150 °C

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Data Presentation: Byproduct Analysis

The table below outlines potential byproducts that may be formed during the synthesis of this compound, their probable origins, and key mass spectrometric data for their identification.

ByproductPotential OriginExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
m-Nitroanisole Unreacted starting material153123, 107, 95, 77, 65
o-Anisidine Isomeric impurity present in the starting material123108 (base peak), 80, 65, 53
p-Anisidine Isomeric impurity present in the starting material123108 (base peak), 80, 65, 53
m-Nitrosoanisole Intermediate from incomplete reduction137107, 77, 65, 51
N-(m-methoxyphenyl)hydroxylamine Intermediate from incomplete reduction139124, 108, 93, 77, 65
m,m'-Azoxyanisole Coupling of reaction intermediates244139, 124, 108, 92, 77, 65
m,m'-Azoanisole Coupling of reaction intermediates228107, 77, 65, 51

Logical Workflow for Byproduct Identification

The following diagram provides a step-by-step workflow for the identification of byproducts in this compound synthesis using GC-MS.

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification Start Start: m-Nitroanisole Reduction Reaction Reaction Workup & Purification Start->Reaction Chemicals Crude_Product Crude this compound Reaction->Crude_Product Purified Product Sample_Prep Sample Preparation (with/without derivatization) Crude_Product->Sample_Prep Aliquot GC_Separation GC Separation Sample_Prep->GC_Separation Prepared Sample MS_Detection MS Detection & Data Acquisition GC_Separation->MS_Detection Separated Analytes Peak_Integration Peak Integration & Mass Spectra Extraction MS_Detection->Peak_Integration Raw Data Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Extracted Spectra Fragmentation_Analysis Manual Fragmentation Pattern Analysis Peak_Integration->Fragmentation_Analysis Extracted Spectra Byproduct_Confirmation Byproduct Confirmation Library_Search->Byproduct_Confirmation Tentative ID Fragmentation_Analysis->Byproduct_Confirmation Structural Information

Caption: Workflow for identifying byproducts in this compound synthesis by GC-MS.

References

stability of m-Anisidine in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-Anisidine in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: Under standard conditions, this compound is highly stable in aqueous solutions across a range of pH values. According to an OECD SIDS (Screening Information Data Set) report, this compound is considered "hydrolytically stable," with a reported half-life of greater than one year at 25°C in pH 4.0, 7.0, and 9.0 solutions. This high stability indicates that under typical experimental and storage conditions, significant degradation is not expected.

Q2: Can this compound degrade under forced (stress) conditions?

A2: Yes, while stable under normal conditions, this compound can be forced to degrade under more extreme or "stress" conditions, such as elevated temperatures, high concentrations of acid or base, or in the presence of strong oxidizing agents. Forced degradation studies are intentionally designed to be more severe than standard stability testing to identify potential degradation pathways and products.

Q3: What are the general conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies for this compound should follow established guidelines for small molecules. Typical conditions involve exposing a solution of this compound (e.g., 1 mg/mL) to acidic, basic, and oxidative stress. For hydrolytic stress, treatment with 0.1 M to 1 M hydrochloric acid (for acidic conditions) or 0.1 M to 1 M sodium hydroxide (B78521) (for basic conditions) is common. If no degradation is observed at room temperature, the temperature can be elevated (e.g., 50-60°C).[1]

Q4: What are the likely degradation products of this compound under acidic or basic stress?

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change, often to a darker shade like yellow or brown, is a common indicator of degradation for aromatic amines, which are susceptible to forming colored oxidation products upon exposure to air and/or light. If your solution has changed color, it suggests that some level of degradation has occurred. For experiments requiring high purity, it is advisable to use a freshly prepared solution.

Troubleshooting Guides

Issue 1: No Degradation Observed in Forced Hydrolysis Study

Symptoms:

  • HPLC analysis shows no significant decrease in the this compound peak area and no new degradation peaks after treatment with acid or base at room temperature.

Possible Causes:

  • High Intrinsic Stability: this compound is known to be very stable to hydrolysis under moderate conditions.

  • Insufficient Stress: The concentration of the acid/base or the temperature may not be high enough to induce degradation within the experimental timeframe.

Solutions:

  • Increase Stress Conditions: If no degradation is observed at room temperature with 0.1 M acid/base, consider increasing the concentration to 1 M.

  • Elevate Temperature: If increasing the reagent concentration is still ineffective, conduct the experiment at an elevated temperature, for example, 60°C.[1] Monitor the reaction at several time points to track the degradation progress.

  • Extend Exposure Time: If significant degradation is still not observed, the exposure time can be prolonged, for instance, up to 7 days.[1]

Issue 2: Unexpected Peaks in HPLC Chromatogram of a Stressed Sample

Symptoms:

  • Multiple new peaks, other than the main this compound peak, are observed in the HPLC chromatogram after subjecting the sample to acidic or basic stress.

Possible Causes:

  • Formation of Degradation Products: The new peaks likely represent compounds formed from the degradation of this compound.

  • Reaction with Solvent or Buffer: In some cases, the analyte may react with components of the mobile phase or the solvent used for sample preparation.

  • Contamination: The sample may have been contaminated during preparation or handling.

Solutions:

  • Analyze a Blank: Prepare and inject a blank sample (containing the stressor, e.g., acid or base, in the solvent but without this compound) to ensure the new peaks are not artifacts from the reagents or solvent.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks. This can help determine if peaks are co-eluting.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for the new peaks. This is a powerful tool for identifying the molecular weights of the degradation products and proposing their structures.[2]

Quantitative Data Summary

pHTemperatureHalf-life (t½)Reference
4.025°C> 1 yearOECD SIDS
7.025°C> 1 yearOECD SIDS
9.025°C> 1 yearOECD SIDS

Experimental Protocols

Protocol 1: Forced Acidic and Basic Hydrolysis of this compound

Objective: To assess the stability of this compound under forced acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 10 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Store the solutions at room temperature. If no degradation is observed after 24 hours, repeat the experiment at 60°C.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Basic Stress:

    • In a volumetric flask, mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.

    • Prepare a parallel sample with 1 M NaOH.

    • Store the solutions at room temperature. If no degradation is observed after 24 hours, repeat the experiment at 60°C.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the analytical solvent (e.g., a mixture of water and methanol) to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

HPLC Parameters (suggested starting conditions):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A broad gradient from 5% to 95% B over 20-30 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV/PDA at a wavelength where this compound has significant absorbance (e.g., around 240 nm and 285 nm).
Injection Vol. 10 µL

Note: This method is a general starting point and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Solution Acid Acidic Stress (e.g., 0.1M HCl, 60°C) API->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) API->Base Control Control (No Stressor) API->Control Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Control->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Forced Degradation Experiment CheckDeg Significant Degradation? Start->CheckDeg IncreaseStress Increase Stress: - Higher [Acid/Base] - Higher Temp - Longer Time CheckDeg->IncreaseStress No Analyze Analyze Degradation Profile CheckDeg->Analyze Yes IncreaseStress->Start UnexpectedPeaks Unexpected Peaks? Analyze->UnexpectedPeaks Identify Identify Peaks: - Run Blank - Peak Purity (PDA) - LC-MS Analysis UnexpectedPeaks->Identify Yes End Characterize Degradants UnexpectedPeaks->End No Identify->End

Caption: Troubleshooting logic for this compound stability studies.

References

Validation & Comparative

A Comparative Guide to the Determination of m-Anisidine: HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of m-Anisidine, a key chemical intermediate, is critical for process monitoring and quality control. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with alternative analytical techniques, supported by experimental data and protocols.

This publication offers an objective comparison of analytical methodologies for the determination of this compound. Below, we present a detailed experimental protocol for an HPLC-UV method, alongside a comparative analysis of its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Voltammetric methods.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and Voltammetry for the determination of aromatic amines, providing a comparative overview to guide your method selection.

ParameterHPLC-UVGC-MS (with derivatization)Voltammetry
Linearity Range 0.5 - 100 µg/mL0.05 - 10 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.05 - 0.5 ng/mL[1]0.12 - 0.48 µg/L[2]~1.94 nM
Limit of Quantification (LOQ) 0.2 - 2 ng/mL[1]0.40 - 1.60 µg/L[2]Not explicitly stated
Precision (%RSD) < 3%[1]< 15%[2]Not explicitly stated
Accuracy (% Recovery) 95 - 105%81.1 - 115.8%[2]95 - 103%
Selectivity Good for isomersExcellentGood
Sample Throughput HighMediumHigh
Instrumentation Cost ModerateHighLow
Solvent Consumption ModerateLowLow

Detailed Experimental Protocol: HPLC-UV Method

This section provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method. The following conditions are based on established methods for the separation of aromatic amine isomers and can be adapted and validated for specific laboratory requirements.

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water.

  • Reagents: Phosphoric acid.

  • Standards: this compound (analytical grade).

Chromatographic Conditions
  • Mobile Phase: A mixture of Methanol and Water (e.g., 60:40, v/v) with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.[3]

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Parameter Optimization (Mobile Phase, Column, etc.) B Specificity/ Selectivity A->B Validate C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Sample Analysis G->H Implement I Report Generation H->I

HPLC-UV Method Validation Workflow

Alternative Analytical Methods: A Brief Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.[4] However, due to the polar nature of aromatic amines, a derivatization step is often required to improve chromatographic performance.[4] This method is particularly useful for complex matrices where high selectivity is paramount.

Voltammetry

Electrochemical methods, such as voltammetry, provide a sensitive and cost-effective alternative for the determination of electroactive compounds like this compound. These techniques are characterized by their rapid analysis times and low solvent consumption. The detection limits for aromatic amines using voltammetry can be in the nanomolar range, making it a highly sensitive technique.

References

Aniline Derivatives as Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy of various aniline (B41778) derivatives in preventing metal corrosion, supported by experimental data and mechanistic insights.

Aniline and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is primarily attributed to the presence of the nitrogen atom with its lone pair of electrons and the aromatic ring's π-electrons, which facilitate adsorption onto the metal surface. This guide provides a comparative study of several aniline derivatives, summarizing their performance based on quantitative experimental data and elucidating their mechanisms of action.

Performance Comparison of Aniline Derivatives

The inhibition efficiency of aniline derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-donating groups generally enhance inhibition efficiency, while electron-withdrawing groups tend to decrease it. This trend is evident in the data compiled from various studies.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
Aniline (AL)Mild Steel3% HF25.0 mM-Weight Loss[1]
p-Toluidine (PTD)Mild Steel3% HF25.0 mMHigher than ALWeight Loss[1]
p-Anisidine (PAD)Mild Steel3% HF25.0 mMBest performerWeight Loss[1]
p-Phenitidine (PPD)Mild Steel3% HF25.0 mMBetter than PTDWeight Loss[1]
N,N-Dimethylaniline (DMA)Mild Steel3% HF25.0 mMBetter than ALWeight Loss[1]
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF)Carbon Steel1 M HCl10⁻³ M89.72Potentiodynamic Polarization[2]
(E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM)Carbon Steel1 M HCl10⁻³ M85.71Potentiodynamic Polarization[2]
3-(1,3-oxazol-5-yl)aniline (3-OYA)Mild Steel1 M HCl0.5 mM93.5Weight Loss, EIS, PDP[3]
N1-(2-nitrophenyl)ethane-1,2-diamine (M1)Mild Steel1 M HCl10⁻³ M96.18Gravimetric[4]
N1-(2-nitrophenyl)propane-1,3-diamine (M2)Mild Steel1 M HCl10⁻³ M94.91Gravimetric[4]
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2)C-steel-80 ppm98.5Electrochemical[5]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1)C-steel-100 ppm97.8Electrochemical[5]

Note: The table presents a selection of data. For a comprehensive understanding, refer to the cited literature.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and weight loss techniques.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.[2][4]

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified period.[4][6]

  • Corrosion Rate Calculation: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).[4]

Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[7]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned, and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, which are used to determine the inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).[2][4]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is analyzed to understand the properties of the inhibitor film and the corrosion process. The charge transfer resistance (Rct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate.[2][8][9]

Mechanism of Inhibition

The primary mechanism of corrosion inhibition by aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.[3][10]

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_adsorption Adsorption Process Aniline_Derivative Aniline Derivative (Inhibitor) Adsorbed_Inhibitor Adsorbed Inhibitor Film Aniline_Derivative->Adsorbed_Inhibitor Adsorption H_plus H+ Metal Metal (e.g., Fe) H_plus->Metal Corrosion Attack Cl_minus Cl- Cl_minus->Metal Pitting Corrosion Adsorbed_Inhibitor->Metal Protection

Caption: General mechanism of corrosion inhibition by aniline derivatives.

The adsorption process is influenced by several factors:

  • Electronic Structure of the Inhibitor: The presence of heteroatoms (like N, O, S) and π-electrons in the aromatic ring facilitates adsorption. Electron-donating substituents increase the electron density on the nitrogen atom and the ring, enhancing the adsorption and inhibition efficiency.[11]

  • Nature of the Metal Surface: The charge on the metal surface in the corrosive medium affects the adsorption of the inhibitor molecules.

  • Corrosive Environment: The pH and the presence of aggressive ions in the solution play a crucial role.

Quantum chemical calculations are often employed to correlate the molecular structure of the inhibitors with their performance. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated to predict the adsorption behavior and inhibition efficiency.[12][13][14]

ExperimentalWorkflow Start Start: Select Aniline Derivatives Preparation Prepare Metal Specimens and Corrosive Solutions Start->Preparation Weight_Loss Weight Loss Measurements Preparation->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Preparation->Electrochemical Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Analysis Electrochemical->Analysis Mechanism Elucidate Inhibition Mechanism Analysis->Mechanism Quantum_Chem Quantum Chemical Calculations (Optional) Quantum_Chem->Mechanism End End: Comparative Report Mechanism->End

Caption: A typical experimental workflow for comparing aniline derivatives as corrosion inhibitors.

References

A Comparative Guide to m-Anisidine and p-Anisidine in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisidine isomers, specifically meta-anisidine (m-anisidine) and para-anisidine (p-anisidine), are pivotal intermediates in the synthesis of azo dyes. Their structural differences, arising from the position of the methoxy (B1213986) group on the aniline (B41778) ring, significantly influence the properties and performance of the resulting dyes. This guide provides an objective comparison of This compound (B1676023) and p-anisidine (B42471) in the context of azo dye synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate isomer for their specific applications.

The fundamental process for synthesizing azo dyes from both this compound and p-anisidine involves a two-step reaction: diazotization followed by azo coupling. In the first step, the primary aromatic amine (anisidine) is converted into a diazonium salt. This is followed by the coupling of the diazonium salt with a suitable coupling agent, such as β-naphthol, to form the azo dye.

Comparative Analysis of Azo Dyes Derived from this compound and p-Anisidine

To illustrate the differences in the resulting dyes, this guide focuses on the synthesis and properties of azo dyes prepared by coupling diazotized this compound and p-anisidine with a common agent, β-naphthol.

Physicochemical and Spectroscopic Properties

The position of the methoxy group has a discernible impact on the physical and spectral properties of the synthesized dyes.

PropertyAzo Dye from this compound with β-NaphtholAzo Dye from p-Anisidine with β-Naphthol
Appearance -Red
Melting Point Not explicitly reported in the compared study139-142 °C[1]
Yield Not explicitly reported in the compared study98.6%[1]
¹H-NMR (DMSO-d6, δ) 8.56-8.54 (d, 1H), 8.10 (s, 1H), 7.96-7.94 (d, 1H), 7.80-7.78 (d, 2H), 7.62-7.60 (d, 1H), 7.51-7.44 (m, 2H), 6.96-6.94 (d, 1H), 2.39 (s, 3H, -OCH₃)Data not available in the compared study
¹³C-NMR (DMSO-d6, δ) 167.2, 145.4, 139.6, 137.4, 132.6, 132.3, 128.8, 125.5, 124.8, 123.5, 122.2, 121.1, 118.2, 22.4Data not available in the compared study
Mass Spectrum (m/z) 340.02 (M⁺)Data not available in the compared study

Note: The data for the this compound derivative is inferred from a study on substituted anilines, where m-methoxyaniline was used.[2] Direct comparative studies providing all these data points for both dyes under identical conditions are limited.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes from this compound and p-anisidine with β-naphthol. These protocols are based on standard diazotization and coupling procedures.

Protocol 1: Synthesis of Azo Dye from Anisidine (m- or p-isomer)

Materials:

  • Anisidine isomer (m- or p-)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of Anisidine

  • In a beaker, dissolve a specific molar equivalent of the chosen anisidine isomer (this compound or p-anisidine) in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled anisidine solution with constant stirring. Ensure the temperature remains between 0-5 °C throughout the addition. This will form the diazonium salt solution.

Part B: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold solution of β-naphthol with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify the azo dye.

  • Dry the purified crystals in a desiccator.

Protocol 2: Determination of Light Fastness

Standard: Based on GB/T 8427-2008 or ISO 105-B02.

Apparatus:

  • Light-fastness tester (e.g., Xenon arc lamp)

  • Blue wool standards (Scale 1-8)

Procedure:

  • Prepare a dyed fabric sample using the synthesized azo dye according to a standardized dyeing procedure.

  • Mount the test specimen and a set of blue wool standards on a sample holder.

  • Expose the samples simultaneously to a high-intensity light source in the light-fastness tester under controlled conditions of temperature and humidity.

  • Periodically assess the fading of the test specimen against the fading of the blue wool standards.

  • The light fastness rating is determined by the blue wool standard that shows a similar degree of fading to the test specimen.

Protocol 3: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh a small sample (typically 3-10 mg) of the purified azo dye into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Record the mass loss of the sample as a function of temperature. The onset of decomposition indicates the thermal stability of the dye.

Logical Workflow and Synthesis Diagrams

The synthesis of azo dyes from both this compound and p-anisidine follows the same fundamental workflow, which can be visualized as follows:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Anisidine This compound or p-Anisidine HCl_NaNO2 HCl, NaNO₂ 0-5°C Anisidine->HCl_NaNO2 DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt CouplingAgent β-Naphthol in NaOH (aq) DiazoniumSalt->CouplingAgent AzoDye Azo Dye Precipitate CouplingAgent->AzoDye Filtration Filtration & Washing AzoDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization PurifiedDye Purified Azo Dye Recrystallization->PurifiedDye

Caption: General workflow for the synthesis of azo dyes from anisidine isomers.

Conclusion

The choice between this compound and p-anisidine as a precursor for azo dye synthesis has a direct impact on the properties of the final product. While direct comparative data is not always available in a single study, by collating information from various sources, it is evident that the isomeric position of the methoxy group influences key characteristics such as melting point, yield, and spectroscopic properties. For researchers and professionals in dye chemistry and drug development, a thorough understanding of these differences is crucial for the rational design and synthesis of new molecules with desired properties. The provided protocols offer a standardized framework for conducting comparative studies to further elucidate the performance differences between dyes derived from these two important isomers.

References

A Comparative Guide to Purity Assessment of Synthesized m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized m-Anisidine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the quantitative and qualitative analysis of this compound and its potential impurities.

Introduction

This compound (3-methoxyaniline) is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its purity is of paramount importance, as impurities can affect the outcome of subsequent reactions and the safety of the final product. The synthesis of this compound, commonly through the reduction of 3-nitroanisole (B147296), can lead to process-related impurities, including unreacted starting materials and isomeric byproducts.[1] This guide details and compares the primary analytical techniques used to identify and quantify such impurities.

Common Impurities in Synthesized this compound

The primary impurities in this compound synthesized from 3-nitroanisole are typically:

  • 3-Nitroanisole: The unreacted starting material.[1]

  • o-Anisidine and p-Anisidine: Isomeric impurities that can arise from impurities in the starting materials or side reactions.

Comparison of Analytical Techniques

The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and NMR spectroscopy for the purity assessment of this compound.

Table 1: Performance Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polarity, UV detection.Separation based on volatility and polarity, mass-based detection.Nuclear spin transitions in a magnetic field.
Primary Use Quantitative analysis of known impurities.Identification and quantification of volatile impurities.Structural elucidation and quantification (qNMR).
Selectivity Good for separating isomers.Excellent for complex mixtures.High for structural isomers.
Sensitivity Good (ng range).[2]Excellent (pg-ng range).[3]Moderate to low (µg-mg range).
Quantification Highly accurate and precise.Accurate with appropriate standards.Highly accurate with an internal standard (qNMR).
Sample Throughput High.Moderate.Low to moderate.
Cost Moderate.High.Very High.

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999[4]> 0.99[3]
LOD 0.003-0.005%[1]0.01 ppm[3]
LOQ 0.01-0.015%0.025 ppm[3]
Accuracy (% Recovery) 93.3% - 113.3%[1]Typically 80-120%
Precision (%RSD) < 2%[2]< 15%[3]

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from the NIOSH 2514 method for anisidine isomers and is suitable for the quantitative analysis of this compound and its common impurities.

  • Instrumentation: HPLC system with a UV detector, C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual stock solutions of this compound, 3-nitroanisole, o-Anisidine, and p-Anisidine in the mobile phase. Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.

  • Analysis: Inject the sample and standards into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-450 m/z.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with reference spectra in a library and their retention times with those of standards. Quantify using the peak area of a characteristic ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum of the this compound sample. The chemical shifts and coupling patterns of the aromatic protons and the methoxy (B1213986) group can confirm the structure of this compound. Impurities will present as additional signals in the spectrum. The relative integration of signals can provide an estimate of the purity.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to further confirm the structure and identify impurities based on their unique carbon chemical shifts.

    • Quantitative NMR (qNMR): For accurate quantification, a certified internal standard of known concentration is added to the sample. The purity of this compound is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_screening Initial Purity Screening cluster_quantification Quantitative Analysis cluster_confirmation Structural Confirmation cluster_result Final Purity Assessment Synthesis This compound Synthesis (e.g., reduction of 3-nitroanisole) TLC Thin Layer Chromatography (TLC) - Preliminary purity check - Identify number of components Synthesis->TLC Initial Sample HPLC HPLC-UV - Quantify known impurities - Isomer separation TLC->HPLC Sample for Quantification GCMS GC-MS - Identify and quantify volatile impurities - Structural confirmation TLC->GCMS Sample for Volatiles Purity Final Purity Determination - Combine data from all techniques - Report purity and impurity profile HPLC->Purity NMR NMR Spectroscopy - Confirm structure of this compound - Elucidate unknown impurity structures GCMS->NMR Isolate Impurities for Structural Elucidation GCMS->Purity NMR->Purity Structural Information

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is ideal for routine quality control and the accurate quantification of known impurities, particularly isomeric ones.

  • GC-MS offers superior sensitivity and is invaluable for the identification of unknown volatile impurities due to its mass spectrometric detection.

  • NMR Spectroscopy is unparalleled for the structural elucidation of the final product and any unknown impurities. Quantitative NMR (qNMR) provides a highly accurate, direct measure of purity without the need for specific impurity reference standards.

For comprehensive purity analysis, a combination of these techniques is recommended. An initial screening by HPLC or GC-MS can be followed by NMR for structural confirmation of any identified impurities. This integrated approach ensures a thorough characterization of the synthesized this compound, meeting the stringent quality requirements of the pharmaceutical and chemical research industries.

References

A Comparative Guide to the Quantitative Analysis of m-Anisidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring the quality of the final product. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of m-Anisidine in a reaction mixture. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Titrimetry, presenting their respective strengths, limitations, and typical performance data.

Comparison of Analytical Methods

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture (matrix effects), the availability of equipment, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique.

ParameterHPLC-UVGC-MSUV-Vis SpectroscopyPotentiometric Titration
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisMeasurement of light absorbanceNeutralization reaction with a standard acid
Selectivity High (separates from other components)Very High (separation and mass identification)Low (potential for interference from other UV-active compounds)Low (titrates all basic species)
Sensitivity HighVery HighModerateLow (suitable for higher concentrations)
Linear Range Typically 0.1 - 100 µg/mL0.001 - 0.01 µg/gDependent on molar absorptivityTypically > 1 mg/mL
LOD ~0.15 µg/mL (for p-Anisidine)[1]~0.0004 µg/g (for p-Anisidine)[2]Analyte and matrix dependentNot typically determined; for macro analysis
LOQ ~0.5 µg/mL (estimated)~0.001 µg/g (for p-Anisidine)[2]Analyte and matrix dependentNot typically determined; for macro analysis
Precision (RSD) < 5%< 15%< 2%< 1%
Analysis Time 10-30 minutes per sample20-40 minutes per sample< 5 minutes per sample5-10 minutes per sample
Sample Prep Dilution, filtrationDilution, possible derivatizationDilution, filtrationDilution
Cost Moderate to HighHighLowLow

Note: Data for HPLC-UV and GC-MS are based on published values for p-Anisidine (B42471), which is expected to have similar performance characteristics to this compound. LOD (Limit of Detection) and LOQ (Limit of Quantitation) for UV-Vis and Titration are highly dependent on the specific matrix and experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized procedures for each of the discussed analytical techniques for the quantification of this compound in a reaction mixture.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine analysis of this compound and offers a good balance of sensitivity and selectivity.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or other suitable buffer component

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% phosphoric acid). The exact ratio should be optimized for the specific reaction mixture, for instance, a starting point could be 60:40 (v/v) Methanol:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture.

  • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the highest selectivity and sensitivity, making it ideal for complex mixtures or when trace-level quantification is required.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

2. Reagents:

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 123, 108).

4. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve and dilute the sample in a suitable solvent (e.g., methanol) to a concentration within the calibration range.

  • If necessary, derivatization can be performed to improve chromatographic properties, though this compound is generally amenable to direct analysis.

5. Calibration:

  • Prepare a stock solution of the this compound reference standard in the analysis solvent.

  • Prepare a series of calibration standards by serial dilution.

  • Analyze the standards and create a calibration curve by plotting the peak area of the selected ion against concentration.

UV-Vis Spectroscopy

This is a rapid and simple method, but its applicability is limited to reaction mixtures where other components do not absorb at the same wavelength as this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Reagents:

  • A solvent that dissolves the reaction mixture and is transparent in the measurement wavelength range (e.g., ethanol, methanol).

  • This compound reference standard.

3. Measurement:

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound in the chosen solvent (a reported λmax for p-anisidine is around 299.8 nm, a similar region should be scanned for this compound).

  • Blank: Use the reaction solvent as the blank.

4. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve and dilute the sample with the chosen solvent to an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).

5. Calibration:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of calibration standards by serial dilution.

  • Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

Potentiometric Titration

A classical and cost-effective method suitable for determining higher concentrations of this compound. It relies on the basic nature of the amine group. Aromatic amines are weak bases, so a non-aqueous titration is generally preferred.[3]

1. Instrumentation:

  • Potentiometer with a pH electrode or a specific ion electrode.

  • Burette

  • Magnetic stirrer

2. Reagents:

  • A non-aqueous solvent such as glacial acetic acid or acetonitrile.

  • Titrant: A standard solution of a strong acid in a non-aqueous solvent (e.g., 0.1 M perchloric acid in glacial acetic acid).

  • This compound reference standard for method validation.

3. Procedure:

  • Accurately weigh a sample of the reaction mixture and dissolve it in the chosen non-aqueous solvent.

  • Immerse the electrode in the solution and start stirring.

  • Add the titrant in small increments and record the potential (mV) or pH reading after each addition.

  • Continue the titration past the equivalence point.

  • The endpoint is determined from the point of maximum inflection on the titration curve (or by calculating the first or second derivative).

4. Calculation: The concentration of this compound is calculated based on the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the initial sample weight.

Visualized Workflows

To better illustrate the analytical processes, the following diagrams outline the general workflow for chromatographic analysis and a logical flow for method selection.

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilute Dilute with Solvent Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into Chromatograph (HPLC/GC) Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: General workflow for quantitative analysis of this compound using chromatographic methods.

Caption: Decision tree for selecting an appropriate analytical method for this compound quantification.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of m-Anisidine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in standardized, inter-laboratory validated methods for the quantification of m-Anisidine (B1676023), a key chemical intermediate. This guide provides a comparative overview of existing analytical methodologies, primarily developed for multi-analyte detection of primary aromatic amines (PAAs), that have been validated in a single-laboratory context to include this compound. We present performance data from High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to offer a foundational reference for researchers, scientists, and drug development professionals.

While the isomers o-anisidine (B45086) and p-anisidine (B42471) have established analytical protocols, such as NIOSH Method 2514 for air sampling, a dedicated and collaboratively studied method for this compound remains elusive. The data presented herein is collated from studies analyzing a broader spectrum of aromatic amines, where this compound was an included analyte. These methods, validated within individual laboratories, provide the most comprehensive performance characteristics currently available.

Comparative Analysis of Analytical Methods

The primary techniques for the determination of this compound are based on chromatography coupled with mass spectrometry. These methods offer high selectivity and sensitivity, crucial for distinguishing this compound from its isomers and other matrix components.

Method Performance Data

The following table summarizes the performance characteristics of various analytical methods that include the determination of this compound or its isomers. It is important to note that much of the available data represents the overall performance for a group of primary aromatic amines, rather than specific validation for this compound alone.

ParameterHPLC-UV (NIOSH 2514 for o- & p-Anisidine)UHPLC-MS/MS (PAAs in Paper Napkins)[1][2]LC-MS/MS (PAAs in Textiles)[3]GC-MS (Aromatic Amines in Urine)
Analyte(s) o-Anisidine, p-Anisidine36 Primary Aromatic Amines (including this compound)26 Aromatic Amines (including this compound)Aromatic Amines (including this compound)
Matrix AirCold Water ExtractTextile ExtractsHuman Urine
**Linearity (R²) **Not Specified0.992–0.999 (for all PAAs)Optimal regression coefficients reported for all aminesNot Specified
Limit of Detection (LOD) 0.35 µg per sample0.03–1.4 µg/L (for all PAAs)Not specified, but stated as optimal for all aminesNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (Recovery) 100.7% (o-isomer), 99.7% (p-isomer)21–110% (for all PAAs)Not Specified±17% (for all analytes)
Precision (RSD) 0.029 (Repeatability)2.3–15% (Reproducibility for all PAAs)Not Specified<7% (Intra & Inter-run)[4]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are protocols for the primary techniques used for the analysis of this compound and related compounds.

UHPLC-MS/MS Method for Primary Aromatic Amines in Paper Napkins

This method is adapted from a study on the migration of PAAs from colored paper napkins into a cold water extract.[1][2]

1. Sample Preparation:

  • Cut 10g of colored paper napkins into approximately 1-2 cm² pieces.
  • Place the pieces into a 500 mL conical flask and add 200 mL of deionized water.
  • Store for 24 hours at 23 ± 2°C, with intermittent shaking.
  • Decant the solution and wash the napkin pieces twice with deionized water.
  • Combine the extract and washings, and filter through a 0.45 µm nylon filter.
  • Adjust the final volume to 250 mL with deionized water.

2. Instrumental Analysis:

  • LC System: ACQUITY Ultra Performance LC System.
  • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 50 mm).[1]
  • Mobile Phase A: 4.7 nM perfluoropentanoic acid (PFPA) in water.[1]
  • Mobile Phase B: 4.7 nM PFPA in methanol.[1]
  • Gradient: A time-programmed gradient is used, starting with 80% A and transitioning to 90% B.[1]
  • Flow Rate: 0.2 mL/min.[1]
  • Injection Volume: 7.5 µL.[1]
  • Column Temperature: 45°C.[1]
  • MS System: Xevo TQ MS Tandem Quadrupole Mass Spectrometer.[1]
  • Ionization: Electrospray in positive ion mode (ESI+).[1]
  • MS/MS Parameters for this compound:
  • Precursor Ion (m/z): 107.99
  • Product Ion (m/z): 90.97
  • Cone Voltage (V): 16[1][2]
  • Collision Energy (eV): 1.25–3.0[1][2]

HPLC-UV Method for o- and p-Anisidine in Air (NIOSH Method 2514)

While this method does not include this compound, it serves as a valuable, fully validated reference for the analysis of its isomers.

1. Sample Collection and Preparation:

  • Collect air samples on XAD-2 sorbent tubes.
  • Desorb the analytes with 5 mL of methanol, allowing the tubes to stand for 15 minutes.

2. Instrumental Analysis:

  • HPLC System: Standard HPLC with a UV detector.
  • Column: 50 cm x 2-mm ID stainless steel packed with µ-Bondapak C18 or equivalent.
  • Mobile Phase: 35% acetonitrile (B52724) / 65% water.
  • Flow Rate: 1.2 mL/min.
  • Detection: UV absorption at 254 nm.
  • Injection Volume: 10 µL.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for sample preparation and analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation (Paper Napkins) cluster_analysis Instrumental Analysis start 10g Napkin Sample extraction Cold Water Extraction (24h) start->extraction filtration Filtration (0.45 µm) extraction->filtration final_sample Final Extract for Analysis filtration->final_sample lc UHPLC Separation final_sample->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data GC_MS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis Instrumental Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization final_extract Final Extract derivatization->final_extract gc_inlet GC Injection final_extract->gc_inlet gc_column GC Separation gc_inlet->gc_column ms_detect MS/MS Detection gc_column->ms_detect data_acq Data Acquisition ms_detect->data_acq

References

Anisidine Isomers: A Comparative Guide to Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of corrosion inhibition is critical. This guide provides an objective comparison of the corrosion inhibition efficiency of the three anisidine isomers: ortho-anisidine (o-anisidine), meta-anisidine (m-anisidine), and para-anisidine (p-anisidine). The information is supported by experimental data from electrochemical and weight loss studies.

The positional isomerism of the methoxy (B1213986) group on the aniline (B41778) ring significantly influences the electron density distribution and molecular properties of anisidine, thereby affecting its ability to act as a corrosion inhibitor. Generally, p-anisidine (B42471) has been found to exhibit the highest inhibition efficiency among the three isomers, followed by This compound (B1676023) and then o-anisidine (B45086). This trend is largely attributed to the electronic and steric effects of the methoxy group's position.

Performance on N80 Steel in Hydrochloric Acid

Recent studies on N80 steel in a 15% hydrochloric acid (HCl) solution have demonstrated the superior performance of p-anisidine as a corrosion inhibitor. Potentiodynamic polarization studies reveal that p-anisidine can achieve a maximum inhibition efficiency of 88.3%.[1] The overall order of inhibition efficiency has been established as p-anisidine > this compound > o-anisidine.[1]

The isomers act as mixed-type inhibitors, meaning they influence both the anodic and cathodic reactions of the corrosion process. Specifically, o-anisidine and p-anisidine tend to act preferentially on the cathodic areas, while this compound shows a preference for anodic areas.[1]

Potentiodynamic Polarization Data for Anisidine Isomers on N80 Steel in 15% HCl
InhibitorCorrosion Potential (Ecorr) (mV vs SCE)Corrosion Current Density (Icorr) (µA/cm²)Cathodic Tafel Slope (βc) (mV/dec)Anodic Tafel Slope (βa) (mV/dec)Inhibition Efficiency (IE%)
Blank-344.4---
o-Anisidine-41645.25123.09127.0186.8
p-Anisidine-54840.66168.09179.5388.3

Note: Specific data for this compound from this study is not available in the provided search results, but its position in the efficiency ranking is noted.

Performance on Aluminum in Hydrochloric Acid

Investigations into the corrosion inhibition of aluminum in a 0.4 M HCl solution have also highlighted the effectiveness of anisidine isomers. At a concentration of 80 mM, the inhibition efficiency ranges from 76% to 93%, while at 20 mM, it ranges from 65% to 85%.[2][3] Consistent with the findings on steel, p-anisidine demonstrates the highest inhibition efficiency for aluminum. The isomers function as mixed-type inhibitors with a more significant effect on the cathodic reaction.[2][3]

Weight Loss Data for Anisidine Isomers on Aluminum in HCl
InhibitorConcentration (mM)Inhibition Efficiency (IE%) in 0.4 M HClInhibition Efficiency (IE%) in 0.5 M HClInhibition Efficiency (IE%) in 0.6 M HCl
o-Anisidine2076.1368.1649.70
4078.1169.8152.21
6082.0974.2954.28
8084.5876.1858.85
This compound2065.1862.5048.08
4066.6763.6848.97
6074.1369.8151.18
8076.1275.0054.28
p-Anisidine2085.0783.4980.53
4092.0487.0385.10
6092.54--
8093.0389.1585.69

Data extracted from a study by Desai et al.[3]

Experimental Protocols

The presented data is based on standard corrosion testing methodologies.

Weight Loss Method

Mild steel or aluminum specimens of known weight are immersed in the corrosive solution (e.g., 15% HCl or 0.4 M HCl) with and without the anisidine isomers at various concentrations. After a specified immersion period and temperature, the specimens are removed, cleaned, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss in the absence of the inhibitor.

  • Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique involves changing the potential of the working electrode (the metal specimen) and measuring the resulting current. A three-electrode setup is typically used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The potentiodynamic polarization curves (Tafel plots) are then used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the cathodic (βc) and anodic (βa) Tafel slopes. The inhibition efficiency is calculated as:

IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100

Where:

  • Icorr₀ is the corrosion current density in the absence of the inhibitor.

  • Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Structure-Activity Relationship

The observed trend in inhibition efficiency (p-anisidine > this compound > o-anisidine) can be explained by the electronic and structural properties of the isomers.

G cluster_isomers Anisidine Isomers cluster_efficiency Corrosion Inhibition Efficiency p_anisidine p-Anisidine High High p_anisidine->High +M effect enhances electron donation m_anisidine This compound Medium Medium m_anisidine->Medium -I effect dominates o_anisidine o-Anisidine Low Low o_anisidine->Low Steric hindrance & -I effect

Caption: Relationship between anisidine isomer structure and inhibition efficiency.

The para-position of the methoxy group in p-anisidine allows for a strong positive mesomeric effect (+M), which increases the electron density on the nitrogen atom and the aromatic ring. This enhanced electron density facilitates stronger adsorption onto the metal surface. In contrast, the meta-position in this compound primarily exerts a negative inductive effect (-I), making it less effective. For o-anisidine, although it has a +M effect, the steric hindrance caused by the proximity of the methoxy group to the amino group can impede its adsorption onto the metal surface, leading to the lowest inhibition efficiency.

References

spectroscopic comparison of m-Anisidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of m-Anisidine (B1676023) and Its Derivatives

This guide provides a detailed spectroscopic comparison of this compound and its selected derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from various analytical techniques.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its chloro, nitro, and bromo derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundSolventH2H4H5H6-OCH₃-NH₂Other
This compound CDCl₃6.21-6.306.21-6.307.036.21-6.303.723.59
2-Chloro-5-methoxyaniline Polysol----3.8-Aromatic: 6.7-7.2
4-Methoxy-3-nitroaniline N/A------
5-Bromo-6-hydroxy-m-anisidine N/A------
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundSolventC1C2C3C4C5C6-OCH₃
This compound CDCl₃147.9102.1160.8109.1130.2105.355.2
2-Chloro-5-methoxyaniline N/A-------
4-Methoxy-3-nitroaniline N/A-------
5-Bromo-6-hydroxy-m-anisidine N/A-------
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
CompoundTechniqueN-H stretchC-H stretch (aromatic)C=C stretch (aromatic)C-O stretchC-N stretchOther Key Bands
This compound Neat3350, 342030501620, 1590, 14901280, 10401320
2-Chloro-5-methoxyaniline Neat-----C-Cl stretch
4-Methoxy-3-nitroaniline Gas Phase-----NO₂ stretch
5-Bromo-6-hydroxy-m-anisidine N/A-----O-H stretch, C-Br stretch

Detailed peak assignments for derivatives were not fully available in the searched literature. The table indicates the expected characteristic bands.

Table 4: Mass Spectrometry Data (m/z)
CompoundIonization MethodMolecular Ion [M]⁺Key Fragment Ions
This compound 75 eV123108, 92, 80, 65
2-Chloro-5-methoxyaniline N/A157/159-
4-Methoxy-3-nitroaniline EI168-
2,3,4,6-Tetrachloro-5-methoxyaniline N/A259/261/263/265218, 118

Isotopic peaks for chlorine and bromine are expected.

Table 5: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)
This compound N/A240, 285
o-Anisidine NMP suspension340-355
p-Anisidine N/A235, 300
Aniline (B41778) NMP suspension340-355

Data is presented for isomeric anisidines and aniline for comparative purposes. The specific solvent can influence the absorption maxima.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A quantity of 5-25 mg of the analyte is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[1]

  • Instrumentation : Spectra are recorded on a spectrometer, for instance, a Bruker Avance DRX 500 FT NMR spectrometer.[2]

  • ¹H NMR Acquisition : The spectrum is acquired using standard parameters, which may include a 30-90° pulse angle and 8-16 scans.[1] The relaxation delay is set to ensure full relaxation of the protons between scans.

  • ¹³C NMR Acquisition : This is typically a proton-decoupled experiment. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Referencing : Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl plates.[3] Solid samples can be prepared as a KBr pellet or as a mull.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used to record the spectra.[4]

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is a common method for this class of compounds.

  • Instrumentation : A variety of mass spectrometers can be used, such as a quadrupole or ion trap analyzer. For the data on this compound, a source temperature of 280°C and a sample temperature of 180°C were used.[5]

  • Data Acquisition : The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or N-methyl-2-pyrrolidone). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1 AU).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : A baseline is recorded with a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λmax) are then identified.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound and its derivatives.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample This compound or Derivative Dissolution Dissolution in appropriate solvent (e.g., CDCl3, Ethanol) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data Structural Elucidation (Functional Groups, Connectivity) NMR->NMR_Data IR_Data Functional Group Identification (N-H, C=O, etc.) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data UV_Vis_Data Electronic Transitions (π -> π*) UV_Vis->UV_Vis_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Vis_Data->Comparison

Caption: Spectroscopic analysis workflow.

References

performance of m-Anisidine as a corrosion inhibitor on different metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisidine, an organic compound with the chemical formula CH₃OC₆H₄NH₂, has demonstrated significant potential as a corrosion inhibitor for various metals, particularly in acidic environments.[1] Its efficacy stems from its molecular structure, which includes a benzene (B151609) ring, an amino group (-NH₂), and a methoxy (B1213986) group (-OCH₃). These features, rich in electrons, facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of this compound's performance as a corrosion inhibitor on different metals, supported by experimental data and detailed methodologies.

Performance on Different Metals

Aluminum

Experimental studies have shown that this compound is an effective corrosion inhibitor for aluminum in hydrochloric acid (HCl) solutions. A comparative study of anisidine isomers (ortho-, meta-, and para-) revealed that the inhibition efficiency is dependent on the inhibitor's concentration and the temperature of the corrosive environment.

In a study by Desai and Kapopara, the corrosion inhibition performance of o-, m-, and p-anisidine (B42471) on aluminum in 0.5 M HCl was evaluated using the weight loss method at various temperatures. The results indicated that this compound provides substantial protection, with its effectiveness decreasing at higher temperatures.

Table 1: Inhibition Efficiency (%) of Anisidine Isomers on Aluminum in 0.5 M HCl (Weight Loss Method) [2]

Temperature (K)o-AnisidineThis compoundp-Anisidine
31366.6772.5593.87
32357.5051.2587.50
33335.9230.1077.67

Inhibitor Concentration: 80 mM; Immersion Period: 2 hours

The study also employed potentiodynamic polarization, which indicated that all three anisidine isomers act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2] The adsorption of these inhibitors on the aluminum surface was found to follow the Langmuir adsorption isotherm.[2]

Mild Steel

For mild steel, a widely used material in industrial applications, this compound has been identified as a particularly effective corrosion inhibitor in acidic media. A comparative review of anisidines and phenylenediamines in aqueous HCl highlighted that This compound was the most effective corrosion inhibitor among its isomers (o- and p-anisidine) for mild steel.[1]

While specific electrochemical data for this compound on mild steel is not as readily available in comparative literature, studies on closely related aniline (B41778) derivatives provide a strong basis for understanding its performance. For instance, a synthesized Schiff base derived from p-anisidine, N-Benzylidene-4-methoxyaniline, demonstrated high inhibition efficiency for mild steel in both 1M HCl and 0.5M H₂SO₄.[3]

Table 2: Comparison of this compound's Efficacy with Other Aniline Derivatives on Mild Steel in 1M HCl

InhibitorConcentrationInhibition Efficiency (%)MethodReference
This compound-Most effective isomer-[1]
N-Benzylidene-4-methoxyaniline600 ppm93.1Weight Loss[3]
3-(1,3-oxazol-5-yl)aniline0.5 mM93.5Weight Loss[4][5]
Expired Ampicillin Drug20 mM>95 (at 55°C)Weight Loss[6]
Copper

This compound is also recognized as a corrosion inhibitor for copper in acidic solutions. The inhibition mechanism is attributed to the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of copper. This leads to the formation of a protective adsorbed film on the copper surface.

While specific quantitative data for this compound on copper is limited in the available literature, studies on other aniline derivatives provide insight into the expected performance. For example, N,N'-di-o-tolyl guanidine (B92328), an aniline derivative, has shown to be an excellent inhibitor for copper in 0.5 M HCl, with an efficiency of over 98% at a concentration of 20 x 10⁻⁶ M.[7]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can be visualized as follows:

Corrosion_Inhibition_Mechanism H+ H⁺ Metal Metal (M) H+->Metal Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Cl- Cl⁻ mAnisidine This compound Molecule mAnisidine->Metal Adsorption (N, O, π-electrons interact with metal) CorrodedMetal Metal Ions (Mⁿ⁺) Metal->CorrodedMetal Anodic Reaction (M → Mⁿ⁺ + ne⁻) Experimental_Workflow Start Start: Evaluate this compound Performance Prep Prepare Metal Coupons and Corrosive Solutions (with and without this compound) Start->Prep WL Weight Loss Measurements Prep->WL Electrochem Electrochemical Measurements Prep->Electrochem Data Data Analysis: - Inhibition Efficiency (%IE) - Corrosion Rate (CR) - Corrosion Current (icorr) - Adsorption Isotherm WL->Data PDP Potentiodynamic Polarization (PDP) Electrochem->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochem->EIS PDP->Data EIS->Data Compare Compare Performance: - Across different metals - With alternative inhibitors Data->Compare End Conclusion on this compound Efficacy Compare->End

References

A Comparative Guide to Alternative Reagents for m-Anisidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency, selectivity, and safety. m-Anisidine (B1676023), a versatile aromatic amine, has long been a staple in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, potentially offering improved yields, milder reaction conditions, and access to novel chemical entities. This guide provides an objective comparison of this compound with alternative substituted anilines in key organic transformations, supported by experimental data and detailed protocols.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. The electronic nature of the aromatic ring of the amine component significantly influences the reaction's efficiency.

Comparative Performance of Aniline (B41778) Derivatives

The following table summarizes the performance of various substituted 2-(1H-pyrrol-1-yl)anilines in a Pictet-Spengler type reaction with 2-oxocyclohexanecarbaldehyde. The data highlights the impact of the substituent's nature and position on the product yield.

Amine SubstrateSubstituentPositionYield (%)Reference
2-(1H-pyrrol-1-yl)aniline-H-92[1]
3-Methyl-2-(1H-pyrrol-1-yl)aniline-CH₃meta74[1]
3-Methoxy-2-(1H-pyrrol-1-yl)aniline -OCH₃ meta 94 [1]
4-Methoxy-2-(1H-pyrrol-1-yl)aniline-OCH₃para85[1]
3-Bromo-2-(1H-pyrrol-1-yl)aniline-Brmeta82[1]
4-Bromo-2-(1H-pyrrol-1-yl)aniline-Brpara72[1]

As the data indicates, the presence of an electron-donating methoxy (B1213986) group at the meta position, analogous to this compound's substitution pattern, results in the highest yield in this specific Pictet-Spengler type reaction. This suggests that for similar transformations, other meta-alkoxy substituted anilines could be viable high-yielding alternatives.

Experimental Protocol: Pictet-Spengler Reaction

A general procedure for the Pictet-Spengler reaction between tryptamine (B22526) and an aldehyde is as follows[2]:

  • Dissolve tryptamine (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in a suitable solvent (e.g., methanol, 10 mL).

  • Add a catalytic amount of an acid catalyst (e.g., ammonium (B1175870) chloride, 10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC, ranging from a few hours to 24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired tetrahydro-β-carboline.

Pictet-Spengler Reaction Mechanism

PictetSpengler cluster_1 Iminium Ion Formation cluster_2 Cyclization and Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydro-β-carboline Cyclized->Product - H⁺

Pictet-Spengler reaction mechanism.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine coupling partners. The electronic and steric properties of the aniline derivative can influence the reaction rate and yield.

Comparative Performance of Aniline Derivatives
Aniline DerivativeSubstituentAryl HalideYield (%)Reference
Aniline-H4-Chlorotoluene>95[3]
N-Methylaniline-H (on N-CH₃)4-Chlorotoluene>95[3]
This compound 3-OCH₃ Aryl Chloride Generally High [4][5]
p-Anisidine4-OCH₃2-Chlorothiophene85[6]
3,5-Dimethylaniline3,5-(CH₃)₂4-Chlorotoluene>95[3]
4-Fluoroaniline4-FAryl ChlorideGenerally High[7]

Generally, electron-donating groups on the aniline, such as the methoxy group in this compound, can facilitate the reaction. However, modern phosphine (B1218219) ligands have been developed to enable the efficient coupling of a vast array of anilines, including those with electron-withdrawing groups. Therefore, alternatives to this compound are numerous, and the choice will often depend on the desired final product rather than significant limitations in reactivity.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the palladium-catalyzed amination of an aryl chloride is as follows[3]:

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.25 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.5 mol%), and a base (e.g., KOtBu, 1.5 mmol).

  • Add the aryl chloride (1.0 mmol) and the aniline derivative (1.2 mmol) to the vial.

  • Add a suitable solvent (e.g., toluene, 2 mL).

  • Seal the vial and stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures) for the required time (typically 1-24 hours), monitoring by GC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl amine.

Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Amido Complex AmineCoord->Amido + Base, - Base-H⁺ Amido->Pd(0)L2 Catalyst Regeneration Product N-Aryl Amine Amido->Product Reductive Elimination

Buchwald-Hartwig amination catalytic cycle.

Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The substituent on the aniline ring plays a crucial role in determining the color and properties of the resulting dye.

Comparative Performance of Aniline Derivatives

The following table compares the performance of various aniline derivatives in the synthesis of azo dyes when coupled with β-naphthol.

Aniline DerivativeSubstituentDiazotization ProductAzo Dye ColorYield (%)Reference
Aniline-HBenzenediazonium chlorideOrange-Red~85[7]
This compound 3-OCH₃ 3-Methoxybenzenediazonium chloride Red ~90 [7]
p-Anisidine4-OCH₃4-Methoxybenzenediazonium chlorideRed~92[7]
p-Nitroaniline4-NO₂4-Nitrobenzenediazonium chlorideDeep Red>95[7]
p-Toluidine4-CH₃4-Methylbenzenediazonium chlorideOrange~88[7]
4-Chloroaniline4-Cl4-Chlorobenzenediazonium chlorideReddish-Orange~90[7]

The data shows that various substituted anilines can be effectively used in azo dye synthesis, with electron-donating groups like methoxy and electron-withdrawing groups like nitro influencing the final color. This compound and its isomers are excellent precursors for red dyes. The choice of alternative will largely depend on the desired hue and other properties like lightfastness.

Experimental Protocol: Azo Dye Synthesis

The synthesis of an azo dye from an aniline derivative involves two main steps[7]:

1. Diazotization: a. Dissolve the aniline derivative (e.g., this compound, 10 mmol) in a mixture of hydrochloric acid (e.g., 3M, 25 mL). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 10.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

2. Azo Coupling: a. In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 10 mmol) in an aqueous sodium hydroxide (B78521) solution (e.g., 10%, 20 mL). b. Cool the solution of the coupling component to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. d. A colored precipitate of the azo dye will form immediately. e. Continue stirring for 30 minutes in the ice bath. f. Collect the dye by filtration, wash with cold water until the filtrate is neutral, and dry.

Azo Dye Synthesis Workflow

AzoDyeSynthesis Aniline Aniline Derivative (e.g., this compound) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium AzoCoupling Azo Coupling (NaOH, 0-5°C) Diazonium->AzoCoupling Coupling Coupling Component (e.g., β-Naphthol) Coupling->AzoCoupling AzoDye Azo Dye AzoCoupling->AzoDye

Workflow for Azo Dye Synthesis.

Benzimidazole (B57391) Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. Substituted anilines are often precursors to the required o-phenylenediamines.

Comparative Performance in Benzimidazole Synthesis

The following table presents the yields of 2-substituted benzimidazoles from the reaction of o-phenylenediamine with various aldehydes. While this does not directly compare different aniline precursors in a single step, it demonstrates the feasibility of incorporating diverse functionalities into the benzimidazole core, which would originate from substituted anilines in a multi-step synthesis.

AldehydeSubstituent on AldehydeYield (%)Reference
Benzaldehyde-H92[8]
4-Chlorobenzaldehyde4-Cl94[8]
4-Nitrobenzaldehyde4-NO₂90[8]
4-Hydroxybenzaldehyde4-OH85[8]
4-Methoxybenzaldehyde4-OCH₃88[8]
2-Chlorobenzaldehyde2-Cl82[8]

The high yields across a range of aldehydes with both electron-donating and electron-withdrawing groups indicate that the subsequent cyclization to form the benzimidazole is generally efficient. Therefore, a wide variety of substituted o-phenylenediamines, and by extension, substituted anilines like this compound, can be used to generate a diverse library of benzimidazole derivatives.

Experimental Protocol: Benzimidazole Synthesis

A general procedure for the synthesis of 2-substituted benzimidazoles is as follows[8]:

  • To a solution of o-phenylenediamine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a catalyst (e.g., ammonium chloride, 10 mol%).

  • Reflux the reaction mixture for an appropriate time (typically 2-6 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

Benzimidazole Synthesis Logical Flow

BenzimidazoleSynthesis Aniline Substituted Aniline (e.g., this compound) Nitration Nitration Aniline->Nitration Nitroaniline Substituted o-Nitroaniline Nitration->Nitroaniline Reduction Reduction Nitroaniline->Reduction oPD Substituted o-Phenylenediamine Reduction->oPD Condensation Condensation/ Cyclization oPD->Condensation Aldehyde Aldehyde Aldehyde->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole

Logical flow for Benzimidazole Synthesis from a Substituted Aniline.

Conclusion

This compound remains a valuable and effective reagent in a multitude of organic syntheses. However, this guide demonstrates that a wide range of substituted anilines can serve as viable and, in some cases, superior alternatives. The choice of reagent should be guided by the specific synthetic target, desired product characteristics, and reaction conditions. Electron-donating and electron-withdrawing substituents on the aniline ring can be strategically employed to fine-tune reactivity and access a broader chemical space. Researchers and drug development professionals are encouraged to consider the diverse palette of aniline derivatives to optimize existing synthetic routes and to forge new pathways to novel molecular architectures.

References

A Comparative Guide to m-Anisidine for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of synthetic chemistry, particularly in pharmaceutical and dye manufacturing, the choice of starting materials is paramount to ensuring optimal reaction outcomes, including yield, purity, and efficiency. Anilines are a fundamental class of aromatic amines widely employed as versatile intermediates. Among them, the methoxy-substituted isomers—o-, m-, and p-anisidine (B42471)—offer unique reactivity profiles governed by the position of the methoxy (B1213986) group on the aromatic ring.

This guide provides a comprehensive comparison of m-anisidine (B1676023) against other anilines, primarily its isomers (o- and p-anisidine) and the parent compound, aniline (B41778). The objective is to furnish researchers, scientists, and drug development professionals with a data-driven justification for selecting this compound in specific synthetic contexts. Its distinct electronic properties can lead to advantageous control over reactivity and regioselectivity, which are critical in the synthesis of complex molecules.

Physicochemical and Reactivity Profile

The primary justification for selecting one aniline isomer over another often resides in its fundamental physicochemical properties, which dictate its reactivity. The basicity of the amine, in particular, is a crucial parameter as it influences its nucleophilicity and behavior in acid-catalyzed reactions.

The methoxy group (-OCH₃) exerts two opposing electronic effects: a resonance (or mesomeric) effect (+M) that donates electron density, and an inductive effect (-I) that withdraws electron density. The position of this group determines the net effect on the amino group's basicity.

  • p-Anisidine : The -OCH₃ group is para to the -NH₂ group. The electron-donating resonance effect (+M) strongly increases electron density on the nitrogen, making it the most basic of the three isomers.[1][2]

  • o-Anisidine (B45086) : The +M effect also operates from the ortho position. However, it is partially counteracted by the proximity of the methoxy group, which introduces steric hindrance and a stronger electron-withdrawing inductive effect (-I) compared to the para position. This typically renders o-anisidine less basic than p-anisidine but more basic than aniline.[1]

  • This compound : The methoxy group is in the meta position, from which the resonance effect cannot extend to the amino group.[2] Therefore, the electron-withdrawing inductive effect (-I) dominates, decreasing the electron density on the nitrogen. This makes this compound the least basic among the anisidine isomers and even less basic than aniline itself.[1][2]

This hierarchy of basicity is a key differentiator. The lower basicity and nucleophilicity of this compound can be a strategic advantage in scenarios requiring modulated reactivity or prevention of undesired side reactions.

Table 1: Comparative Physicochemical Properties of Anilines

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa of Conjugate Acid
AnilineC₆H₅NH₂93.13184-64.63
o-Anisidineo-CH₃OC₆H₄NH₂123.152246.24.53
This compoundm-CH₃OC₆H₄NH₂123.15251~04.23
p-Anisidinep-CH₃OC₆H₄NH₂123.1524357-595.36[3]

Note: pKa values are sourced from multiple chemical databases and may vary slightly between sources. The trend remains consistent.

electronic_effects cluster_p p-Anisidine cluster_o o-Anisidine cluster_aniline Aniline cluster_m This compound p_anisidine p-Anisidine Strong +M Effect Weak -I Effect HIGHEST Basicity o_anisidine o-Anisidine +M Effect Moderate -I Effect Steric Hindrance High Basicity p_anisidine:f3->o_anisidine:f4 > aniline Aniline (Reference) Moderate Basicity o_anisidine:f4->aniline:f2 > m_anisidine This compound No +M Effect Strong -I Effect LOWEST Basicity aniline:f2->m_anisidine:f3 >

Caption: Basicity comparison of aniline and its methoxy isomers.

Performance in Key Synthetic Applications

The unique electronic profile of this compound translates into specific advantages in various chemical transformations crucial for drug development and materials science.

Azo Coupling Reactions

Azo coupling is a cornerstone of dye synthesis, involving an electrophilic aromatic substitution where a diazonium salt reacts with an activated aromatic ring. The reactivity of the coupling partner is critical.

  • p-Anisidine and o-Anisidine : As highly activated rings (due to the +M effect), they react rapidly in azo coupling reactions.

  • This compound : Due to the deactivating -I effect of the methoxy group from the meta position, the aromatic ring of this compound is less electron-rich than its ortho and para counterparts. This leads to a more controlled, slower coupling reaction. This can be advantageous for achieving regioselectivity when other directing groups are present or for preventing the formation of polysubstituted byproducts.

Table 2: Qualitative Comparison in Azo Coupling Reactions

Aniline DerivativeActivating/Deactivating EffectExpected Reaction RateKey Advantage
p-Anisidine Strongly Activating (+M > -I)Very FastHigh yield and rate for simple couplings.
o-Anisidine Activating (+M > -I)FastHigh reactivity.
Aniline ActivatingModerateBaseline for comparison.
This compound Weakly Deactivating (-I only)Slow / ControlledPotentially higher regioselectivity; avoids over-reaction.
Synthesis of Heterocyclic Scaffolds

In drug development, anilines are common precursors for building complex heterocyclic structures. The nucleophilicity of the aniline derivative is a key factor in these syntheses.

  • Synthesis of β-Lactams (Staudinger Reaction) : The Staudinger synthesis involves the [2+2] cycloaddition of a ketene (B1206846) and an imine.[4] The imine is often formed from an aniline. The electronic nature of the aniline substituent influences the stability and reactivity of the imine. While electron-donating groups on the aniline (as in p-anisidine) can favor trans-β-lactam formation by slowing direct ring closure, the use of a less nucleophilic aniline like this compound can alter the reaction kinetics and potentially influence the cis/trans selectivity, depending on the ketene partner.[4]

  • Indole (B1671886) Synthesis : In reactions like the Fischer indole synthesis or rhodium-catalyzed indole synthesis, the nucleophilic character of the aniline is crucial.[5] The reduced nucleophilicity of this compound can provide a level of control, potentially minimizing side reactions and leading to cleaner product profiles in complex multi-step syntheses.

While direct comparative yield data is sparse in the literature, the underlying principles of reactivity suggest that this compound serves as a valuable tool for fine-tuning these important transformations.

Experimental Protocols

Below are generalized protocols for key reactions where anisidine isomers are commonly employed. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Azo Dye Synthesis (Diazotization and Coupling)

This protocol describes the formation of a diazonium salt from an aniline derivative and its subsequent coupling with an activated aromatic compound (e.g., 2-naphthol).

1. Diazotization: a. In a beaker, dissolve 0.01 mol of the chosen aniline (e.g., this compound) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution of the hydrochloride salt is formed. b. Cool the solution to 0-5°C in an ice-water bath. c. In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite (B80452) (NaNO₂) in 5 mL of cold distilled water. d. Slowly add the cold sodium nitrite solution dropwise to the cooled aniline hydrochloride solution with constant, vigorous stirring. Maintain the temperature strictly between 0-5°C to ensure the stability of the resulting diazonium salt. e. Keep the diazonium salt solution in the ice bath for the subsequent coupling step.

2. Azo Coupling: a. In a separate 250 mL beaker, dissolve 0.01 mol of the coupling agent (e.g., 1.44 g of 2-naphthol) in 20 mL of a 10% aqueous sodium hydroxide (B78521) solution. b. Cool this alkaline solution to 0-5°C in an ice-water bath. c. Slowly add the cold diazonium salt solution (from Step 1) to the cold coupling agent solution with vigorous stirring. A brightly colored azo dye should precipitate immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. e. Collect the crude dye by vacuum filtration using a Büchner funnel and wash it with cold distilled water until the filtrate is neutral. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Protocol 2: General Procedure for N-Acylation

This protocol describes the acylation of the amino group, a common step in protecting the amine or in building more complex amide-containing molecules.

1. Reaction Setup: a. In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 0.01 mol of the chosen aniline (e.g., this compound) and 1.2 equivalents of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF). b. Cool the solution to 0°C in an ice bath.

2. Acylation: a. Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification: a. Upon completion, quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). c. Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the resulting crude amide by recrystallization or silica (B1680970) gel column chromatography.

multistep_synthesis start Starting Material (e.g., m-Nitrophenol) step1 Step 1: Reduction (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate1 This compound step1->intermediate1 step2 Step 2: Imine Formation (with Aldehyde/Ketone) intermediate1->step2 intermediate2 Schiff Base Intermediate step2->intermediate2 step3 Step 3: Cycloaddition (e.g., Staudinger Reaction with Ketene) intermediate2->step3 final_product Final Product (e.g., β-Lactam Core) step3->final_product

Caption: A generalized workflow for a multi-step synthesis involving this compound.

Conclusion

The justification for using this compound over other anilines is rooted in its distinct electronic character. Its methoxy group, being in the meta position, exerts a net electron-withdrawing inductive effect without an opposing resonance contribution. This renders this compound less basic and its aromatic ring less activated than its ortho and para isomers.

For researchers and drug development professionals, this property can be strategically leveraged to:

  • Control Reactivity: Moderate the rate of reactions, such as azo coupling, to improve selectivity and minimize byproduct formation.

  • Influence Regioselectivity: The deactivating nature of the substituent can alter the outcome of electrophilic aromatic substitution reactions compared to the strongly ortho-, para-directing nature of its isomers.

  • Fine-Tune Electronic Properties: In the synthesis of active pharmaceutical ingredients, the electronic properties of an aniline precursor can influence the final molecule's binding affinity, metabolic stability, and overall pharmacological profile.

While o- and p-anisidine are excellent choices for reactions requiring high nucleophilicity and rapid rates, this compound provides a crucial alternative for syntheses that demand greater control and a more nuanced reactivity profile. The selection should therefore be a deliberate choice based on the specific mechanistic requirements of the desired transformation.

References

Safety Operating Guide

Proper Disposal of m-Anisidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of m-Anisidine, ensuring the protection of personnel and the environment.

This compound, a versatile chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other organic compounds, requires careful handling and disposal due to its hazardous properties. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Adherence to proper disposal protocols is crucial to mitigate these risks. This guide provides a step-by-step operational plan for the safe disposal of this compound waste in a laboratory setting.

Operational Plan for this compound Disposal

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be collected, stored, and disposed of in accordance with all applicable local, regional, and national regulations[1][2][3]. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[2].

Step 1: Waste Collection and Storage
  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be clearly marked as "Hazardous Waste: this compound."

  • Segregation: Do not mix this compound waste with other waste streams[2][5]. Keep it separate from incompatible materials such as strong acids and strong bases[3].

  • Container Sealing: Ensure the container is tightly closed when not in use to prevent the release of vapors[1][2]. Containers that have been opened must be carefully resealed[2].

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight[1][2][3]. The storage area should be secure and accessible only to authorized personnel.

Step 2: Handling Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation[1].

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant suit[4]. In case of inadequate ventilation, respiratory protection is required[1].

  • Containment and Absorption: For liquid spills, contain the spill and absorb it using an inert material such as clay, diatomaceous earth, sand, or vermiculite[1]. Avoid using combustible materials like sawdust.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal[1].

  • Decontamination: Clean the spill area thoroughly. One recommended method is to wash the contaminated surfaces with 60-70% ethanol (B145695) followed by a soap and water solution[6]. All cleaning materials should also be disposed of as hazardous waste.

  • Contaminated Items: Any materials, such as absorbent paper or personal protective equipment, that come into contact with this compound should be sealed in a vapor-tight plastic bag for disposal as hazardous waste[6].

Step 3: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company[2][4].

  • Professional Disposal Service: Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Regulatory Compliance: Ensure that the disposal method complies with all relevant environmental regulations. Approved methods may include incineration in a furnace equipped with an afterburner and scrubber[2].

  • Documentation: Maintain records of all hazardous waste disposal activities, including the date, quantity, and disposal contractor used.

Hazard Summary and Protective Measures

For quick reference, the following table summarizes the key hazards associated with this compound and the necessary protective measures.

Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][4]Chemical-resistant gloves, safety goggles/face shield, lab coat/protective suit, respiratory protection in case of poor ventilation.[1][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1][2][4]Prevent release to the environment. Contain spills and dispose of waste properly.[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

m_Anisidine_Disposal_Workflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal generate_waste Generate this compound Waste collect_waste Collect in Designated, Labeled Container generate_waste->collect_waste segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste store_waste Store in Cool, Dry, Well-Ventilated Area segregate_waste->store_waste seal_container Keep Container Tightly Sealed store_waste->seal_container contact_disposal Contact Licensed Waste Disposal Company seal_container->contact_disposal spill Spill Occurs absorb_spill Absorb with Inert Material spill->absorb_spill collect_spill Collect Absorbed Material absorb_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area decontaminate_area->collect_waste transport_waste Arrange for Waste Pickup and Transport contact_disposal->transport_waste incinerate_waste Incineration at Approved Facility transport_waste->incinerate_waste

Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.